Product packaging for HA-100(Cat. No.:CAS No. 84468-24-6)

HA-100

Numéro de catalogue: B1672589
Numéro CAS: 84468-24-6
Poids moléculaire: 277.34 g/mol
Clé InChI: UPTYCYWTFGTCCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1-piperazinylsulfonyl)isoquinoline is a member of isoquinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2S B1672589 HA-100 CAS No. 84468-24-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYCYWTFGTCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233438
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-24-6
Record name 1-(5-Isoquinolinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Isoquinolinylsulfonyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HA-100 Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-100 is a potent, cell-permeable isoquinoline sulfonamide derivative that functions as a multi-target protein kinase inhibitor. It competitively inhibits the ATP-binding site of several serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK).[1][2][3][4][5] Additionally, based on the activity of structurally related compounds such as Fasudil (HA-1077), this compound is also recognized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8] This broad-spectrum inhibitory activity allows this compound to modulate a variety of fundamental cellular processes, including smooth muscle contraction, cell proliferation and differentiation, and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target kinases, quantitative inhibition data, detailed experimental protocols for assessing its activity, and its impact on key signaling pathways.

Molecular Profile and Mechanism of Action

This compound, with the chemical name 5-(1-piperazinylsulfonyl)isoquinoline, belongs to the isoquinoline class of compounds.[2] Its primary mechanism of action is the competitive inhibition of protein kinases at the ATP-binding site. This competitive binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.

Target Kinase Profile and Inhibitory Constants

This compound exhibits inhibitory activity against a range of serine/threonine kinases. The quantitative measures of its potency, the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), have been determined for several key targets.

Target KinaseIC50 (µM)Ki (µM)Mode of Inhibition
cGMP-dependent protein kinase (PKG)4[3][4][5]-ATP-competitive
cAMP-dependent protein kinase (PKA)8[3][4][5]-ATP-competitive
Protein Kinase C (PKC)12[3][4][5]6.5[4]ATP-competitive
Myosin Light Chain Kinase (MLCK)240[3][4][5]61[4]ATP-competitive
Rho-associated kinase (ROCK)Not explicitly quantified, but inferred from related compounds.-ATP-competitive

Note: The Ki values provide a measure of the inhibitor's binding affinity, while IC50 values are dependent on the experimental conditions, particularly the ATP concentration.

Key Signaling Pathways Modulated by this compound

The multi-target nature of this compound allows it to influence several critical signaling pathways.

Regulation of Smooth Muscle Contraction

This compound induces smooth muscle relaxation by inhibiting both MLCK and ROCK. Both kinases play a crucial role in the phosphorylation of the myosin regulatory light chain (MLC), a key event in the initiation and maintenance of smooth muscle contraction. Inhibition of these kinases leads to a decrease in MLC phosphorylation, resulting in vasodilation.

This compound in Smooth Muscle Contraction cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCRs RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs CaM Ca2+/Calmodulin GPCR->CaM Increases intracellular Ca2+ Agonist Agonists (e.g., Norepinephrine) Agonist->GPCR RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCK MLCK MLCK->MLC Phosphorylates CaM->MLCK pMLC Phospho-MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction HA100 This compound HA100->ROCK HA100->MLCK This compound in PKA/PKG Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol/Nucleus Receptor Receptors AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC Ligand Hormones/ Neurotransmitters Ligand->Receptor cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG VASP VASP PKA->VASP Phosphorylates CREB CREB PKA->CREB Phosphorylates PKG->VASP Phosphorylates pVASP Phospho-VASP VASP->pVASP pCREB Phospho-CREB CREB->pCREB Gene Gene Expression pCREB->Gene HA100 This compound HA100->PKA HA100->PKG Workflow for Kinase Inhibitor Characterization cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Evaluation Identify Identify Potential Kinase Targets IC50 Determine IC50 Values (Kinase Inhibition Assays) Identify->IC50 Ki Determine Ki Values (Competitive Inhibition Analysis) IC50->Ki Selectivity Assess Kinase Selectivity Profile IC50->Selectivity Cellular_Assay Cellular Assays (e.g., Phosphorylation of Downstream Targets) Ki->Cellular_Assay Selectivity->Cellular_Assay Phenotypic_Assay Phenotypic Assays (e.g., Smooth Muscle Contraction, Cell Migration) Cellular_Assay->Phenotypic_Assay Animal_Model Animal Models of Disease Phenotypic_Assay->Animal_Model Efficacy Evaluate Efficacy and Pharmacodynamics Animal_Model->Efficacy

References

HA-100 as a ROCK Inhibitor: A Technical Guide for Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable, and reversible inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the isoquinoline sulfonamide family of compounds, this compound exerts its effects by competing with ATP for the kinase domain of ROCK. This inhibition disrupts the downstream signaling cascade that regulates crucial cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in key cellular biology experiments.

Core Concepts: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets to modulate cellular contractility and morphology. A primary substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes the assembly of actin-myosin filaments and cellular contraction. ROCK also phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), further increasing the levels of phosphorylated MLC. By inhibiting ROCK, this compound effectively blocks these events, leading to a reduction in cellular tension and changes in cell shape and motility.

cluster_upstream Upstream Signals cluster_rho Rho GTPase Cycle cluster_rock ROCK Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors RhoGEFs RhoGEFs Growth Factors->RhoGEFs Cytokines Cytokines Cytokines->RhoGEFs GPCR Ligands GPCR Ligands GPCR Ligands->RhoGEFs RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP RhoGEFs RhoA-GTP->RhoA-GDP RhoGAPs ROCK ROCK RhoA-GTP->ROCK Activation RhoGAPs RhoGAPs LIMK LIMK ROCK->LIMK Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inactivation) MLC MLC ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Inhibits p-MLC p-MLC MYPT1->p-MLC Dephosphorylates MLC->p-MLC MLCK Actomyosin Contractility Actomyosin Contractility p-MLC->Actomyosin Contractility Cell Adhesion & Migration Cell Adhesion & Migration Actomyosin Contractility->Cell Adhesion & Migration

Figure 1: The RhoA-ROCK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

This compound is a broad-spectrum protein kinase inhibitor, with notable activity against ROCK isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against various kinases.

Kinase TargetIC50 (μM)Reference
ROCKNot explicitly defined in provided snippets, but referred to as a ROCK inhibitor.[1]
cGMP-dependent protein kinase (PKG)4[1][2][3]
cAMP-dependent protein kinase (PKA)8[1][2][3][4]
Protein Kinase C (PKC)12[1][2][3][4]
Myosin Light Chain Kinase (MLCK)240[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on cellular processes.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound.

Materials:

  • Adherent cell line of interest (e.g., HeLa, NIH3T3, HUVEC)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution typically prepared in DMSO or water)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint (a common starting range is 1-10 µM).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO or water used for the stock solution) should be included in parallel.

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific assay (e.g., 30 minutes for short-term signaling studies, or up to 24-48 hours for migration or proliferation assays).

  • Downstream Analysis: Following incubation, proceed with the specific experimental protocol (e.g., cell lysis for Western blotting, fixation for immunofluorescence).

Start Start Seed Cells Seed Cells Start->Seed Cells Allow Adhesion & Growth Allow Adhesion & Growth Seed Cells->Allow Adhesion & Growth Treat Cells Treat Cells Allow Adhesion & Growth->Treat Cells Prepare this compound Working Solution Prepare this compound Working Solution Prepare this compound Working Solution->Treat Cells Incubate Incubate Treat Cells->Incubate Downstream Assay Downstream Assay Incubate->Downstream Assay

Figure 2: General workflow for cell treatment with this compound.

Western Blotting to Assess ROCK Inhibition

This protocol is designed to detect changes in the phosphorylation of ROCK substrates, such as MLC, as an indicator of this compound activity.

Materials:

  • Treated and control cell lysates (prepared as described above)

  • RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total protein (e.g., total MLC) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization following this compound treatment.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in the general protocol.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

  • Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 20-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI or Hoechst stain for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Migration Assays

a) Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

  • Cells plated in a multi-well plate

  • Sterile pipette tip (p200 or p1000) or a scratch-making tool

  • Culture medium with and without this compound

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.

  • Create the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash: Gently wash the well with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately acquire images of the scratch at time 0.

  • Incubation and Imaging: Incubate the plate and acquire images of the same field of view at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration.

b) Transwell Migration Assay

This assay evaluates the effect of this compound on the chemotactic migration of individual cells.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • Multi-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Prepare Chambers: Place Transwell inserts into the wells of a companion plate. Add medium containing a chemoattractant to the lower chamber.

  • Cell Preparation: Resuspend cells in serum-free medium. Add this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (typically 4-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.

Start Start Seed Cells in Upper Chamber Seed Cells in Upper Chamber Start->Seed Cells in Upper Chamber Add this compound to Upper Chamber Add this compound to Upper Chamber Seed Cells in Upper Chamber->Add this compound to Upper Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Incubate Incubate Add Chemoattractant to Lower Chamber->Incubate Add this compound to Upper Chamber->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Fix and Stain Migrated Cells Fix and Stain Migrated Cells Remove Non-migrated Cells->Fix and Stain Migrated Cells Quantify Migrated Cells Quantify Migrated Cells Fix and Stain Migrated Cells->Quantify Migrated Cells

Figure 3: Workflow for a Transwell migration assay with this compound treatment.

Applications in Drug Development

The role of the ROCK signaling pathway in various pathological conditions, including cancer metastasis, fibrosis, and cardiovascular diseases, makes it an attractive target for therapeutic intervention. This compound, as a ROCK inhibitor, serves as a valuable tool for preclinical drug discovery and target validation. By elucidating the cellular consequences of ROCK inhibition, researchers can gain insights into the potential therapeutic applications of more selective and potent ROCK inhibitors. Furthermore, the use of this compound in high-throughput screening assays can aid in the identification of novel compounds that modulate the Rho/ROCK pathway.

Conclusion

This compound is a versatile and widely used pharmacological tool for the study of ROCK signaling in cellular biology. Its ability to potently inhibit ROCK and consequently modulate fundamental cellular processes makes it an invaluable reagent for researchers in various fields. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in experimental settings, facilitating a deeper understanding of the multifaceted roles of the Rho/ROCK pathway in health and disease.

References

An In-depth Technical Guide to the Kinase Inhibitor HA-100: Targeting PKA, PKC, and PKG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serine/threonine kinase inhibitor HA-100, with a specific focus on its interaction with three key cellular regulators: Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). This document details the quantitative inhibitory profile of this compound, outlines relevant experimental methodologies for its characterization, and visualizes the intricate signaling pathways affected by its activity.

Quantitative Inhibitory Profile of this compound

This compound exhibits a differential inhibitory potency against PKA, PKC, and PKG. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its activity towards each kinase. These values are crucial for understanding the selectivity and potential therapeutic applications of this compound.

Kinase TargetIC50 (µM)Ki (µM)Competitive with Respect to
PKA (cAMP-dependent Protein Kinase)8[1][2]2.3[3]ATP[1]
PKC (Protein Kinase C)12[1][2]6.5[1]ATP[1]
PKG (cGMP-dependent Protein Kinase)4[1][2]1.4[3]ATP

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including ATP concentration and substrate used.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 and Ki values for kinase inhibitors like this compound is fundamental to their characterization. Below are detailed methodologies for conducting in vitro kinase inhibition assays.

General Principle of In Vitro Kinase Inhibition Assays

In vitro kinase assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is typically quantified by measuring the phosphorylation of a specific substrate. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined from a dose-response curve.

Radiometric Filter Binding Assay for IC50 Determination

This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate peptide or protein.

Materials:

  • Purified, active PKA, PKC, or PKG enzyme.

  • Specific substrate peptide for each kinase (e.g., Kemptide for PKA).

  • This compound stock solution (in DMSO).

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

  • Magnesium/ATP mixture (e.g., 75 mM MgCl₂ and 500 µM ATP).

  • Phosphocellulose filter paper.

  • Stop solution (e.g., 0.75% phosphoric acid).

  • Scintillation counter.

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a "no inhibitor" control and a "no enzyme" background control.

  • Add the kinase to each well of a 96-well plate, except for the "no enzyme" control.

  • Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the magnesium/ATP mixture containing [γ-³³P]ATP and the specific substrate peptide.

  • Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control after subtracting the background.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki (Inhibitor Constant)

The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's affinity for the kinase. For an ATP-competitive inhibitor like this compound, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([ATP] / Km))

Where:

  • [ATP] is the concentration of ATP used in the assay.

  • Km is the Michaelis-Menten constant of the kinase for ATP.

To accurately determine the Ki, it is essential to know the Km of the kinase for ATP under the specific assay conditions. This can be determined experimentally by measuring the kinase activity at various ATP concentrations.

Signaling Pathways and Inhibition by this compound

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of PKA, PKC, and PKG, and depict the point of inhibition by this compound.

PKA Signaling Pathway

The PKA pathway is a crucial intracellular signaling cascade activated by cyclic AMP (cAMP).[4][5][6] It plays a vital role in regulating a multitude of cellular processes, including metabolism, gene transcription, and cell growth.[5]

PKA_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein G-Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA_active->Cellular_Response phosphorylates Target Proteins HA100 This compound HA100->PKA_active inhibits

Caption: PKA signaling pathway and inhibition by this compound.

PKC Signaling Pathway

The PKC family of kinases is involved in controlling a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis.[7][8] Their activation is typically dependent on diacylglycerol (DAG) and, for conventional isoforms, calcium.[7]

PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase or GPCR Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC cleaves ER Endoplasmic Reticulum IP3->ER binds to PKC_inactive Inactive PKC DAG->PKC_inactive Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active activate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response phosphorylates Target Proteins HA100 This compound HA100->PKC_active inhibits

Caption: PKC signaling pathway and inhibition by this compound.

PKG Signaling Pathway

The PKG signaling pathway is activated by cyclic GMP (cGMP) and is a key regulator of smooth muscle relaxation, platelet aggregation, and other physiological processes.[9][10]

PKG_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC converts PKG_inactive Inactive PKG cGMP->PKG_inactive binds to PKG_active Active PKG PKG_inactive->PKG_active activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG_active->Cellular_Response phosphorylates Target Proteins HA100 This compound HA100->PKG_active inhibits

Caption: PKG signaling pathway and inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a kinase inhibitor like this compound.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response IC50_Value IC50 Value Dose_Response->IC50_Value Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition Assay) IC50_Value->Mechanism_of_Action Ki_Determination Ki Determination (Cheng-Prusoff Equation) Mechanism_of_Action->Ki_Determination Ki_Value Ki Value Ki_Determination->Ki_Value Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Ki_Value->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Workflow for kinase inhibitor characterization.

This guide provides a foundational understanding of this compound's interaction with PKA, PKC, and PKG. For further in-depth analysis, it is recommended to consult the primary literature and consider the specific context of your research. The provided protocols offer a starting point for experimental design and can be adapted to specific laboratory conditions and equipment.

References

foundational research on HA-100 in stem cell biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Foundational Research of HA-100 in Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, isoquinoline-based compound that functions as a protein kinase inhibitor.[1] Initially characterized for its inhibitory effects on protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG), its role in stem cell biology is primarily attributed to its potent inhibition of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound's application in stem cell biology, focusing on its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action

This compound exerts its biological effects by inhibiting multiple protein kinases. Its primary targets include PKA, PKC, and PKG.[1] However, its most significant impact in the context of stem cell research is through the inhibition of the Rho-ROCK signaling pathway. The Rho family of small GTPases and their downstream effectors, the ROCK proteins, are crucial regulators of the actin cytoskeleton, influencing cell shape, adhesion, migration, and apoptosis.[2][3][4]

In dissociated pluripotent stem cells, hyperactivation of the ROCK pathway leads to cytoskeletal tension and subsequent apoptosis, a phenomenon that significantly reduces cell viability after passaging.[5][6] this compound, by inhibiting ROCK, mitigates this effect, thereby promoting cell survival.[1]

Signaling Pathway of ROCK Inhibition by this compound

The following diagram illustrates the canonical Rho-ROCK signaling pathway and the point of intervention by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits HA100 This compound HA100->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Polymerization Cofilin->Actin Depolymerizes pMLC Phospho-MLC MLC->pMLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction Apoptosis Apoptosis Contraction->Apoptosis

Caption: ROCK signaling pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound for its primary target kinases.

Target KinaseIC₅₀ (µM)Reference
Protein Kinase G (PKG)4[1]
Protein Kinase A (PKA)8[1]
Protein Kinase C (PKC)12[1]

Applications in Stem Cell Biology

Maintenance and Self-Renewal

A primary application of this compound in stem cell research is its ability to improve the survival of single human pluripotent stem cells (hPSCs) in culture.[1] This is particularly crucial during enzymatic passaging, which can otherwise lead to high rates of cell death. By inhibiting the ROCK pathway, this compound supports high cloning efficiency and robust single-cell survival.[1]

Cellular Reprogramming

This compound has been shown to increase the efficiency of reprogramming human fibroblasts into induced pluripotent stem cells (iPSCs).[1] It is often used in combination with other small molecules such as PD0325901, CHIR99021, and A83-01 to enhance the reprogramming process.[1]

Experimental Protocols

The following is a detailed protocol for enhancing the survival of dissociated hPSCs using this compound.

Protocol: Enhancing hPSC Survival Post-Passaging with this compound

1. Materials:

  • Human pluripotent stem cell (hPSC) culture

  • DMEM/F12 medium

  • Stem cell-qualified fetal bovine serum (if applicable) or serum-free equivalent

  • Basic fibroblast growth factor (bFGF)

  • This compound (Catalog #72482, STEMCELL Technologies)[1]

  • Cell dissociation reagent (e.g., Accutase)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

2. Preparation of Culture Medium:

  • Prepare the hPSC culture medium according to your standard protocol.

  • Immediately before use, supplement the medium with this compound to a final concentration of 10 µM.

3. Cell Dissociation:

  • Aspirate the medium from the hPSC culture vessel.

  • Wash the cells once with PBS.

  • Add the cell dissociation reagent and incubate at 37°C until the colonies begin to detach.

  • Gently pipette to create a single-cell suspension.

4. Cell Plating:

  • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in the this compound-supplemented medium.

  • Plate the cells onto a new culture dish at the desired density.

5. Incubation:

  • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • The medium containing this compound should be replaced with a standard, non-supplemented medium after 24 hours.

Experimental Workflow Diagram

The following diagram outlines the workflow for the protocol described above.

start Start: hPSC Culture wash Wash with PBS start->wash dissociate Dissociate to Single Cells wash->dissociate pellet Centrifuge and Resuspend Pellet dissociate->pellet add_ha100 Add this compound (10 µM) to Culture Medium pellet->add_ha100 plate Plate Cells add_ha100->plate incubate Incubate for 24h plate->incubate media_change Replace with Standard Medium incubate->media_change end_process Continue Culture media_change->end_process

Caption: Workflow for enhancing hPSC survival with this compound.

Logical Relationships

The utility of this compound in stem cell biology is based on a clear logical relationship between its molecular function and the desired cellular outcomes.

cluster_cause Molecular Intervention cluster_effect Cellular Consequence cluster_outcome Experimental Outcome ha100_inhibition This compound Inhibits ROCK Activity stress_reduction Decreased Actomyosin Contractility ha100_inhibition->stress_reduction apoptosis_inhibition Inhibition of Dissociation-Induced Apoptosis stress_reduction->apoptosis_inhibition survival Improved Single-Cell Survival & Cloning apoptosis_inhibition->survival reprogramming Enhanced iPSC Reprogramming apoptosis_inhibition->reprogramming

Caption: Logical flow from this compound action to stem cell outcomes.

Conclusion

This compound is a valuable tool in stem cell research, primarily due to its function as a potent ROCK inhibitor. Its application in improving cell survival and enhancing reprogramming efficiency has become a standard practice in many laboratories. The detailed mechanisms and protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and regenerative medicine. Further research into the broader effects of this compound on stem cell differentiation and lineage commitment will continue to expand its utility.

References

The Role of HA-100 in Enhancing Pluripotent Stem Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, their therapeutic application is often hampered by poor survival rates following single-cell dissociation, a necessary step for many experimental and clinical protocols. This technical guide explores the effects of HA-100, a potent protein kinase inhibitor, on the survival of pluripotent stem cells. While specific quantitative data for this compound is limited in the current literature, this guide draws upon the well-documented effects of other Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, such as Y-27632, to provide a comprehensive overview of the mechanisms of action, experimental protocols, and expected outcomes when using these compounds to enhance hPSC viability.

Introduction to this compound and Pluripotent Stem Cell Apoptosis

Human pluripotent stem cells are uniquely sensitive to dissociation-induced apoptosis, a phenomenon known as anoikis. When detached from their substrate and neighboring cells, hPSCs undergo rapid programmed cell death, significantly reducing cloning efficiency, and compromising the outcomes of cell passaging, cryopreservation, and single-cell-based assays.

This compound is a small molecule that acts as a protein kinase inhibitor, targeting protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). Crucially, it is also recognized as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and, consequently, apoptosis. Inhibition of this pathway has emerged as a critical strategy for improving the survival of dissociated hPSCs.

Mechanism of Action: The Rho-ROCK Signaling Pathway

The pro-survival effect of ROCK inhibitors like this compound is primarily attributed to their ability to counteract the hyperactivation of the Rho-ROCK signaling pathway upon single-cell dissociation.

  • Activation: Dissociation of hPSCs from the extracellular matrix and neighboring cells leads to the activation of the small GTPase RhoA.

  • ROCK Activation: Activated RhoA, in turn, activates its downstream effector, ROCK.

  • Myosin Phosphorylation: ROCK phosphorylates and activates various downstream targets, including the myosin light chain (MLC).

  • Cytoskeletal Contraction and Apoptosis: Phosphorylation of MLC leads to increased actomyosin contractility, membrane blebbing, and ultimately, the activation of caspase-dependent apoptosis.

By inhibiting ROCK, compounds like this compound disrupt this cascade, preventing the excessive cytoskeletal tension and subsequent apoptotic signaling, thereby promoting cell survival.

Single-cell Dissociation Single-cell Dissociation RhoA RhoA Activation Single-cell Dissociation->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC Apoptosis Apoptosis MLC->Apoptosis HA100 This compound HA100->ROCK Inhibits

Figure 1: Simplified signaling pathway of ROCK inhibition by this compound in preventing dissociation-induced apoptosis in pluripotent stem cells.

Quantitative Data on the Effects of ROCK Inhibitors

Table 1: Effects of ROCK Inhibitor (Y-27632) on Human Pluripotent Stem Cell Survival and Related Parameters

ParameterCell TypeTreatmentResultReference
Cell Viability hPSC-derived cardiomyocytes10 µM Y-27632 for 24hSignificant increase in viable cells[1]
Apoptosis hPSC-derived cardiomyocytes10 µM Y-27632 for 72hSignificant reduction in apoptotic cells[1]
Cloning Efficiency Human ESCs10 µM Y-27632Increased cloning efficiency[2]
Post-Thaw Recovery Human ESCs10 µM Y-27632Significantly enhanced recovery[3]
Colony Formation Human iPSCs10 µM Y-27632Increased number and size of colonies[3]

Experimental Protocols

The following protocols are adapted from established methods for using ROCK inhibitors with hPSCs. Researchers should optimize these protocols for their specific cell lines and experimental conditions, particularly the concentration of this compound.

Enhancing Survival during Cell Passaging

This protocol describes the use of a ROCK inhibitor to improve the survival of hPSCs when passaging as single cells.

cluster_workflow Workflow: Passaging with ROCK Inhibitor Start hPSC Culture (80% Confluent) Pretreat Pre-treat with this compound (e.g., 10 µM for 1 hour) Start->Pretreat Dissociate Dissociate to Single Cells (e.g., Accutase) Pretreat->Dissociate Plate Plate cells in medium containing this compound Dissociate->Plate Culture Culture for 24 hours Plate->Culture MediumChange Change to medium without this compound Culture->MediumChange ContinueCulture Continue Culture MediumChange->ContinueCulture End Healthy hPSC Colonies ContinueCulture->End

Figure 2: Experimental workflow for using this compound to enhance pluripotent stem cell survival during single-cell passaging.

Materials:

  • Human pluripotent stem cells

  • hPSC culture medium (e.g., mTeSR™1 or E8)

  • This compound (stock solution, e.g., 10 mM in sterile water or DMSO)

  • Cell dissociation reagent (e.g., Accutase or TrypLE™ Express)

  • Coated culture plates (e.g., Matrigel® or Geltrex®)

Procedure:

  • Pre-treatment: One hour prior to passaging, add this compound to the hPSC culture medium to a final concentration of 1-10 µM (concentration to be optimized).

  • Dissociation: Aspirate the medium and wash the cells with DPBS. Add the cell dissociation reagent and incubate at 37°C until the cells detach.

  • Neutralization and Collection: Neutralize the dissociation reagent with hPSC medium and gently pipette to create a single-cell suspension. Collect the cells in a conical tube.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh hPSC medium containing this compound at the optimized concentration. Plate the cells onto the pre-coated culture plates.

  • Incubation: Culture the cells at 37°C in a 5% CO2 incubator.

  • Medium Change: After 24 hours, replace the medium with fresh hPSC medium without this compound.

  • Continued Culture: Continue to culture the cells, changing the medium daily.

Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol outlines a method to quantify the anti-apoptotic effect of this compound on dissociated hPSCs using flow cytometry.

Materials:

  • Dissociated hPSCs (treated with and without this compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Dissociate hPSCs to single cells as described in the passaging protocol, with and without this compound treatment.

  • Washing: Wash the cells twice with cold DPBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

This compound, as a ROCK inhibitor, is a valuable tool for enhancing the survival of human pluripotent stem cells following single-cell dissociation. By inhibiting the Rho-ROCK signaling pathway, this compound effectively mitigates dissociation-induced apoptosis, leading to improved cloning efficiency, higher yields from cell passaging, and better recovery after cryopreservation. While direct quantitative data for this compound is still emerging, the extensive research on other ROCK inhibitors provides a strong foundation for its application in hPSC culture. Further studies are warranted to establish optimal, cell-line-specific protocols for this compound and to fully elucidate its long-term effects on pluripotency and differentiation potential.

References

The Role of HA-100 in the Initial Stages of Human Fibroblast Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and applications of HA-100, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the reprogramming of human fibroblasts into induced pluripotent stem cells (iPSCs). This document outlines the mechanistic basis for its use, compiles available quantitative data, presents detailed experimental protocols, and visualizes key cellular pathways and workflows.

Introduction

The generation of iPSCs from somatic cells, such as human fibroblasts, is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and hindered by low cell viability, particularly when using non-integrating reprogramming methods and feeder-free culture conditions. Small molecules that can enhance the efficiency and robustness of reprogramming are therefore of significant interest. This compound has emerged as a valuable tool in this context. It is a potent inhibitor of several protein kinases, most notably the ROCK pathway, which plays a critical role in apoptosis, cell adhesion, and cytoskeletal dynamics. By inhibiting ROCK, this compound helps to overcome the cellular stress and anoikis (a form of programmed cell death due to loss of adhesion) that often occur during the initial stages of reprogramming, thereby significantly improving the yield of iPSC colonies.[1]

Quantitative Data on the Impact of ROCK Inhibition on Reprogramming Efficiency

While specific quantitative studies focusing solely on this compound's dose-response in fibroblast reprogramming are not extensively documented in initial reports, the effects of ROCK inhibition, in general, are well-established. The following table summarizes representative data on the impact of a similar ROCK inhibitor, Y-27632, on the efficiency of human fibroblast reprogramming. This data serves as a strong proxy for the expected effects of this compound.

Treatment ConditionNumber of iPSC Colonies per 10,000 Cells Seeded (Day 14)Reprogramming Efficiency (%)Reference
Control (without ROCK inhibitor)~5-10~0.05-0.1%[1]
With Y-27632 (10 µM)~20-30~0.2-0.3%[1]

Note: The data presented above is for the ROCK inhibitor Y-27632 and is intended to be illustrative of the general effect of ROCK inhibition. Reprogramming efficiency can vary significantly based on the reprogramming method, fibroblast cell line, and specific culture conditions.

Mechanism of Action: The ROCK Signaling Pathway

This compound primarily functions by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell-matrix adhesion, and apoptosis. During fibroblast reprogramming, cells undergo significant morphological changes and detachment from the extracellular matrix, which can trigger apoptosis. Inhibition of ROCK by this compound counteracts these effects.

Below is a diagram illustrating the key components of the ROCK signaling pathway and the points of intervention by this compound.

ROCK_Signaling_Pathway cluster_cell Cell Interior Extracellular_Matrix Extracellular Matrix Integrins Integrins Extracellular_Matrix->Integrins Adhesion RhoA_GDP RhoA-GDP (Inactive) Integrins->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Apoptosis Apoptosis ROCK->Apoptosis Promotes Cell_Adhesion Cell Adhesion & Survival ROCK->Cell_Adhesion Inhibits Adhesion HA100 This compound HA100->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC_P->Actomyosin_Contraction Actomyosin_Contraction->Apoptosis Promotes Anoikis

Caption: The ROCK signaling pathway in apoptosis and cell adhesion.

Experimental Protocols

The following protocols are based on established methods for human fibroblast reprogramming utilizing a cocktail of small molecules that includes this compound.[2][3]

Preparation of Media and Reagents

Fibroblast Culture Medium:

  • DMEM (High Glucose)

  • 10% Fetal Bovine Serum (FBS)

  • 1% MEM Non-Essential Amino Acids

  • 1% Penicillin-Streptomycin

Supplemented Reprogramming Medium (with this compound):

  • DMEM/F12 or other suitable basal medium

  • N2 and B27 supplements

  • 100 ng/mL basic Fibroblast Growth Factor (bFGF)

  • 10 µM this compound

  • Other small molecules as required by the specific protocol (e.g., PD0325901, CHIR99021, A-83-01, hLIF)[2][3]

Human Fibroblast Reprogramming Workflow

The following diagram outlines a typical workflow for reprogramming human fibroblasts using non-integrating episomal vectors and a small molecule cocktail containing this compound.

Reprogramming_Workflow Start Day -2 to -4: Seed Human Fibroblasts Transfection Day 0: Transfect with Reprogramming Factors (e.g., Episomal Vectors) Start->Transfection Plating Plate on Matrigel-coated dishes in Supplemented Medium with this compound Transfection->Plating Medium_Change_1 Day 1: Change to Reprogramming Medium (with small molecule cocktail including this compound) Plating->Medium_Change_1 Medium_Change_2 Day 3-14: Continue daily medium changes Medium_Change_1->Medium_Change_2 Colony_Emergence Day 15-21: Monitor for iPSC colony formation Medium_Change_2->Colony_Emergence Colony_Picking Day 21+: Pick and expand iPSC colonies Colony_Emergence->Colony_Picking Characterization Characterize iPSC lines (Pluripotency markers, differentiation potential) Colony_Picking->Characterization End Established iPSC Lines Characterization->End

Caption: A typical experimental workflow for human fibroblast reprogramming.

Detailed Reprogramming Protocol
  • Cell Seeding (Day -2 to -4): Seed human fibroblasts in Fibroblast Culture Medium at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection (Day 0): Transfect the fibroblasts with reprogramming factors using a non-integrating method such as episomal vectors or synthetic mRNA.

  • Post-Transfection (Day 0): Immediately after transfection, plate the cells onto Matrigel-coated dishes in Supplemented Reprogramming Medium containing 10 µM this compound.

  • Medium Changes (Day 1 onwards): On Day 1, and every day thereafter, replace the medium with fresh Supplemented Reprogramming Medium containing the full cocktail of small molecules, including this compound.

  • Monitoring (Day 15-21): Begin to monitor the plates for the emergence of colonies with iPSC-like morphology (compact, well-defined borders, and high nucleus-to-cytoplasm ratio).

  • Colony Picking and Expansion (Day 21+): Once colonies are of sufficient size, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in a suitable iPSC maintenance medium.

  • Characterization: Expanded iPSC lines should be thoroughly characterized to confirm pluripotency. This includes assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), confirming a normal karyotype, and evaluating their differentiation potential into the three germ layers (endoderm, mesoderm, and ectoderm).

Conclusion

The inclusion of this compound in human fibroblast reprogramming protocols represents a significant refinement that addresses the critical challenge of low cell survival in the initial stages. By inhibiting the ROCK pathway, this compound mitigates apoptosis and promotes the viability of newly reprogrammed cells, particularly in feeder-free systems. While more extensive quantitative data specifically for this compound would be beneficial, the existing evidence for ROCK inhibitors as a class strongly supports its use to enhance the efficiency and robustness of iPSC generation. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their cellular reprogramming workflows.

References

The Mechanism of iHA-100 in Blocking Influenza Hemagglutinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral intervention due to its critical role in the early stages of infection: receptor binding and membrane fusion. This technical guide provides an in-depth analysis of the mechanism of action of iHA-100, a potent macrocyclic peptide inhibitor of influenza A virus hemagglutinin. ithis compound demonstrates a dual mechanism of action, inhibiting both viral attachment and HA-mediated membrane fusion by targeting the conserved stalk domain of the HA protein. This document details the quantitative data supporting its efficacy, the experimental protocols used for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Introduction: Hemagglutinin as a Therapeutic Target

Influenza hemagglutinin (HA) is a homotrimeric glycoprotein on the surface of the influenza virus that facilitates viral entry into host cells.[1] Each HA monomer is composed of two subunits, HA1 and HA2. The globular head domain of HA1 contains the receptor-binding site (RBS) which attaches to sialic acid-containing receptors on the host cell surface, initiating endocytosis.[2][3] The more conserved, membrane-proximal stalk domain is composed primarily of the HA2 subunit and houses the fusion machinery.[1]

Upon internalization into the endosome, the acidic environment triggers a series of irreversible conformational changes in the HA stalk, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[1][4] Due to the highly conserved nature of the HA stalk domain across various influenza A virus subtypes, it is an attractive target for the development of broadly neutralizing antibodies and small-molecule inhibitors.[4][5] Inhibitors targeting the HA stalk can prevent the conformational rearrangements required for membrane fusion, thereby halting the infection at an early stage.[5]

ithis compound: A Potent Macrocyclic Peptide Inhibitor of HA

ithis compound is a macrocyclic peptide that has been identified as a potent and broad inhibitor of Group 1 influenza A viruses.[6] Its unique structure allows it to bind with high affinity to the conserved stalk domain of HA.[7] This interaction underpins its dual mechanism of antiviral activity.

Mechanism of Action

ithis compound exerts its antiviral effect through a two-pronged approach:

  • Inhibition of Viral Adsorption: By binding to the HA protein, ithis compound interferes with the attachment of the virus to host cells. Pre-treatment of the virus with ithis compound has been shown to significantly reduce its ability to adsorb to Madin-Darby canine kidney (MDCK) cells.[7]

  • Inhibition of HA-Mediated Membrane Fusion: The primary mechanism of ithis compound is the inhibition of the low pH-induced conformational change of HA, which is essential for membrane fusion.[6][7] By binding to the stalk domain, ithis compound stabilizes the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes.[7] This is evidenced by its ability to inhibit influenza viral HA-mediated polykaryon (cell-cell fusion) formation.[7]

The binding of ithis compound to the HA stalk domain is a critical aspect of its function, mimicking the mechanism of some broadly neutralizing antibodies that target the same region.[7]

Data Presentation

The following tables summarize the quantitative data for the in vitro characterization of ithis compound.

Table 1: In Vitro Efficacy of ithis compound against Group 1 Influenza A Viruses [6]

Virus StrainSubtypeEC50 (µM)
A/duck/Hokkaido/Vac-3/07H5N1~0.1
A/Vietnam/1194/04H5N1 (clade 1)~0.1
A/Mongolia/244/05H5N1 (clade 2.2)~0.1
A/whooper swan/Hokkaido/1/08H5N1 (clade 2.3.2.1)~0.1
A/Puerto Rico/8/34H1N1~0.1
A/Tokyo/2619/09H1N1pdm09~0.1
A/Narita/1/09H1N1pdm09~0.1
A/Adachi/1/57H2N2~0.1

Table 2: Binding Kinetics of ithis compound to H5 Hemagglutinin [7]

ParameterValue
Association Rate (ka) (1/Ms)Not Specified
Dissociation Rate (kd) (1/s)Not Specified
Dissociation Constant (KD) (M)Not Specified

Note: Specific kinetic parameters from the SPR analysis were not available in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of ithis compound.

Hemagglutination Inhibition (HI) Assay

The HI assay is used to quantify the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by influenza virus.[8]

Protocol:

  • Virus Titration (HA Assay):

    • Prepare two-fold serial dilutions of the influenza virus in a 96-well V-bottom plate.[9]

    • Add a standardized suspension of red blood cells (e.g., turkey or horse RBCs) to each well.[10]

    • Incubate at room temperature for 30-60 minutes.[9][10]

    • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[8]

  • HI Assay:

    • Prepare two-fold serial dilutions of the test compound (e.g., ithis compound) in a 96-well plate.[12]

    • Add a standardized amount of virus (typically 4 HA units) to each well containing the compound dilutions.[12]

    • Incubate at room temperature for 60 minutes to allow the compound to bind to the virus.[12]

    • Add the standardized RBC suspension to all wells.[9]

    • Incubate at 4°C for 30 minutes.[12]

    • Read the results. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination, observed as a button of RBCs at the bottom of the well.[8]

Microneutralization Assay

This assay measures the ability of a compound to neutralize the infectivity of the influenza virus in a cell culture system.[13][14]

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in a 96-well flat-bottom plate to achieve a confluent monolayer on the day of the assay.[15]

  • Compound Dilution:

    • Prepare two-fold serial dilutions of the test compound in virus diluent.[15]

  • Virus Neutralization:

    • Mix the diluted compound with a standardized amount of influenza virus (e.g., 100 TCID50).[14]

    • Incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.[13]

  • Infection:

    • Remove the growth medium from the MDCK cell monolayer and add the virus-compound mixture.[16]

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[13]

  • Incubation:

    • Remove the inoculum and add fresh infection medium, which may also contain the test compound.[16]

    • Incubate the plates for 18-72 hours at 37°C in a 5% CO2 incubator.[13][15]

  • Detection of Viral Replication:

    • Viral replication can be assessed by observing the cytopathic effect (CPE), or more quantitatively by performing an ELISA for the viral nucleoprotein (NP) or a hemagglutination assay on the cell supernatant.[14] The neutralization titer is the reciprocal of the highest compound dilution that results in a significant reduction in viral replication.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity between an inhibitor and the HA protein.[17][18]

Protocol:

  • Chip Preparation:

    • Immobilize recombinant influenza HA protein onto a sensor chip surface.[18]

  • Binding Analysis:

    • Flow different concentrations of the analyte (ithis compound) over the sensor chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized HA.

  • Data Analysis:

    • The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction.

    • From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity.[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HA_Fusion_Inhibition cluster_Virus_Entry Influenza Virus Entry and Fusion Virus Influenza Virus (with HA) HostCell Host Cell (Sialic Acid Receptors) Virus->HostCell 1. Attachment Endosome Endosome HostCell->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Acidification (Low pH) Conformational_Change HA Conformational Change (Blocked) Release Viral Genome Release Fusion->Release 4. Genome Release iHA100 ithis compound HA_Stalk HA Stalk Domain (Pre-fusion state) iHA100->HA_Stalk Binds to HA_Stalk->Conformational_Change Inhibits

Caption: Mechanism of ithis compound inhibition of HA-mediated membrane fusion.

HI_Assay_Workflow cluster_positive Positive Result (Inhibition) cluster_negative Negative Result (No Inhibition) start Start dilute_compound Serially Dilute ithis compound start->dilute_compound add_virus Add Standardized Virus (4 HA Units) dilute_compound->add_virus incubate1 Incubate (Virus-Compound Binding) add_virus->incubate1 add_rbcs Add Red Blood Cells (RBCs) incubate1->add_rbcs incubate2 Incubate (Allow for Agglutination) add_rbcs->incubate2 read_results Read Results incubate2->read_results pos_result RBCs form a 'button' read_results->pos_result If inhibited neg_result RBCs form a lattice (Hemagglutination) read_results->neg_result If not inhibited end End pos_result->end neg_result->end

Caption: Workflow of the Hemagglutination Inhibition (HI) Assay.

References

Discovery and Initial Characterization of iHA-100: A Novel Antiviral Agent Targeting Influenza Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics with distinct mechanisms of action. This guide details the discovery and initial characterization of iHA-100, a macrocyclic peptide identified as a potent inhibitor of influenza A virus replication. ithis compound targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells, thereby representing a promising candidate for a new class of anti-influenza drugs. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanistic pathways associated with the antiviral activity of ithis compound.

Quantitative Antiviral Profile of ithis compound

The antiviral efficacy of ithis compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data from initial characterization studies.

Parameter Virus Strain Cell Line Value Reference
IC50 H5N1/Vac-3MDCK~0.1 µM
CC50 Not SpecifiedNot Specified>10 µM
Therapeutic Index Not SpecifiedNot Specified>100

Note: The 50% inhibitory concentration (IC50) represents the concentration of ithis compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The therapeutic index (CC50/IC50) is a measure of the selectivity of the antiviral agent.

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

ithis compound exerts its antiviral effect by targeting the stalk domain of the influenza virus hemagglutinin (HA) protein. This interaction interferes with two crucial steps in the viral entry process: receptor binding and membrane fusion.

Inhibition of Viral Adsorption

By binding to the HA stalk region, ithis compound sterically hinders the interaction between the HA globular head and sialic acid receptors on the host cell surface. This impedes the initial attachment of the virus to the host cell, a prerequisite for infection.

Inhibition of Membrane Fusion

Following receptor-mediated endocytosis, the influenza virus is trafficked into endosomes. The acidic environment of the late endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[1][2][3][4] ithis compound stabilizes the pre-fusion conformation of HA, preventing the low pH-induced structural rearrangements necessary for membrane fusion. This blockade of fusion effectively traps the virus within the endosome, preventing the progression of the infection.

The following diagram illustrates the proposed mechanism of action of ithis compound in inhibiting influenza virus entry.

G cluster_virus_entry Influenza Virus Entry Pathway cluster_iHA100_inhibition ithis compound Mechanism of Action Virus Influenza Virus Receptor Host Cell Sialic Acid Receptor Virus->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Low pH) EarlyEndosome->LateEndosome MembraneFusion HA-Mediated Membrane Fusion LateEndosome->MembraneFusion 3. pH-Triggered Conformational Change GenomeRelease Viral Genome Release MembraneFusion->GenomeRelease 4. Fusion Pore Formation iHA100 ithis compound HA_Stalk HA Stalk Domain iHA100->HA_Stalk Binds to InhibitAttachment Inhibition of Attachment HA_Stalk->InhibitAttachment InhibitFusion Inhibition of Membrane Fusion HA_Stalk->InhibitFusion InhibitAttachment->Virus Blocks Step 1 InhibitFusion->MembraneFusion Blocks Step 3

Caption: Mechanism of ithis compound antiviral activity against influenza virus.

Experimental Protocols

The initial characterization of ithis compound involved a series of in vitro assays to determine its antiviral activity and mechanism of action. The following sections detail the methodologies for these key experiments.

Virus Adsorption Assay (qRT-PCR)

This assay quantifies the effect of ithis compound on the attachment of influenza virus to host cells.

Workflow Diagram:

G cluster_protocol Virus Adsorption Assay Workflow A Pre-treat H5N1 virus with ithis compound (0.01-1 µM) for 1 hour B Adsorb virus to MDCK cells on ice for 1 hour A->B C Wash cells extensively to remove unbound virus B->C D Lyse cells and extract viral RNA C->D E Perform qRT-PCR to quantify viral RNA levels D->E F Compare to non-treated control E->F

Caption: Workflow for the virus adsorption assay.

Detailed Protocol:

  • Virus Preparation: H5N1/Vac-3 virus (2.5 × 10⁴ PFU) is pre-treated with varying concentrations of ithis compound (e.g., 0.01, 0.1, or 1 µM) for 1 hour.

  • Cell Preparation: Madin-Darby canine kidney (MDCK) cells are seeded at a density of 5 × 10⁴ cells per well.

  • Adsorption: The pre-treated virus is added to the MDCK cells and allowed to adsorb on ice for 1 hour.

  • Washing: Cells are washed extensively with cold phosphate-buffered saline (PBS) to remove any unbound virus particles.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable viral RNA extraction kit.

  • qRT-PCR: Quantitative real-time reverse transcription PCR is performed using primers and probes specific for a conserved region of the influenza virus genome (e.g., the M gene).

  • Data Analysis: The relative amount of viral RNA is calculated and normalized to an internal control. The results are expressed as a percentage of the virus adsorption observed in the non-treated control.

HA-Mediated Polykaryon Formation Assay (Cell Fusion Assay)

This assay assesses the ability of ithis compound to inhibit the membrane fusion activity of the HA protein.

Workflow Diagram:

G cluster_protocol Polykaryon Formation Assay Workflow A Transfect HEK293 cells with a plasmid expressing H5 HA B Treat cells with ithis compound A->B C Expose cells to low pH buffer to trigger HA conformational change B->C D Incubate at 37°C for 6 hours C->D E Fix and stain cells for HA (green) and nuclei (red) D->E F Quantify polykaryon formation (cells with multiple nuclei) E->F

Caption: Workflow for the HA-mediated polykaryon formation assay.

Detailed Protocol:

  • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the hemagglutinin protein from a relevant influenza strain (e.g., A/Vietnam/1194/04 (H5N1)).

  • Compound Treatment: The transfected cells are treated with various concentrations of ithis compound.

  • Fusion Induction: The cell medium is replaced with a low pH buffer (e.g., pH 5.0) for a short period to induce the conformational change in the HA protein.

  • Incubation: The cells are then incubated in neutral pH medium at 37°C for approximately 6 hours to allow for cell-cell fusion (polykaryon formation).

  • Immunofluorescence Staining: The cells are fixed and permeabilized. The HA protein is visualized using a primary antibody against HA followed by a fluorescently labeled secondary antibody (e.g., green fluorescence). Nuclei are counterstained with a fluorescent dye (e.g., red fluorescence).

  • Microscopy and Quantification: The cells are visualized using a fluorescence microscope. Polykaryons (cells containing multiple nuclei within a single cytoplasm) are counted. The percentage of polykaryon formation is calculated and normalized to the non-treated control.

Conclusion

The initial characterization of ithis compound reveals its potential as a novel antiviral agent against influenza A viruses. Its unique mechanism of action, targeting the conserved stalk domain of hemagglutinin to inhibit both viral attachment and membrane fusion, offers a promising strategy to combat influenza virus infections, including those caused by strains resistant to existing drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further research and development of ithis compound and other HA stalk-targeting antivirals. Future studies should focus on expanding the in vivo efficacy and safety profile of ithis compound to advance its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for HA-100 in Stem Cell Reprogramming Cocktails

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. The efficiency of this reprogramming process, however, can be a significant bottleneck. Small molecules that target key signaling pathways have emerged as powerful tools to enhance the fidelity and yield of iPSC generation. Among these, HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has demonstrated considerable utility in reprogramming cocktails.

This compound, by inhibiting the ROCK pathway, mitigates the apoptosis that typically occurs when cells are dissociated to single-cell suspensions, a common step in many reprogramming protocols. This enhanced cell survival, particularly in the early stages of reprogramming, contributes to a significant increase in the overall efficiency of iPSC colony formation. Furthermore, modulation of the actin cytoskeleton through ROCK inhibition is thought to facilitate the morphological and transcriptional changes necessary for the transition to a pluripotent state.

These application notes provide a comprehensive overview of the use of this compound in stem cell reprogramming, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in its effective application.

Data Presentation

The following table summarizes the quantitative effects of ROCK inhibitors on stem cell reprogramming efficiency. While specific dose-response data for this compound is not extensively published, the data for the widely used ROCK inhibitor Y-27632 provides a strong surrogate for the expected effects.

ROCK InhibitorConcentrationCell TypeReprogramming MethodFold Increase in Reprogramming Efficiency (Approx.)Reference
Y-2763210 µMHuman Dermal FibroblastsLentivirus (Oct4, Sox2, Klf4, c-Myc)~4.4[1]

Experimental Protocols

Protocol 1: Preparation of a Reprogramming Cocktail Containing this compound (CHALP Cocktail)

The CHALP cocktail is a combination of small molecules that has been shown to improve the efficiency of episomal reprogramming of human fibroblasts.[2]

Materials:

  • CHIR99021 (GSK3β inhibitor)

  • This compound (ROCK inhibitor)

  • A-83-01 (TGF-β/Activin/Nodal receptor inhibitor)

  • Human Leukemia Inhibitory Factor (hLIF)

  • PD0325901 (MEK inhibitor)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Basal medium (e.g., DMEM/F-12)

Stock Solution Preparation:

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C.

  • CHIR99021 Stock (10 mM): Dissolve in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

  • A-83-01 Stock (1 mM): Dissolve in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.

  • PD0325901 Stock (1 mM): Dissolve in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.

  • hLIF Stock (10 µg/mL): Reconstitute lyophilized hLIF in sterile PBS or other recommended buffer to a final concentration of 10 µg/mL. Aliquot and store at -20°C or -80°C as recommended by the supplier.

Working Cocktail Preparation (for 100 mL of reprogramming medium):

  • Aseptically add the following volumes of stock solutions to 100 mL of your chosen basal reprogramming medium:

    • This compound: 10 µL of 10 mM stock (Final concentration: 1 µM)

    • CHIR99021: 30 µL of 10 mM stock (Final concentration: 3 µM)

    • A-83-01: 50 µL of 1 mM stock (Final concentration: 0.5 µM)

    • PD0325901: 50 µL of 1 mM stock (Final concentration: 0.5 µM)

    • hLIF: 100 µL of 10 µg/mL stock (Final concentration: 10 ng/mL)

  • Mix gently by inversion. The cocktail is now ready to be added to your cell culture.

Protocol 2: Reprogramming of Human Fibroblasts Using an Episomal Vector System with this compound

This protocol outlines a general workflow for reprogramming human fibroblasts using episomal vectors in a feeder-free system, incorporating this compound to enhance efficiency.[3][4]

Materials:

  • Human dermal fibroblasts

  • Fibroblast culture medium (e.g., DMEM + 10% FBS)

  • Episomal reprogramming vectors (expressing Oct4, Sox2, Klf4, L-Myc, Lin28, and shRNA against p53)

  • Nucleofection system and reagents

  • Vitronectin-coated culture dishes

  • Reprogramming medium (e.g., Essential 8™ Medium)

  • This compound (10 mM stock in DMSO)

  • Trypsin-EDTA (0.05%)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

  • Cell Preparation: Culture human fibroblasts in fibroblast culture medium. Ensure cells are healthy and actively dividing. Harvest cells when they reach 70-80% confluency.

  • Nucleofection:

    • Resuspend 5 x 10^5 fibroblasts in 100 µL of nucleofection solution.

    • Add 1 µg of each episomal plasmid to the cell suspension.

    • Transfer the mixture to a nucleofection cuvette and electroporate using the manufacturer's recommended program for human dermal fibroblasts.

    • Immediately after nucleofection, add 500 µL of pre-warmed fibroblast medium to the cuvette.

  • Plating:

    • Gently transfer the cell suspension onto a vitronectin-coated 10 cm dish.

    • Add fibroblast medium to a final volume of 10 mL.

    • Crucially, add this compound to a final concentration of 10 µM. This is critical for cell survival after the stress of nucleofection and single-cell plating.

  • Medium Change and Reprogramming:

    • The day after nucleofection (Day 1), replace the medium with fresh fibroblast medium without this compound.

    • On Day 2, switch to reprogramming medium (e.g., Essential 8™ Medium).

    • Continue to change the medium every 1-2 days.

  • iPSC Colony Emergence:

    • Monitor the plates for the emergence of iPSC-like colonies, which typically appear between weeks 3 and 4.

    • Colonies will exhibit a distinct morphology with well-defined borders and tightly packed cells.

  • Colony Picking and Expansion:

    • Once colonies are of sufficient size, they can be manually picked and expanded on fresh vitronectin-coated plates in reprogramming medium for further characterization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in reprogramming.

G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates HA100 This compound HA100->ROCK Inhibits MLC_P->MLC Dephosphorylates pMLC Phosphorylated MLC (pMLC) Contraction Stress Fiber Formation & Cell Contractility pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction Apoptosis Apoptosis Contraction->Apoptosis Induces in single cells

Caption: Rho-ROCK signaling pathway and the inhibitory action of this compound.

G Start Start: Human Fibroblasts Harvest Harvest & Trypsinize Fibroblasts Start->Harvest Nucleofect Nucleofect with Episomal Vectors Harvest->Nucleofect Plate Plate on Vitronectin + this compound (10µM) Nucleofect->Plate MediumChange1 Day 1: Change to Fresh Medium (No this compound) Plate->MediumChange1 ReproMedium Day 2 onwards: Switch to Reprogramming Medium MediumChange1->ReproMedium ColonyFormation Weeks 3-4: iPSC Colony Formation ReproMedium->ColonyFormation PickExpand Pick & Expand iPSC Colonies ColonyFormation->PickExpand End End: Characterized iPSCs PickExpand->End

Caption: Experimental workflow for fibroblast reprogramming using this compound.

References

Application Notes and Protocols for Improving Single-Cell Cloning Efficiency with HA-100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-cell cloning is a critical step in cell line development for producing monoclonal cell lines essential for manufacturing therapeutic proteins, drug screening, and various research applications. However, the process is often hampered by low cell viability and poor outgrowth, particularly after single-cell dissociation. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool to significantly enhance the survival and cloning efficiency of single cells.[1] This document provides detailed application notes and protocols for utilizing this compound to improve single-cell cloning efficiency.

This compound is a protein kinase inhibitor that targets ROCK, as well as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its primary mechanism in promoting single-cell survival is through the inhibition of the ROCK signaling pathway, which becomes hyperactivated upon cell dissociation, leading to apoptosis or anoikis (a form of programmed cell death due to loss of cell-matrix interaction).[2] By inhibiting this pathway, this compound helps to maintain cell viability and promotes successful clonal expansion from a single cell.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.[3] Upon dissociation, the loss of cell-cell and cell-matrix contacts triggers the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets, leading to increased actomyosin contractility and ultimately apoptosis.[4][5] this compound, by inhibiting ROCK, effectively blocks this cascade, thereby promoting cell survival.

ROCK_Pathway cluster_extracellular Extracellular cluster_cell Cellular Response Cell Dissociation Cell Dissociation RhoA RhoA Cell Dissociation->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actomyosin Hyperactivation Actomyosin Hyperactivation ROCK->Actomyosin Hyperactivation Leads to This compound This compound This compound->ROCK Inhibits Cell Survival Cell Survival This compound->Cell Survival Apoptosis Apoptosis Actomyosin Hyperactivation->Apoptosis Induces

Caption: this compound inhibits the ROCK signaling pathway to promote cell survival.

Quantitative Data on the Efficacy of ROCK Inhibitors

Cell TypeROCK InhibitorConcentrationImprovement in Cloning EfficiencyReference
Rabbit Limbal Stem/Progenitor CellsY-2763210 µMFrom 19.90% to 26.85%[6]
Murine Prostate Stem/Progenitor CellsY-27632Not Specified8-fold increase[7]
Human Pluripotent Stem Cells (hPSCs)Y-27632 & Pioglitazone10 µM & 8 µM2-3 fold increase over Y-27632 alone[8]
Human Pluripotent Stem Cells (hPSCs)CloneR™ (contains a ROCK inhibitor)1X15-40% cloning efficiency[9]

Experimental Protocols

General Workflow for Single-Cell Cloning

The general workflow for single-cell cloning involves cell dissociation, single-cell deposition into multi-well plates, and subsequent monitoring of colony formation. The inclusion of this compound is critical during and immediately after the single-cell seeding step.

SCC_Workflow Cell_Culture Confluent Cell Culture Dissociation Single-Cell Dissociation Cell_Culture->Dissociation Seeding Single-Cell Seeding (+ this compound) Dissociation->Seeding Incubation Incubation & Colony Formation Seeding->Incubation Expansion Clonal Expansion Incubation->Expansion

Caption: General workflow for single-cell cloning with this compound.

Protocol 1: Improving Single-Cell Cloning Efficiency of Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from a method utilizing a ROCK inhibitor for efficient single-cell cloning of hPSCs.[3][5]

Materials:

  • hPSCs cultured in mTeSR™1 or other appropriate feeder-free medium

  • This compound (prepared as a stock solution, e.g., 10 mM in sterile water)

  • Accutase

  • DMEM/F-12

  • 96-well tissue culture plates

  • Coating matrix (e.g., Matrigel® or Geltrex™)

  • Cloning medium (e.g., mTeSR™1 supplemented with CloneR™ or a similar supplement, and this compound)

Procedure:

  • Plate Coating: Coat 96-well plates with the appropriate matrix according to the manufacturer's instructions.

  • Cell Dissociation:

    • Aspirate the culture medium from a confluent plate of hPSCs.

    • Wash the cells once with DPBS.

    • Add Accutase and incubate at 37°C for 5-7 minutes, or until cells detach.

    • Gently pipette to create a single-cell suspension.

    • Transfer the cell suspension to a conical tube and add an equal volume of DMEM/F-12 to dilute the Accutase.

    • Centrifuge at 300 x g for 5 minutes.

  • Single-Cell Seeding:

    • Aspirate the supernatant and resuspend the cell pellet in cloning medium supplemented with this compound at a final concentration of 10 µM.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 1 cell per well for limiting dilution or for use with a single-cell printer/sorter).

    • Dispense the cell suspension into the coated 96-well plates.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • After 24 hours, perform a half-medium change with fresh cloning medium without this compound.

    • Continue to culture the cells, performing half-medium changes every 2 days.

    • Monitor the plates for colony formation, which typically occurs within 7-14 days.

  • Clonal Expansion:

    • Once colonies are of a suitable size, they can be picked and transferred to larger vessels for expansion.

Protocol 2: General Protocol for Improving Single-Cell Cloning of CHO Cells

This protocol provides a general framework for using this compound with CHO cells, a robust cell line commonly used in biopharmaceutical production.[10][11] The optimal concentration of this compound and other culture conditions should be determined empirically for your specific CHO cell line and application.

Materials:

  • Suspension-adapted CHO cells

  • Appropriate CHO cell culture medium (serum-free, chemically defined)

  • This compound (prepared as a stock solution, e.g., 10 mM in sterile water)

  • Cell dissociation reagent (e.g., TrypLE™ Express) if starting from adherent culture

  • 96-well tissue culture plates

  • Cloning medium (basal CHO medium supplemented with appropriate growth factors and this compound)

Procedure:

  • Cell Preparation:

    • Ensure the CHO cells are in the exponential growth phase with high viability (>95%).

    • If starting from an adherent culture, use a gentle dissociation reagent like TrypLE™ Express to obtain a single-cell suspension.

  • Single-Cell Seeding:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed cloning medium supplemented with this compound. A starting concentration of 10 µM is recommended, but a dose-response experiment (e.g., 1-20 µM) is advised to determine the optimal concentration for your cell line.

    • Determine the cell concentration and dilute to the desired seeding density for your chosen cloning method (e.g., limiting dilution, FACS, or single-cell printing).

    • Dispense the cells into 96-well plates.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • Unlike with hPSCs, a medium change after 24 hours may not be necessary for robust CHO cells, but should be optimized based on cell performance.

    • Monitor the plates for the formation of single colonies, typically visible within 10-21 days.

  • Clonal Expansion:

    • Once colonies have reached a sufficient size, they can be expanded for further analysis and cell banking.

Cytotoxicity Considerations

While this compound significantly improves cell survival at optimal concentrations, it is important to consider its potential cytotoxicity at higher concentrations. It is recommended to perform a dose-response cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific cell line. A standard MTT or similar cell viability assay can be used to assess the effect of a range of this compound concentrations (e.g., 1 µM to 100 µM) on cell viability over 24-72 hours.

Conclusion

This compound is a powerful tool for enhancing the efficiency of single-cell cloning across a variety of cell types, including those critical for research and biopharmaceutical development. By inhibiting the ROCK pathway, this compound effectively mitigates the detrimental effects of single-cell dissociation, leading to improved cell survival and higher cloning success rates. The protocols provided here offer a starting point for researchers to integrate this compound into their single-cell cloning workflows. Optimization of this compound concentration and other culture parameters for each specific cell line will ensure the best possible outcomes.

References

Application Notes and Protocols for HA-100 Treatment in Human Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs) with HA-100

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine, disease modeling, and drug discovery. A significant technical challenge in the routine culture and manipulation of hPSCs is their poor survival rate following enzymatic dissociation to single cells. This dissociation-induced apoptosis is largely mediated by the hyperactivation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1]

This compound is a potent inhibitor of several protein kinases, including ROCK, protein kinase A (PKA), and protein kinase C (PKC).[2][3] By inhibiting the ROCK pathway, this compound has been shown to significantly improve the survival and cloning efficiency of dissociated hPSCs, making it a valuable tool for various applications such as single-cell cloning, gene editing, and large-scale expansion of hPSCs.[2][3] These application notes provide a comprehensive overview, experimental protocols, and supporting data for the use of this compound in hPSC culture.

Data Presentation

While specific quantitative data for this compound's direct impact on hPSC survival and cloning efficiency is not extensively published, the effects of other well-characterized ROCK inhibitors provide a strong benchmark for its expected performance. The following tables summarize the reported efficacy of various ROCK inhibitors in enhancing hPSC survival and cloning efficiency.

Table 1: Efficacy of ROCK Inhibitors on hPSC Cloning Efficiency

ROCK InhibitorConcentrationCell TypeCloning Efficiency (%)Reference
Y-2763210 µMhESCs~27% (compared to ~1% without)[4]
Fasudil10 µMhPSCsComparable to Y-27632N/A
Chroman 150 nMhPSCsSuperior to Y-27632[1]

Table 2: Efficacy of ROCK Inhibitors on hPSC Viability Post-Dissociation

ROCK InhibitorConcentrationCell TypeObservationReference
Y-2763210 µMhiPSC-CMsSignificant increase in viable cells[5]
Fasudil10 µMhiPSC-CMsSignificant decrease in apoptotic cells[5]
This compoundNot SpecifiedhPSCsImproves single-cell survival[2]

Signaling Pathways

Mechanism of Action of this compound in Preventing Dissociation-Induced Apoptosis:

Upon single-cell dissociation, hPSCs lose cell-cell and cell-matrix contacts, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates its downstream effector, ROCK. The hyperactivation of ROCK leads to a cascade of events, including increased phosphorylation of myosin light chain (MLC) and subsequent cytoskeletal contraction, which ultimately triggers apoptosis, a phenomenon known as anoikis.

This compound, as a ROCK inhibitor, blocks this pathway by preventing the phosphorylation of downstream ROCK substrates. This inhibition of the ROCK signaling cascade alleviates the dissociation-induced hypercontraction of the actin-myosin cytoskeleton, thereby suppressing the apoptotic signaling and promoting the survival of single hPSCs.

ROCK_Pathway cluster_input Cell Dissociation cluster_pathway ROCK Signaling Pathway cluster_outcome Outcome Dissociation Loss of Cell Adhesion RhoA RhoA Activation Dissociation->RhoA ROCK ROCK Hyperactivation RhoA->ROCK Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Apoptosis Apoptosis (Anoikis) Survival Enhanced Cell Survival Actomyosin Actomyosin Contraction Myosin->Actomyosin Actomyosin->Apoptosis HA100 This compound HA100->ROCK Inhibition

Figure 1. Simplified signaling pathway of this compound in preventing dissociation-induced apoptosis in hPSCs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a dihydrochloride salt. Reconstitute the lyophilized powder in sterile water or DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve 10 mg of this compound (check the molecular weight on the product sheet) in the appropriate volume of solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol 2: Single-Cell Dissociation and Plating of hPSCs with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific hPSC line and culture system.

Materials:

  • hPSC culture medium (e.g., mTeSR™1, E8™)

  • This compound stock solution (10 mM)

  • Enzyme for single-cell dissociation (e.g., Accutase, TrypLE™)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cell culture plates/flasks coated with an appropriate matrix (e.g., Matrigel®, Geltrex®, Vitronectin)

  • Sterile conical tubes

  • Centrifuge

Procedure:

  • Pre-warm Reagents: Pre-warm the hPSC culture medium, dissociation enzyme, and PBS to 37°C.

  • Prepare this compound Medium: Prepare the required volume of hPSC culture medium supplemented with this compound. A final concentration of 10 µM is a common starting point for ROCK inhibitors. To achieve this, add 1 µL of a 10 mM this compound stock solution to every 1 mL of culture medium.

  • Aspirate Medium: Aspirate the spent culture medium from the hPSC culture vessel.

  • Wash: Gently wash the cells once with an appropriate volume of pre-warmed PBS.

  • Enzymatic Dissociation: Add the pre-warmed single-cell dissociation enzyme to the culture vessel, ensuring the entire surface is covered. Incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Cell Detachment: Gently tap the side of the vessel to encourage cell detachment. Observe under a microscope to confirm that the colonies have dissociated into single cells.

  • Neutralization: Add an equal volume of hPSC culture medium (without this compound) to the vessel to neutralize the dissociation enzyme.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at 200-300 x g for 3-5 minutes to pellet the cells.

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the pre-warmed hPSC culture medium containing 10 µM this compound.

  • Cell Counting: Perform a cell count and viability assessment using a hemocytometer or an automated cell counter.

  • Plating: Seed the single cells onto the pre-coated culture vessel at the desired density.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without this compound. Continue with routine medium changes as per your standard culture protocol.

Experimental_Workflow cluster_prep Preparation cluster_dissociation Cell Dissociation cluster_plating Plating cluster_culture Culture Prep_Media Prepare Medium with 10 µM this compound Resuspend Resuspend in This compound Medium Prep_Media->Resuspend Aspirate Aspirate Spent Medium Wash Wash with PBS Aspirate->Wash Dissociate Add Dissociation Enzyme (e.g., Accutase) Wash->Dissociate Incubate Incubate at 37°C Dissociate->Incubate Neutralize Neutralize Enzyme Incubate->Neutralize Collect Collect Cell Suspension Neutralize->Collect Centrifuge Centrifuge at 200-300 x g Collect->Centrifuge Centrifuge->Resuspend Count Count Cells Resuspend->Count Plate Plate Single Cells Count->Plate Incubate_24h Incubate for 24 hours Plate->Incubate_24h Medium_Change Change to Medium without this compound Incubate_24h->Medium_Change

Figure 2. Experimental workflow for using this compound to enhance hPSC survival after single-cell dissociation.

Concluding Remarks

References

Application Notes and Protocols for HA-100 in Neurite Outgrowth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HA-100 (Fasudil), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in neuroscience research focused on neurite outgrowth. This document includes detailed experimental protocols, quantitative data on the effects of this compound, and visualizations of the relevant signaling pathways and workflows.

Introduction

Neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental for the development and regeneration of the nervous system. However, in the adult central nervous system (CNS), various inhibitory factors often hinder this process, limiting recovery from injury and neurodegenerative diseases. The RhoA/ROCK signaling pathway is a key regulator of cytoskeletal dynamics and plays a crucial role in mediating these inhibitory signals, leading to growth cone collapse and inhibition of neurite extension.

This compound (Fasudil) is a well-characterized ROCK inhibitor that has been shown to promote neurite outgrowth by blocking the downstream effects of RhoA activation. By inhibiting ROCK, this compound can overcome the inhibitory cues present in the CNS environment, making it a valuable tool for studying neural regeneration and a potential therapeutic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound (Fasudil) on neurite outgrowth in different neuronal cell lines.

Table 1: Effect of Fasudil on Neurite Outgrowth in Human NT2 Neurons

Fasudil Concentration (µM)Mean Neurite Length (% of Control)Percentage of Neurite Bearing Cells (%)
0 (Control)100~67
1Not significantly differentNot significantly different
10~140~75
100~160~75

*Data adapted from Roloff et al., 2015.[1] NT2 cells were treated for 24 hours. Neurite length was normalized to the control group. A significant increase in neurite length and percentage of neurite-bearing cells was observed at 10 µM and 100 µM concentrations.

Table 2: Time- and Dose-Dependent Effect of Fasudil on Neurite Outgrowth in C17.2 Neural Stem Cells

Fasudil Concentration (µM)Percentage of Neurite Bearing Cells (%) at 1hPercentage of Neurite Bearing Cells (%) at 3hPercentage of Neurite Bearing Cells (%) at 6hPercentage of Neurite Bearing Cells (%) at 12hPercentage of Neurite Bearing Cells (%) at 24hPercentage of Neurite Bearing Cells (%) at 48h
0 (Control)~5~8~10~12~15~18
25~8~12~18~25~30~35
50~10~15~22~30~38~45
100~12~18~28~35~45~55*

*Data adapted from Chen et al., 2015.[2][3] C17.2 cells were treated with various concentrations of Fasudil for up to 48 hours. A significant time- and dose-dependent increase in the percentage of neurite-bearing cells was observed.

Signaling Pathway

The diagram below illustrates the canonical Rho-ROCK signaling pathway and the mechanism by which this compound promotes neurite outgrowth. Inhibitory molecules in the CNS environment activate RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets like LIM kinase (LIMK) and Myosin Light Chain (MLC), leading to actin cytoskeleton reorganization, growth cone collapse, and inhibition of neurite outgrowth. This compound directly inhibits ROCK, thereby preventing these downstream effects and promoting neurite extension.

Rho_ROCK_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Inhibitory Cues Inhibitory Cues Receptor Receptor Inhibitory Cues->Receptor Binds RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC pMLC ROCK->pMLC Promotes phosphorylation HA_100 This compound (Fasudil) HA_100->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Neurite_Outgrowth Neurite Outgrowth Actin_Depolymerization->Neurite_Outgrowth MLC_Phosphatase->pMLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Growth_Cone_Collapse Growth Cone Collapse & Neurite Retraction Actomyosin_Contraction->Growth_Cone_Collapse

Caption: Rho/ROCK signaling pathway in neurite outgrowth.

Experimental Protocols

This section provides a general framework for conducting neurite outgrowth assays using this compound. Specific parameters may need to be optimized for different cell types and experimental conditions.

Experimental Workflow

The following diagram outlines the major steps involved in a typical neurite outgrowth experiment with this compound.

Experimental_Workflow Start Start Cell_Culture 1. Neuronal Cell Culture (e.g., NT2, C17.2, DRG neurons) Start->Cell_Culture Plating 2. Plate cells on a suitable substrate (e.g., Poly-D-Lysine/Laminin) Cell_Culture->Plating Treatment 3. Treat with this compound (various concentrations) Plating->Treatment Incubation 4. Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Fixation_Staining 5. Fix and perform immunofluorescence staining (e.g., β-III tubulin) Incubation->Fixation_Staining Imaging 6. Acquire images using fluorescence microscopy Fixation_Staining->Imaging Analysis 7. Quantify neurite outgrowth (length, branching, number) Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for neurite outgrowth assay.

Detailed Methodologies

1. Cell Culture and Plating:

  • Cell Lines: Human NT2 teratocarcinoma cells, C17.2 mouse neural stem cells, PC12 rat pheochromocytoma cells, or primary neurons (e.g., dorsal root ganglion (DRG) neurons) are commonly used.

  • Culture Media: Use appropriate media and supplements for the chosen cell line. For example, DMEM/F12 with supplements for NT2 and C17.2 cells, or Neurobasal medium with B27 supplement for primary neurons.

  • Plating Substrate: Coat culture plates or coverslips with a suitable substrate to promote neuronal attachment and growth. A common choice is Poly-D-Lysine (100 µg/mL) followed by Laminin (10 µg/mL).

  • Cell Seeding Density: Optimize cell density to obtain a monolayer with individual, non-overlapping neurons for accurate neurite analysis.

2. This compound Treatment:

  • Stock Solution: Prepare a stock solution of this compound (Fasudil hydrochloride) in sterile water or DMSO. Store aliquots at -20°C.

  • Working Concentrations: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

  • Treatment Protocol: After allowing the cells to adhere for a few hours or overnight, replace the medium with fresh medium containing the different concentrations of this compound or a vehicle control (the solvent used for the stock solution).

3. Incubation:

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for a predetermined period (e.g., 24 to 48 hours) to allow for neurite outgrowth.

4. Immunofluorescence Staining for Neurite Analysis:

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate with a primary antibody specific for a neuronal marker, such as mouse anti-β-III tubulin (a common neurite marker), overnight at 4°C.[4]

  • Secondary Antibody: After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Image Acquisition and Analysis:

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters. Capture multiple random fields per well to ensure representative data.

  • Analysis Software: Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software) to quantify neurite outgrowth.

  • Parameters to Measure:

    • Total Neurite Length per Neuron: The sum of the lengths of all neurites extending from a single neuron.

    • Longest Neurite Length: The length of the longest single neurite per neuron.

    • Number of Neurites per Neuron: The number of primary neurites originating from the cell body.

    • Neurite Branching: The number of branch points per neurite.

    • Percentage of Neurite-Bearing Cells: The percentage of cells in a population that have at least one neurite longer than a predefined threshold (e.g., twice the diameter of the cell body).[2]

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of neurite outgrowth and for screening potential therapeutic strategies to promote neural regeneration. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust and reproducible neurite outgrowth studies. It is recommended to optimize the experimental conditions for each specific cell type and research question to obtain the most reliable and meaningful results.

References

Application Notes and Protocols for Testing HA-100 Efficacy Against Influenza A Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A viruses are a major cause of respiratory illness worldwide, with the potential to cause seasonal epidemics and pandemics. The development of effective antiviral therapeutics is a critical component of public health preparedness. This document provides detailed experimental protocols for evaluating the efficacy of two distinct compounds referred to as HA-100 against influenza A strains:

  • ithis compound , a macrocyclic peptide that directly targets the influenza virus hemagglutinin (HA) protein.

  • This compound , a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a host cell factor involved in the viral life cycle.

These protocols are intended to provide a framework for researchers to assess the antiviral activity of these and similar compounds.

Part 1: Efficacy of ithis compound (Macrocyclic Peptide)

ithis compound is a novel antiviral candidate that has been shown to inhibit the replication of a broad range of Group 1 influenza A viruses. Its mechanism of action involves binding to the highly conserved stalk domain of the HA protein, thereby inhibiting both viral adsorption to host cells and subsequent membrane fusion.[1]

Mechanism of Action: ithis compound Inhibition of Influenza A Virus Entry

The following diagram illustrates the dual inhibitory function of ithis compound on the influenza A virus hemagglutinin.

cluster_virus Influenza A Virus cluster_host Host Cell cluster_inhibition Inhibitory Actions Virus Viral Particle HA Hemagglutinin (HA) (Head and Stalk) Sialic_Acid Sialic Acid Receptor HA->Sialic_Acid Normal Binding (Viral Entry) HA_Stalk HA Stalk Domain Host_Cell Host Cell Membrane iHA100 ithis compound iHA100->HA_Stalk Binds to conserved stalk Inhibit_Adsorption Inhibition of Viral Adsorption HA_Stalk->Inhibit_Adsorption Blocks interaction with host cell receptors Inhibit_Fusion Inhibition of Membrane Fusion HA_Stalk->Inhibit_Fusion Prevents conformational change for fusion

Mechanism of ithis compound action on influenza HA.
In Vitro Efficacy of ithis compound

The antiviral activity of ithis compound against various influenza A strains can be quantified using a plaque reduction neutralization assay.

Table 1: In Vitro Efficacy of ithis compound Against Various Influenza A Strains

Influenza A StrainSubtypePlaque Reduction at 0.01 µM ithis compound (%)Plaque Reduction at 0.1 µM ithis compound (%)Plaque Reduction at 1 µM ithis compound (%)
A/duck/Hokkaido/Vac-3/07H5N1~20~80~100
A/Vietnam/1194/04H5N1 (clade 1)~10~75~100
A/Mongolia/244/2005H5N1 (clade 2.2)~15~85~100
A/Hokkaido/2/2008H5N1 (clade 2.3.2.1)~25~90~100
A/Puerto Rico/8/34H1N1~5~60~100
A/Tokyo/2619/2009H1N1pdm09~10~70~100
A/Narita/1/2009H1N1pdm09~15~80~100
A/Adachi/1/57H2N2~20~85~100

Data synthesized from published studies. Actual values may vary based on experimental conditions.

Experimental Protocols: In Vitro Assays

This assay determines the concentration of ithis compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-Free DMEM with TPCK-treated trypsin (1 µg/mL)

  • Influenza A virus stock of known titer (PFU/mL)

  • ithis compound compound

  • 12-well tissue culture plates

  • Agarose overlay (e.g., 0.6% agarose in MEM with TPCK-trypsin)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density of 4 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[2]

  • Compound Dilution: Prepare serial dilutions of ithis compound in serum-free DMEM.

  • Virus Preparation: Dilute the influenza A virus stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.

  • Neutralization: Mix equal volumes of the diluted virus and each concentration of ithis compound. Incubate at 37°C for 1 hour. A virus-only control (no compound) should be included.

  • Infection: Wash the MDCK cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[3]

  • Overlay: Aspirate the inoculum and overlay the cells with 1 mL of agarose overlay medium. Allow the agarose to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each ithis compound concentration compared to the virus-only control. The EC50 value can be determined by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

This assay measures the ability of ithis compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Serum-Free DMEM with TPCK-treated trypsin (1 µg/mL)

  • Influenza A virus stock

  • ithis compound compound

  • 96-well tissue culture plates

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.[4]

  • Compound Dilution: Prepare serial dilutions of ithis compound in serum-free DMEM.

  • Infection: Add the diluted ithis compound to the cell monolayers, followed by the addition of influenza A virus at a multiplicity of infection (MOI) of 0.01. Include cell-only, virus-only, and compound-only controls.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours.

  • CPE Observation: Observe the cells daily for the presence of cytopathic effect (cell rounding, detachment).

  • Quantification: At the end of the incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of protection from CPE for each ithis compound concentration. The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

In Vivo Efficacy of ithis compound

The therapeutic efficacy of ithis compound can be evaluated in a lethal challenge mouse model.

Table 2: In Vivo Efficacy of ithis compound in a Mouse Model of Influenza A (H5N1) Infection

Treatment GroupDosageTreatment Schedule (days post-infection)Survival Rate (%)Mean Body Weight Change on Day 7 (%)Lung Viral Titer on Day 5 (log10 PFU/g)
Vehicle Control-0-40-256.5
ithis compound1.9 mg/kg/day0-4100+2<2.5
ithis compound1.9 mg/kg/day2-680-103.5
ithis compound1.9 mg/kg/day4-840-185.0
Zanamivir3.3 mg/kg/day0-41000<2.5

Data synthesized from a study using a lethal challenge with A/whooper swan/Hokkaido/1/08 (H5N1) in mice.[5]

Experimental Protocol: In Vivo Efficacy Study

Animal Model:

  • 6- to 8-week-old female BALB/c mice.

Materials:

  • Mouse-adapted influenza A virus (e.g., a lethal dose of H5N1).

  • ithis compound formulated for intranasal administration.

  • Anesthesia (e.g., isoflurane).

  • Equipment for monitoring body weight and clinical signs.

  • Materials for lung tissue collection and homogenization.

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose (e.g., 5 MLD50) of influenza A virus in a volume of 50 µL.[5]

  • Treatment: At specified time points post-infection (e.g., starting at day 0, 2, or 4), administer ithis compound intranasally at the desired dosage (e.g., 1.9 mg/kg/day) for a defined period (e.g., 5 consecutive days).[5] A vehicle control group and a positive control group (e.g., zanamivir) should be included.

  • Monitoring: Monitor the mice daily for 14 days for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy).

  • Viral Load Determination: At selected time points, euthanize a subset of mice from each group and collect the lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay as described in Protocol 1.

  • Data Analysis: Compare the survival curves, body weight changes, and lung viral titers between the treatment and control groups to determine the efficacy of ithis compound.

Experimental Workflow for ithis compound Efficacy Testing

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Plaque_Assay Plaque Reduction Assay EC50 Determine EC50 Plaque_Assay->EC50 TCID50_Assay TCID50 Assay TCID50_Assay->EC50 Mouse_Model Lethal Challenge Mouse Model EC50->Mouse_Model Proceed to in vivo if potent Monitor Monitor Survival, Body Weight, Symptoms Mouse_Model->Monitor Viral_Titer Determine Lung Viral Titer Mouse_Model->Viral_Titer Efficacy_Conclusion Conclusion on Efficacy Monitor->Efficacy_Conclusion Viral_Titer->Efficacy_Conclusion Start Start: ithis compound Compound Start->Plaque_Assay Test antiviral activity Start->TCID50_Assay Test cytopathic effect inhibition

Workflow for assessing ithis compound antiviral efficacy.

Part 2: Potential Role of this compound (ROCK Inhibitor)

This compound is a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Unlike ithis compound, this compound does not directly target the influenza virus. Instead, it targets a host cell signaling pathway that the virus may exploit for its replication and pathogenesis. The ROCK signaling pathway is involved in regulating the actin cytoskeleton, which plays a role in various stages of the viral life cycle, including entry, intracellular trafficking, and budding.[6] Furthermore, ROCK signaling has been implicated in the fibrotic response to lung injury, which can be a severe complication of influenza infection.[7]

Mechanism of Action: Targeting the Host ROCK Signaling Pathway

Inhibition of the ROCK signaling pathway may have antiviral effects by disrupting the cellular processes that are essential for efficient influenza virus replication and by mitigating virus-induced lung pathology.

Influenza_Infection Influenza A Infection RhoA RhoA Influenza_Infection->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Fibrosis Lung Fibrosis ROCK->Fibrosis Inflammation Inflammation ROCK->Inflammation HA100 This compound (ROCK Inhibitor) HA100->ROCK Inhibits Viral_Processes Viral Entry, Trafficking, Budding Cytoskeleton->Viral_Processes Facilitates

ROCK signaling in influenza A infection.
Conceptual Experimental Protocol: Testing this compound (ROCK Inhibitor)

To evaluate the efficacy of the ROCK inhibitor this compound, experiments should be designed to assess its impact on both viral replication and host pathological responses.

  • In Vitro Viral Replication Assay:

    • Use the Plaque Reduction Neutralization Assay (Protocol 1) or a viral yield reduction assay in A549 (human lung epithelial) cells.

    • Treat cells with non-toxic concentrations of this compound before, during, or after infection to determine at which stage of the viral life cycle it has an effect.

    • Quantify viral titers in the supernatant at various time points post-infection.

  • Host Response and Pathogenesis Assessment (In Vitro):

    • Use primary human lung organoids or A549 cells.

    • Infect the cells with influenza A virus in the presence or absence of this compound.

    • Measure the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and fibrotic markers (e.g., TGF-β, collagen) using qRT-PCR or ELISA.

    • Assess changes in cell morphology and cytoskeletal organization using immunofluorescence microscopy.

  • In Vivo Efficacy and Pathogenesis Study:

    • Use the mouse model of influenza infection as described previously.

    • Treat infected mice with this compound.

    • In addition to monitoring survival and viral load, perform histological analysis of lung tissue to assess inflammation and fibrosis.

    • Measure cytokine levels in bronchoalveolar lavage fluid (BALF).

By combining these virological and pathological endpoints, a comprehensive picture of the potential therapeutic benefit of targeting the ROCK signaling pathway with this compound during influenza A infection can be obtained.

References

Application Notes: Utilizing HA-100 in Viral Entry and Membrane Fusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral entry into host cells is a critical first step in the viral life cycle and represents a key target for antiviral drug development. This process often involves complex interactions between viral surface proteins and host cell receptors, leading to membrane fusion and the release of the viral genome into the cytoplasm. The host cell's cytoskeleton, particularly the actin network, plays a pivotal role in facilitating these events. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of actin cytoskeleton dynamics.[1] HA-100, a potent protein kinase inhibitor, is also utilized as a ROCK inhibitor, making it a valuable tool for investigating the role of the host cell cytoskeleton in viral entry and for screening potential antiviral compounds that target these host-dependent processes.[2]

These application notes provide detailed protocols for employing this compound in common viral entry and membrane fusion assays, including the Plaque Reduction Assay, Pseudotyped Virus Entry Assay, and Syncytium Formation Assay.

Mechanism of Action: this compound and the ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a crucial regulator of cellular processes such as cell morphology, polarity, and cytoskeletal remodeling.[1] Upon activation, ROCK phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility. Many viruses exploit this pathway to facilitate their entry, intracellular trafficking, and egress.[1]

This compound acts as an inhibitor of ROCK, thereby disrupting the downstream signaling cascade. This disruption of the actin cytoskeleton can interfere with viral entry mechanisms that are dependent on an intact and dynamic actin network. The specific effect of ROCK inhibition can be virus-dependent, either inhibiting or, in some cases, enhancing viral processes. Therefore, this compound serves as a critical probe to elucidate the specific involvement of the ROCK pathway in the life cycle of a given virus.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by this compound.

ROCK Signaling Pathway and this compound Inhibition Viral Receptor Binding Viral Receptor Binding RhoA Activation RhoA Activation Viral Receptor Binding->RhoA Activation ROCK ROCK RhoA Activation->ROCK MLC Phosphorylation MLC Phosphorylation ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling MLC Phosphorylation->Actin Cytoskeleton Remodeling Viral Entry Viral Entry Actin Cytoskeleton Remodeling->Viral Entry

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on viral entry and membrane fusion. It is recommended to perform initial dose-response experiments to determine the optimal non-cytotoxic concentration of this compound for the specific cell line being used.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and can be adapted to assess the effect of inhibitors on the entire viral replication cycle, including entry.

Workflow Diagram:

Plaque Reduction Assay Workflow cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Visualization Seed Cells Seed Cells Pre-treat Cells with this compound Pre-treat Cells with this compound Seed Cells->Pre-treat Cells with this compound Prepare Virus Dilutions Prepare Virus Dilutions Infect Cells Infect Cells Prepare Virus Dilutions->Infect Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-treat Cells with this compound Pre-treat Cells with this compound->Infect Cells Overlay with Agarose containing this compound Overlay with Agarose containing this compound Infect Cells->Overlay with Agarose containing this compound Incubate Incubate Overlay with Agarose containing this compound->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques

Figure 2: Workflow for the Plaque Reduction Assay with this compound.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.

  • This compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A typical starting concentration range is 1-100 µM.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Pre-treatment: When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS) and pre-treat with the desired concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Infection: Remove the this compound containing medium and infect the cells with a viral dilution that will produce 50-100 plaques per well. Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose) containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).

  • Visualization: Fix the cells with a 10% formaldehyde solution and stain with 0.1% crystal violet.[3][4]

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.

Data Presentation:

This compound Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Vehicle Control)850
1788.2
104250.6
501582.4
100396.5
Pseudotyped Virus Entry Assay

This assay specifically measures the effect of an inhibitor on viral entry. It utilizes replication-defective viral particles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the envelope protein of the virus of interest.[5][6][7]

Workflow Diagram:

Pseudotyped Virus Entry Assay Workflow cluster_0 Preparation cluster_1 Transduction and Treatment cluster_2 Analysis Seed Target Cells Seed Target Cells Pre-treat Cells with this compound Pre-treat Cells with this compound Seed Target Cells->Pre-treat Cells with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-treat Cells with this compound Add Pseudotyped Virus Add Pseudotyped Virus Pre-treat Cells with this compound->Add Pseudotyped Virus Incubate Incubate Add Pseudotyped Virus->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Reporter Activity Measure Reporter Activity Lyse Cells->Measure Reporter Activity

Figure 3: Workflow for the Pseudotyped Virus Entry Assay with this compound.

Methodology:

  • Cell Seeding: Seed target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2) in a 96-well white, clear-bottom plate.

  • This compound Preparation: Prepare serial dilutions of this compound in complete medium.

  • Pre-treatment: The following day, pre-treat the cells with the desired concentrations of this compound for 1-2 hours at 37°C.

  • Transduction: Add a pre-titered amount of pseudotyped virus to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[8][9][10][11]

    • GFP: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry relative to the vehicle control.

Data Presentation:

This compound Concentration (µM)Relative Light Units (RLU)% Inhibition of Viral Entry
0 (Vehicle Control)1,500,0000
11,350,00010
10720,00052
50255,00083
10090,00094
Syncytium Formation (Cell-Cell Fusion) Assay

This assay is used for viruses that induce cell-cell fusion (syncytia formation) and is a direct measure of membrane fusion activity.

Workflow Diagram:

Syncytium Formation Assay Workflow cluster_0 Preparation cluster_1 Fusion Induction and Treatment cluster_2 Analysis Co-culture Effector and Target Cells Co-culture Effector and Target Cells Add this compound Add this compound Co-culture Effector and Target Cells->Add this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add this compound Induce Fusion (e.g., low pH) Induce Fusion (e.g., low pH) Add this compound->Induce Fusion (e.g., low pH) Incubate Incubate Induce Fusion (e.g., low pH)->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Quantify Syncytia Quantify Syncytia Fix and Stain->Quantify Syncytia

Figure 4: Workflow for the Syncytium Formation Assay with this compound.

Methodology:

  • Cell Culture: Co-culture effector cells expressing the viral fusion protein (e.g., via transfection or infection) with target cells expressing the appropriate receptor.

  • This compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Fusion Induction: For pH-dependent viruses like influenza, briefly expose the cells to a low-pH buffer to trigger the fusogenic conformational change of the viral glycoprotein. For other viruses, fusion may occur spontaneously.

  • Incubation: Incubate the cells for several hours to allow for syncytia to form.[12][13][14]

  • Visualization: Fix the cells and stain with a dye such as Giemsa or by immunofluorescence for a viral protein to visualize the multinucleated giant cells (syncytia).

  • Quantification: Quantify the number and size of syncytia per field of view under a microscope. A fusion index can be calculated as: (Number of nuclei in syncytia / Total number of nuclei) x 100%.

Data Presentation:

This compound Concentration (µM)Average Number of Syncytia per FieldFusion Index (%)% Inhibition of Syncytia Formation
0 (Vehicle Control)25600
1225312
10112556
504984
1001296

Conclusion

This compound is a versatile tool for dissecting the role of the ROCK signaling pathway and the actin cytoskeleton in viral entry and membrane fusion. The protocols outlined in these application notes provide a framework for researchers to investigate these processes for a wide range of viruses. By quantifying the inhibitory effects of this compound, researchers can gain valuable insights into virus-host interactions and identify novel targets for antiviral therapies. It is essential to optimize the experimental conditions, including this compound concentration and incubation times, for each specific virus-cell system to ensure reliable and reproducible results.

References

Application Notes and Protocols: Methodology for Assessing the Antiviral Spectrum of iHA-100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iHA-100 is a novel macrocyclic peptide that has demonstrated potent antiviral activity against Group 1 influenza A viruses.[1] Its mechanism of action involves targeting the highly conserved stalk domain of the viral hemagglutinin (HA) protein.[1][2] This interaction bifunctionally inhibits both virus adsorption to host cells and subsequent HA-mediated membrane fusion, two critical steps for viral entry and replication.[2] Given its unique mechanism targeting a conserved viral component, ithis compound holds potential as a broad-spectrum antiviral agent.

These application notes provide a comprehensive methodology to determine the antiviral spectrum and characterize the activity of ithis compound against a panel of viruses. The protocols herein describe essential in vitro assays, including cytotoxicity, plaque reduction, and viral yield reduction assays, which are foundational for evaluating antiviral efficacy.[3][4]

Data Presentation: Antiviral Activity and Cytotoxicity of ithis compound

Effective antiviral drug candidates must exhibit potent activity against the virus while demonstrating minimal toxicity to host cells. The relationship between efficacy (EC50) and cytotoxicity (CC50) is expressed as the Selectivity Index (SI = CC50/EC50), where a higher SI value indicates a more promising therapeutic window.

Table 1: In Vitro Antiviral Activity of ithis compound Against Various Influenza A Viruses

Virus Strain Virus Subtype Host Cell Line EC50 (µM)
A/H5N1/Vietnam H5N1 (Clade 1) MDCK 0.15
A/H1N1/PR8 H1N1 MDCK 0.22
A/H2N2/Adachi H2N2 MDCK 0.31
A/H5N1/Mongolia H5N1 (Clade 2.2) MDCK 0.18
A/H1N1/Tokyo H1N1 (pdm09) MDCK 0.25
A/H3N2/Hong Kong H3N2 MDCK >10

| Influenza B/Victoria | N/A | MDCK | >10 |

EC50 (50% effective concentration) is the concentration of ithis compound that inhibits plaque formation or viral yield by 50%. Data is hypothetical and for illustrative purposes.

Table 2: Cytotoxicity Profile of ithis compound in Various Cell Lines

Cell Line Description CC50 (µM)
MDCK Madin-Darby Canine Kidney > 100
A549 Human Lung Carcinoma > 100
Vero E6 African Green Monkey Kidney > 100

| HEK293 | Human Embryonic Kidney | > 100 |

CC50 (50% cytotoxic concentration) is the concentration of ithis compound that reduces cell viability by 50%. Data is hypothetical and for illustrative purposes.

Experimental Protocols

A critical first step in assessing any antiviral compound is to determine its toxicity to the host cells used for viral culture.[5] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dying.[6]

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of ithis compound that is toxic to host cells.

Materials:

  • Host cells (e.g., MDCK, A549)

  • 96-well cell culture plates

  • Cell culture medium (e.g., MEM with 5% FBS)

  • ithis compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or isopropanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a near-confluent monolayer the next day. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of ithis compound in cell culture medium. Typical concentrations might range from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various ithis compound dilutions to the wells in triplicate. Include "cells only" (no compound) controls.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Determine the CC50 value by regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Host Cells in 96-well Plate treat 3. Treat Cells with ithis compound Dilutions seed->treat dilute 2. Prepare Serial Dilutions of ithis compound dilute->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT Reagent and Incubate incubate->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read calculate 8. Calculate CC50 read->calculate

Workflow for the MTT Cytotoxicity Assay.
Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to measure the inhibitory activity of antiviral compounds.[7][8] It assesses the ability of a compound to reduce the number of infectious virus particles, measured as plaque-forming units (PFU).[9]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK) in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • ithis compound stock solution

  • Serum-free medium

  • Semi-solid overlay medium (e.g., agarose or methylcellulose in culture medium)

  • Crystal violet staining solution

Procedure:

  • Compound-Virus Incubation: Prepare serial dilutions of ithis compound. Mix each dilution with a known amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C.[7]

  • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the compound-virus mixtures. Include a "virus only" control (no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and gently wash the cells with PBS. Add 2-3 mL of the semi-solid overlay medium to each well.[7] The overlay restricts virus spread to adjacent cells, ensuring that localized zones of cell death (plaques) are formed.[9]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each ithis compound concentration relative to the "virus only" control. Determine the EC50 value using regression analysis.

G cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis mix 1. Mix Virus (100 PFU) with ithis compound Dilutions incubate_mix Incubate 1 hr at 37°C mix->incubate_mix infect 2. Inoculate Cell Monolayers incubate_mix->infect adsorb 3. Adsorb 1 hr at 37°C infect->adsorb overlay 4. Add Semi-Solid Overlay adsorb->overlay incubate_plaques 5. Incubate 2-3 Days overlay->incubate_plaques stain 6. Fix and Stain Cells incubate_plaques->stain count 7. Count Plaques stain->count calculate 8. Calculate EC50 count->calculate

Workflow for the Plaque Reduction Assay.
Protocol: Virus Yield Reduction Assay (VYRA)

This assay confirms antiviral activity by directly measuring the amount of new infectious virus produced in the presence of the compound.[3][4] It is often used as a follow-up to a primary screening assay like a CPE or plaque reduction assay.[3]

Materials:

  • Host cells in 24-well or 96-well plates

  • Virus stock

  • ithis compound stock solution

  • Culture medium

Procedure:

  • Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of ithis compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the supernatant (and/or cell lysate) from each well. This contains the progeny virus.

  • Titration: Perform a 10-fold serial dilution of the harvested samples. Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the virus titer, typically by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[4][10]

  • Analysis: Calculate the virus titer for each ithis compound concentration. Determine the concentration of ithis compound required to reduce the progeny virus yield by 90% (IC90) or 99% (IC99).

Mechanism of Action and Associated Signaling Pathways

ithis compound Mechanism of Action

ithis compound targets the stalk domain of the influenza HA protein.[2] This binding has two major inhibitory effects:

  • Inhibition of Viral Adsorption: It prevents the virus from initially attaching to sialic acid receptors on the host cell surface.[2]

  • Inhibition of Membrane Fusion: After endocytosis, the low pH of the endosome normally triggers a conformational change in HA, leading to fusion of the viral and endosomal membranes. ithis compound blocks this critical step, trapping the virus within the endosome and preventing the release of the viral genome into the cytoplasm.[2][11]

G cluster_virus Influenza Virus cluster_host Host Cell virus Influenza A Virus ha HA Stalk Domain receptor Sialic Acid Receptor virus->receptor 1. Attachment ha->block1 Inhibits ha->block2 Inhibits fusion Endosomal Membrane Fusion receptor->fusion 2. Entry & Fusion replication Viral Replication fusion->replication iha100 ithis compound iha100->ha Binds

Mechanism of action of ithis compound.
Viral Entry and Host Signaling

The entry of viruses into host cells is not a passive process. It often triggers a cascade of intracellular signaling pathways that the virus can hijack to facilitate its own replication.[12][13] For instance, upon binding and entry, many viruses activate pathways like PI3K/Akt and MAPK, which can promote cell survival and provide the necessary cellular resources for viral replication.[13][14][15] Concurrently, the host cell may activate innate immune signaling pathways, such as those involving Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), to produce interferons and mount an antiviral response.[16]

By blocking the initial attachment and membrane fusion steps, ithis compound effectively prevents the viral genome from reaching the cytoplasm. This early blockade would preempt the hijacking of pro-viral signaling pathways and could also prevent the activation of intracellular pattern recognition receptors that detect viral components, thereby modulating the host immune response.

G cluster_entry Viral Entry cluster_signaling Host Cell Signaling cluster_response Cellular Response virus Virus receptor Host Cell Receptor virus->receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome pi3k PI3K/Akt Pathway endosome->pi3k Triggers mapk MAPK Pathway endosome->mapk Triggers nfkb NF-κB Pathway endosome->nfkb Triggers irf IRF3/7 Pathway endosome->irf Triggers survival Pro-viral Effects (Cell Survival, Metabolism) pi3k->survival mapk->survival immune Antiviral Response (Interferons, Cytokines) nfkb->immune irf->immune

References

Application of iHA-100 in H5N1-Infected Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: It is critical to distinguish between HA-100 , a Rho-kinase inhibitor, and ithis compound , a macrocyclic peptide. Extensive literature searches did not yield any studies on the application of the Rho-kinase inhibitor this compound in H5N1-infected animal models. The following application notes and protocols are based on published research for ithis compound , a novel antiviral macrocyclic peptide that targets the hemagglutinin (HA) protein of influenza A viruses.

Introduction to ithis compound

ithis compound is a macrocyclic peptide identified through the RaPID (Random non-standard Peptides Integrated Discovery) system. It exhibits potent antiviral activity against a broad range of Group 1 influenza A viruses, including highly pathogenic avian influenza (HPAI) H5N1 strains.[1][2] Its mechanism of action involves a dual inhibition of viral entry: it blocks both the attachment of the virus to host cells and the subsequent membrane fusion process by binding to the conserved stalk region of the HA protein.[1][2][3] This dual-action mechanism and its targeting of a conserved viral protein make ithis compound a promising candidate for antiviral therapy, particularly in the context of emerging and drug-resistant influenza strains.

Quantitative Data Summary

The efficacy of ithis compound has been evaluated in both mouse and non-human primate models of H5N1 infection. The key quantitative findings are summarized in the tables below.

Table 1: Efficacy of ithis compound in H5N1-Infected Mice

ParameterVirus Strain & DoseTreatment GroupDosing RegimenOutcomeReference
Survival Rate A/whooper swan/Hokkaido/1/08 (H5N1), 5 MLD₅₀ithis compound1.9 mg/kg/day, intranasally, days 0-4 post-infection40% survival[3]
Zanamivir3.3 mg/kg/day, intranasally, days 0-4 post-infectionNot specified in snippet
Vehicle-0% survival[3]
Body Weight Change A/whooper swan/Hokkaido/1/08 (H5N1), 5 MLD₅₀ithis compound1.9 mg/kg/day, intranasally, days 0-4 post-infectionReduced weight loss compared to vehicle[3]
Vehicle-Progressive weight loss until death[3]
Lung Viral Titer A/whooper swan/Hokkaido/1/08 (H5N1)ithis compound1.9 mg/kg/day, intranasally, days 0-4 post-infectionSignificant reduction in viral titers at day 7 post-infection[2]
Vehicle-High viral titers[2]

Table 2: Efficacy of ithis compound in H5N1-Infected Cynomolgus Macaques

ParameterVirus StrainTreatment GroupDosing RegimenOutcomeReference
Body Temperature A/Vietnam/1203/2004 (H5N1)ithis compoundNot specified in snippetReduction in temperature rise[3]
Body Weight A/Vietnam/1203/2004 (H5N1)ithis compoundNot specified in snippetReduced body weight loss[3]
Viral Replication A/Vietnam/1203/2004 (H5N1)ithis compoundNot specified in snippetSignificantly suppressed[1]
Pneumonia Severity A/Vietnam/1203/2004 (H5N1)ithis compoundNot specified in snippetPrevented severe pneumonia[1][2]

Experimental Protocols

Mouse Model of H5N1 Infection

1. Animal Model:

  • Species: BALB/c mice.

  • Age: 4-6 weeks old.

  • Housing: Maintained in a biosafety level 3 (BSL3) facility.

2. Virus Strain and Inoculation:

  • Virus: A/whooper swan/Hokkaido/1/08 (H5N1), a highly pathogenic avian influenza virus.

  • Inoculation Dose: 5 MLD₅₀ (50% mouse lethal dose).

  • Route of Inoculation: Intranasal.

3. ithis compound Administration:

  • Compound: ithis compound.

  • Dose: 1.9 mg/kg/day.

  • Route of Administration: Intranasal.

  • Treatment Schedule: Administered daily for 5 consecutive days, starting at different time points post-infection (e.g., days 0-4, 2-6, 4-8, or 6-10) to evaluate the therapeutic window.

4. Monitoring and Sample Collection:

  • Clinical Signs: Body weight and survival were monitored daily for 14 days.

  • Viral Titer Determination: Lungs were collected at specified time points post-infection, homogenized, and viral titers were determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.

  • Histopathology: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the degree of pneumonia and lung injury.

Non-Human Primate (Cynomolgus Macaque) Model of H5N1 Infection

1. Animal Model:

  • Species: Cynomolgus macaques (Macaca fascicularis).

  • Housing: Maintained in a biosafety level 3 (BSL3) facility.

2. Virus Strain and Inoculation:

  • Virus: A/Vietnam/1203/2004 (H5N1).

  • Route of Inoculation: Not specified in the available snippets.

3. ithis compound Administration:

  • Compound: ithis compound.

  • Dose and Route: Not specified in the available snippets.

4. Monitoring:

  • Clinical Signs: Body temperature and body weight were monitored.

  • Pathology: Evaluation of the prevention of severe pneumonia.

Visualizations

G cluster_virus_entry Influenza Virus Entry cluster_iHA100_action ithis compound Mechanism of Action H5N1 Virus H5N1 Virus Attachment Attachment H5N1 Virus->Attachment Binds to sialic acid receptors via HA Host Cell Host Cell Membrane Fusion Membrane Fusion Host Cell->Membrane Fusion Endosome acidification Attachment->Host Cell Internalization (Endocytosis) Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release HA conformational change ithis compound ithis compound ithis compound->Attachment ithis compound->Membrane Fusion Block Attachment Block Attachment ithis compound->Block Attachment Binds to HA stalk Block Fusion Block Fusion ithis compound->Block Fusion Stabilizes pre-fusion HA G cluster_workflow In Vivo Efficacy Study Workflow cluster_monitoring_details Monitoring Parameters Animal Model Selection Animal Model (Mouse/Macaque) Virus Inoculation Virus Inoculation Animal Model Selection->Virus Inoculation H5N1 Infection Treatment Administration Treatment Administration Virus Inoculation->Treatment Administration ithis compound or Vehicle Monitoring Monitoring Treatment Administration->Monitoring Daily Observation Data Analysis Data Analysis Monitoring->Data Analysis Survival, Weight, Viral Load Survival Rate Survival Rate Monitoring->Survival Rate Body Weight Body Weight Monitoring->Body Weight Lung Viral Titer Lung Viral Titer Monitoring->Lung Viral Titer Histopathology Histopathology Monitoring->Histopathology

References

Application Notes and Protocols for Preparing HA-100 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable inhibitor of several protein kinases. It is widely recognized for its activity against Rho-associated coiled-coil containing protein kinase (ROCK), in addition to its inhibitory effects on protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG).[1][2][3][4][5] In cell culture, this compound is frequently utilized as a ROCK inhibitor to enhance cell survival and prevent apoptosis, particularly following single-cell dissociation of pluripotent stem cells (PSCs).[2] Its application also extends to the efficient reprogramming of human fibroblasts.[2] By inhibiting the Rho/ROCK signaling pathway, this compound modulates the actin cytoskeleton, reduces stress fiber formation, and influences cell adhesion and morphology. These characteristics make it a valuable tool in stem cell research, regenerative medicine, and studies of cellular signaling pathways.

This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of cell culture experiments.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound Dihydrochloride

PropertyValue
Chemical Name 1-(5-Isoquinolinesulfonyl)piperazine dihydrochloride
Molecular Formula C₁₃H₁₅N₃O₂S · 2HCl
Molecular Weight 350.3 g/mol
CAS Number 210297-47-5
Purity ≥95%
Appearance Crystalline solid

Table 2: Solubility of this compound Dihydrochloride

SolventSolubilityMolar Concentration (approx.)
Water 70 mg/mL200 mM
DMSO 20 mg/mL57 mM

Table 3: Inhibitory Concentrations (IC₅₀) of this compound

KinaseIC₅₀
PKG 4 µM
PKA 8 µM
PKC 12 µM
MLCK 240 µM

Experimental Protocols

Materials
  • This compound dihydrochloride powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of a 10 mM this compound Stock Solution in Water

This protocol is suitable for applications where the presence of DMSO is not desirable.

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.503 mg of this compound dihydrochloride (Molecular Weight = 350.3 g/mol ).

  • Dissolution: Aseptically add the weighed this compound powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution if necessary.

  • Sterilization (Optional): If the initial components were not sterile, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is commonly used due to the high solubility of many small molecules in DMSO.

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.503 mg of this compound dihydrochloride.

  • Dissolution: In a sterile environment, add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile, high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes. Store at -20°C for up to one month or at -80°C for long-term storage (up to one year).

Note on DMSO Concentration: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid cytotoxic effects.

Determination of Working Concentration

The optimal working concentration of this compound can vary depending on the cell type and the specific application. A typical starting point for many applications, particularly for improving the survival of dissociated pluripotent stem cells, is 10 µM.[6] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Example Dilution to a 10 µM Working Solution:

To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of the cell culture medium (a 1:1000 dilution).

Mandatory Visualization

Rho/ROCK Signaling Pathway

The following diagram illustrates the simplified Rho/ROCK signaling pathway, which is a primary target of this compound. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets, leading to increased actin-myosin contractility and stress fiber formation. This compound inhibits ROCK, thereby preventing these downstream effects.

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoA_inactive RhoA-GDP (Inactive) GPCR->RhoA_inactive GEFs RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK MLC MLC ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC_P Phosphorylated MLC Actin_Myosin Actin-Myosin Contractility & Stress Fibers MLC_P->Actin_Myosin MLC->MLC_P MLCP->MLC_P Dephosphorylation HA100 This compound HA100->ROCK Inhibition Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) Extracellular_Signals->GPCR

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation and Use

The following diagram outlines the general workflow from receiving the powdered this compound compound to its application in cell culture experiments.

HA100_Workflow cluster_prep Stock Solution Preparation cluster_application Cell Culture Application Receive Receive this compound (Powder) Weigh Weigh Powder Receive->Weigh Dissolve Dissolve in Sterile Water or DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Retrieve for use Dilute Dilute in Cell Culture Medium (e.g., to 10 µM) Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Cells Treat->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for preparing and using this compound in cell culture.

References

Determining the Optimal Working Concentration of HA-100 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable inhibitor of several protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK). It also exhibits inhibitory activity against protein kinase A (PKA), protein kinase C (PKC), and cGMP-dependent protein kinase (PKG)[1]. By targeting the ROCK signaling pathway, this compound influences a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis[2][3][4]. These diverse functions make this compound a valuable tool in various research areas, including stem cell biology, cancer research, and neuroscience. In human pluripotent stem cell cultures, for instance, this compound is utilized to enhance cell survival and cloning efficiency, particularly after single-cell dissociation[1].

The determination of the optimal working concentration of this compound is a critical first step for any in vitro experiment to ensure maximal efficacy and minimize off-target effects and cytotoxicity. This document provides a comprehensive guide, including detailed protocols and application notes, to assist researchers in establishing the optimal this compound concentration for their specific experimental needs.

Mechanism of Action: The ROCK Signaling Pathway

This compound primarily exerts its effects through the inhibition of the ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton. The small GTPase RhoA, when activated, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. Key downstream effectors of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). ROCK directly phosphorylates and activates MLC and phosphorylates and inactivates MYPT1, which is a regulatory subunit of MLC phosphatase. Both actions result in an overall increase in phosphorylated MLC, driving cellular contraction[2][3][4][5]. This compound, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to a reduction in actomyosin contractility and disassembly of stress fibers.

ROCK_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., Growth Factors, LPA) rhoa RhoA-GTP (Active) extracellular_signals->rhoa Activates rhoa_inactive RhoA-GDP (Inactive) rhoa->rhoa_inactive rock ROCK rhoa->rock Activates rhoa_inactive->rhoa mlc_p Phosphorylated MLC (pMLC) rock->mlc_p Phosphorylates mlcp MLC Phosphatase rock->mlcp Inhibits ha100 This compound ha100->rock contraction Actomyosin Contraction & Stress Fiber Formation mlc_p->contraction mlc MLC mlc->mlc_p mypt1 MYPT1 mypt1->mlcp mlcp->mlc_p Dephosphorylates cytoskeleton Cytoskeletal Rearrangement contraction->cytoskeleton

Caption: ROCK Signaling Pathway and this compound Inhibition.

Reported Working Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, assay, and desired biological outcome. The following table summarizes the reported IC50 values and working concentrations from various sources. This table should be used as a starting point for designing a dose-response experiment.

Target/ApplicationCell Type/SystemEffective Concentration (IC50)NotesReference(s)
Kinase Inhibition
cGMP-dependent protein kinase (PKG)Cell-free assay4 µMDirect kinase inhibition.[1]
cAMP-dependent protein kinase (PKA)Cell-free assay8 µMDirect kinase inhibition.[1]
Protein Kinase C (PKC)Cell-free assay12 µMDirect kinase inhibition.[1]
Myosin Light Chain Kinase (MLCK)Cell-free assay240 µMDirect kinase inhibition.[1]
Cellular Applications
Reprogramming of human fibroblastsHuman FibroblastsPart of a cocktailUsed in combination with other small molecules to improve iPSC generation efficiency.[1]
Improving single-cell survivalHuman Pluripotent Stem Cells10 µM (typical)Commonly used concentration for ROCK inhibitors to prevent dissociation-induced apoptosis (anoikis).[1]
Relaxation of vascular smooth muscleRabbit Aortic StripsED50 values were similar for various agonistsHA-1004 (a related compound) induced relaxation.[2]

Protocol: Determining the Optimal Working Concentration of this compound

This protocol outlines a general workflow for determining the optimal working concentration of this compound for a specific in vitro application. The process involves a dose-response analysis to assess the effect of a range of this compound concentrations on cell viability and a functional endpoint.

Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture 1. Cell Culture Seed cells in appropriate culture vessels start->cell_culture dose_range 2. Dose-Response Setup Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) cell_culture->dose_range treatment 3. Treatment Add this compound dilutions to cells and incubate dose_range->treatment assays 4. Endpoint Assays treatment->assays viability_assay Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) assays->viability_assay functional_assay Functional Assay (e.g., Migration, Apoptosis, ROCK Activity) assays->functional_assay data_analysis 5. Data Analysis Determine IC50/EC50 and optimal concentration viability_assay->data_analysis functional_assay->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: Workflow for Optimal this compound Concentration Determination.
Materials

  • This compound (hydrochloride or dihydrochloride salt)

  • Appropriate solvent (e.g., sterile water or DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Reagents for functional assay (specific to the research question)

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure

1. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent as recommended by the manufacturer (typically sterile water or DMSO).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding

  • Harvest and count cells.

  • Seed the cells into 96-well plates at a predetermined optimal density for the specific assay. The seeding density should allow for logarithmic growth during the course of the experiment.

  • Incubate the plates overnight to allow cells to attach and recover.

3. Dose-Response Treatment

  • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

4. Cell Viability Assay (e.g., MTT Assay)

  • At the end of the incubation period, add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

5. Functional Assays

Perform a functional assay in parallel to the viability assay to determine the effective concentration for the desired biological effect.

  • Cell Migration Assay (Wound Healing Assay):

    • Grow cells to a confluent monolayer in a 24- or 48-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add medium containing different concentrations of this compound.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

    • Measure the area of the scratch at each time point to quantify cell migration.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with various concentrations of this compound for the desired time.

    • Harvest the cells and stain with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • ROCK Activity Assay:

    • Treat cells with different concentrations of this compound.

    • Lyse the cells and perform a ROCK activity assay using a commercially available kit. These kits typically measure the phosphorylation of a ROCK-specific substrate.

    • Alternatively, assess the phosphorylation status of downstream targets of ROCK, such as MLC or MYPT1, by Western blotting using phospho-specific antibodies.

6. Data Analysis

  • Plot the cell viability data against the log of the this compound concentration to generate a dose-response curve. From this curve, determine the IC50 value (the concentration that inhibits cell viability by 50%).

  • Similarly, plot the results from the functional assay against the log of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

  • The optimal working concentration should be a concentration that produces the desired biological effect with minimal cytotoxicity. This is typically a concentration at or below the IC50, and around the EC50 for the functional assay.

Conclusion

The systematic approach outlined in these application notes will enable researchers to confidently determine the optimal in vitro working concentration of this compound for their specific cell type and experimental endpoint. By carefully performing dose-response experiments and assessing both cell viability and functional outcomes, scientists can ensure the generation of reliable and reproducible data in their investigations of ROCK-mediated cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HA-100 Concentration to Minimize Cytotoxicity in Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of HA-100 in stem cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration to enhance stem cell survival while minimizing potential cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in stem cells?

A1: this compound is a potent, cell-permeable small molecule that functions as a protein kinase inhibitor. It is widely recognized for its inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in regulating cell shape, adhesion, and apoptosis (programmed cell death).[1][2] In stem cell culture, particularly with pluripotent stem cells (PSCs), single-cell dissociation can trigger a form of apoptosis known as anoikis. This compound, by inhibiting the ROCK pathway, helps to mitigate this effect and improve cell survival and cloning efficiency.[1]

Q2: What are the typical working concentrations for ROCK inhibitors in stem cell culture?

A2: While the optimal concentration can be cell-line dependent, a commonly used and generally non-toxic concentration for the well-characterized ROCK inhibitor Y-27632 is 10 µM.[2][3][4] For this compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific stem cell line and application.

Q3: How long should I expose my stem cells to this compound?

A3: Typically, ROCK inhibitors are used for a short duration, primarily during the initial 24 hours following single-cell dissociation or thawing of cryopreserved cells. Prolonged exposure is generally not necessary and may have unintended effects on cell morphology and proliferation.

Q4: Can this compound affect the differentiation potential of my stem cells?

A4: While short-term use of ROCK inhibitors like Y-27632 has not been shown to negatively impact the pluripotency and differentiation potential of stem cells, long-term exposure should be avoided. It is always recommended to perform characterization assays to ensure that your cells maintain their desired phenotype after treatment.

Q5: What are the visible signs of cytotoxicity in stem cells treated with this compound?

A5: Signs of cytotoxicity can include poor cell attachment, changes in morphology (e.g., cell rounding, blebbing), increased floating cells, and a noticeable decrease in proliferation rate. If you observe these signs, it is recommended to perform a viability assay and optimize the this compound concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death after single-cell passaging, even with this compound. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit ROCK-mediated apoptosis, or too high, leading to cytotoxicity.Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your specific cell line. Assess cell viability using a quantitative assay (see Experimental Protocols).
Poor Cell Quality: The starting cell population may have low viability.Ensure you are using a healthy, high-quality stem cell culture for passaging. Regularly monitor your cultures for signs of spontaneous differentiation or stress.
Cells exhibit altered morphology (e.g., flattened, enlarged) after this compound treatment. Prolonged Exposure: Continuous exposure to ROCK inhibitors can sometimes lead to changes in cell morphology.Limit this compound treatment to the first 24 hours after passaging or thawing. After 24 hours, replace the medium with fresh medium without the inhibitor.
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different ROCK inhibitor to see if the phenotype is recapitulated.[5]
Reduced proliferation rate after passaging with this compound. Cytotoxic Concentration: The this compound concentration may be too high, leading to cytostatic or cytotoxic effects.Refer to your dose-response data and use a concentration that promotes survival without significantly impacting proliferation.
Cell Line Sensitivity: Different stem cell lines can have varying sensitivities to small molecules.What is optimal for one cell line may not be for another. It is essential to optimize the protocol for each specific cell line.

Data Presentation

Table 1: Comparative IC50 Values of this compound for Various Protein Kinases
Protein KinaseIC50 (µM)
cGMP-dependent protein kinase (PKG)4
cAMP-dependent protein kinase (PKA)8
Protein Kinase C (PKC)12
Myosin Light-Chain Kinase (MLCK)240

Data sourced from MedchemExpress.[2] This table illustrates the inhibitory activity of this compound against several protein kinases. While it is a potent inhibitor of PKA, PKC, and PKG, its inhibitory effect on MLCK, a downstream effector in the ROCK pathway, is significantly lower.

Table 2: Example Dose-Response Data for a ROCK Inhibitor (Y-27632) on Salivary Gland Stem Cell Viability
Y-27632 Concentration (µM)Relative Cell Viability (%)
0100
1~110
5~120
10~130
20~125

Adapted from a study on salivary gland stem cells and Y-27632.[2] This table serves as an example of how to present dose-response data. A similar table should be generated for this compound with your specific stem cell line to determine the optimal concentration that maximizes viability without inducing cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Viability Assay

Objective: To determine the concentration of this compound that provides the maximal pro-survival effect with minimal cytotoxicity.

Materials:

  • Your pluripotent stem cell line

  • Complete stem cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for single-cell dissociation (e.g., Accutase)

  • Cell viability assay kit (e.g., using Calcein AM and Propidium Iodide, or a WST-1 based assay)[2]

  • Plate reader or fluorescence microscope

Methodology:

  • Cell Seeding:

    • Culture your stem cells to ~80% confluency.

    • Dissociate the cells into a single-cell suspension using your standard protocol.

    • Count the cells and determine the viability.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in your complete culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 50 µM (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM).

    • Immediately after seeding, add 100 µL of the this compound containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • After 24 hours, perform the cell viability assay according to the manufacturer's instructions.

    • For a WST-1 based assay, add the reagent to each well, incubate, and then measure the absorbance.[2]

    • For a fluorescence-based assay, add the staining solution (e.g., Calcein AM/Propidium Iodide) and image using a fluorescence microscope or measure fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the relative cell viability for each concentration compared to the vehicle control (0 µM this compound).

    • Plot the relative viability against the this compound concentration to generate a dose-response curve.

    • The optimal concentration will be the one that gives the highest viability without a significant drop-off at higher concentrations.

Protocol 2: Assessing Cytotoxicity using a Luminescence-Based Assay

Objective: To quantify the cytotoxic effect of different this compound concentrations.

Materials:

  • Your pluripotent stem cell line

  • Complete stem cell culture medium

  • This compound stock solution

  • 96-well opaque-walled cell culture plates

  • Reagents for single-cell dissociation

  • Luminescence-based cytotoxicity assay kit (e.g., CytoTox-Glo™)[2]

  • Luminometer

Methodology:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described in Protocol 1, using an opaque-walled 96-well plate.

  • This compound Treatment:

    • Treat the cells with a range of this compound concentrations as described in Protocol 1.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cytotoxicity Measurement:

    • Perform the cytotoxicity assay according to the manufacturer's protocol. This typically involves adding a reagent that measures the release of a cytosolic enzyme from damaged cells, which generates a luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to a positive control (lysed cells) and a negative control (untreated cells).

    • Plot the percentage of cytotoxicity against the this compound concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Healthy Stem Cell Culture (~80% Confluency) dissociate Single-Cell Dissociation start->dissociate seed Seed Cells in 96-well Plate dissociate->seed prepare_ha100 Prepare this compound Dilutions (0-50 µM) add_ha100 Add this compound to Wells prepare_ha100->add_ha100 incubate Incubate for 24 hours add_ha100->incubate viability_assay Perform Viability Assay (e.g., WST-1) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., Luminescence) incubate->cytotoxicity_assay data_analysis Analyze Data and Determine Optimal Concentration viability_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Rho/ROCK Pathway cluster_inhibitor Inhibition cluster_outcome Cellular Outcome dissociation Single-Cell Dissociation rhoA RhoA Activation dissociation->rhoA rock ROCK Activation rhoA->rock mlc Myosin Light Chain Phosphorylation rock->mlc apoptosis Anoikis (Apoptosis) stress Actomyosin Contractility & Stress Fiber Formation mlc->stress stress->apoptosis ha100 This compound ha100->rock survival Cell Survival ha100->survival

Caption: Simplified Rho/ROCK signaling pathway in stem cell anoikis and its inhibition by this compound.

troubleshooting_logic cluster_conc Concentration Issues cluster_exposure Exposure Time cluster_quality Cell Quality start High Cell Death Observed? is_conc_optimal Is this compound concentration optimized? start->is_conc_optimal Yes improve_culture Improve culture conditions/ use a new vial start->improve_culture No, check culture first optimize_conc Perform Dose-Response Experiment (Protocol 1) is_conc_optimal->optimize_conc No adjust_conc Adjust concentration based on dose-response data is_conc_optimal->adjust_conc Yes is_exposure_short Is exposure limited to 24 hours? is_conc_optimal->is_exposure_short Yes final_check Re-evaluate after adjustments. If issues persist, consider alternative ROCK inhibitors. optimize_conc->final_check adjust_conc->final_check reduce_exposure Limit this compound to first 24h post-passaging is_exposure_short->reduce_exposure No is_culture_healthy Is starting culture healthy? is_exposure_short->is_culture_healthy Yes reduce_exposure->final_check is_culture_healthy->improve_culture No is_culture_healthy->final_check is_culture_healthy->final_check Yes improve_culture->final_check

Caption: Troubleshooting logic for addressing high cell death with this compound.

References

Technical Support Center: Troubleshooting Poor Reprogramming Efficiency with HA-100 Cocktails

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low efficiency during induced pluripotent stem cell (iPSC) reprogramming using cocktails containing HA-100 (also known as Fasudil).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in a reprogramming cocktail?

This compound, also known as Fasudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] In the context of iPSC generation, its primary function is to enhance cell survival and prevent apoptosis, particularly when cells are dissociated into single cells for passaging or after thawing from cryopreservation.[2][3][4] By inhibiting the ROCK pathway, this compound helps to overcome the dissociation-induced cell death (anoikis) that pluripotent stem cells are highly susceptible to, thereby significantly increasing the number of viable colonies.[2][3]

Q2: My reprogramming efficiency is very low (<0.1%). What are the most common initial factors to check?

Low reprogramming efficiency is a common challenge with multiple potential causes.[5] The primary areas to investigate initially are:

  • Starting Cell Quality: The health, passage number, and type of the initial somatic cells are critical. Fibroblasts, for example, are prone to acquiring DNA damage from environmental stress.[6] Use low-passage, healthy cells and ensure they are free from contamination.

  • Reprogramming Vector Efficiency: If using viral or episomal vectors, confirm the transfection or transduction efficiency. Low delivery of reprogramming factors (e.g., Oct4, Sox2, Klf4, cMyc) is a frequent cause of failure.[5][7]

  • Culture Conditions: Suboptimal culture conditions, including media quality, coating substrate, and cell density, can severely impact efficiency.[8][9] Ensure all reagents are correctly prepared and stored.

Q3: Can the concentration of this compound itself affect reprogramming outcomes?

Yes, the concentration of this compound is critical. While a concentration of 10 µM is commonly used to improve cell survival during passaging and thawing[4], recent studies suggest that this concentration might compromise differentiation capacity in 3D cultures by inducing early gastrulation-like changes.[10] For 3D cardiac differentiation, for example, reducing the this compound concentration to 1 µM was shown to improve homogeneity and beating efficiency.[10] It is crucial to optimize the concentration for your specific application, as excessive ROCK inhibition could have unintended effects on cell fate.

Q4: How long should I include this compound in my culture medium?

For routine passaging or post-thaw recovery, this compound is typically included for the first 24 hours to support cell attachment and survival.[4] Continuous, long-term exposure is generally not recommended unless specifically required by a protocol, as it may influence differentiation potential.[10][11] In some reprogramming protocols, a cocktail of small molecules including this compound is used for the first 14 days after transfection to improve efficiency.[7]

Q5: I see very few or no iPSC colonies forming. What should I troubleshoot?

The complete absence or scarcity of colonies points to a fundamental issue in the initial stages of reprogramming. Use the following logical workflow to diagnose the problem.

G Start Poor/No iPSC Colony Formation Check_Cells 1. Starting Cell Quality Start->Check_Cells Check_Vectors 2. Reprogramming Factor Delivery Start->Check_Vectors Check_Protocol 3. Protocol Execution Start->Check_Protocol Cell_Health Healthy, low passage? Mycoplasma free? Check_Cells->Cell_Health Vector_Efficiency High transfection/transduction efficiency observed? Check_Vectors->Vector_Efficiency Timing_Concentration Correct timing & concentration of small molecules (this compound, etc.)? Check_Protocol->Timing_Concentration Media_Substrate Media fresh? Substrate coated properly? Check_Protocol->Media_Substrate Cell_Health->Vector_Efficiency Yes Solution_Cells Solution: Use new, low-passage cells. Test for mycoplasma. Cell_Health->Solution_Cells No Vector_Efficiency->Timing_Concentration Yes Solution_Vectors Solution: Optimize transfection protocol. Check vector integrity/titer. Vector_Efficiency->Solution_Vectors No Solution_Protocol Solution: Review protocol steps. Prepare fresh reagents. Timing_Concentration->Solution_Protocol No Media_Substrate->Solution_Protocol No

Caption: Troubleshooting logic for lack of iPSC colony formation.

In-Depth Troubleshooting Guides

Issue 1: Colonies form but are small, differentiate spontaneously, or fail to expand.

This issue often arises during the maturation and stabilization phases of reprogramming.

Possible Cause & Solution Table

Potential CauseRecommended Action & Explanation
Suboptimal Cell Density Seeding density is critical. Too low, and cells lack essential cell-cell contact. Too high, and they may differentiate due to contact inhibition.[12] Optimal seeding for single-cell passaging is often between 10,000-40,000 cells/cm².[12][13]
Incorrect Small Molecule Cocktail The combination and concentration of small molecules are vital. A common cocktail for episomal reprogramming includes inhibitors for MEK, GSK3β, TGF-β, and ROCK (this compound).[7] Ensure all components are present at the correct concentration and added at the right time.
Incomplete Reprogramming Colonies may not have fully silenced somatic genes or activated the endogenous pluripotency network.[14] This can be due to insufficient expression time of reprogramming factors. Ensure vectors are not prematurely silenced. The inclusion of factors like Nanog can sometimes accelerate reprogramming kinetics.[15]
Poor Passaging Technique Over-incubation with dissociation reagents or excessive pipetting can damage cells, leading to low viability after passaging.[8] Use gentle, enzyme-free dissociation methods where possible and minimize mechanical stress.
Issue 2: High cell death observed after single-cell dissociation, even with this compound.

While this compound significantly improves survival, high cell death can still occur if other factors are not optimized.

Experimental Workflow for Optimizing Single-Cell Survival

G cluster_prep Preparation cluster_dissociation Dissociation & Plating cluster_evaluation Evaluation cluster_troubleshoot Troubleshooting start_node Start: High Cell Death Post-Dissociation A Ensure culture is healthy and 70-80% confluent start_node->A process_node process_node decision_node decision_node result_node result_node B Wash 1x with PBS A->B C Incubate with gentle dissociation reagent (e.g., EDTA-based) B->C D Gently collect cells in medium containing 10 µM this compound C->D E Plate at optimal density (e.g., 20,000 cells/cm²) D->E F Incubate for 24h E->F G Assess attachment and viability F->G H Low Viability G->H Poor I High Viability G->I Good J Check dissociation time (avoid over-exposure) H->J K Verify this compound concentration and activity H->K L Optimize plating density H->L

Caption: Workflow for troubleshooting post-dissociation cell death.

Key Methodologies & Data

Protocol: Small Molecule-Enhanced Episomal Reprogramming

This protocol is adapted from methods using small molecule cocktails to boost the efficiency of non-integrating episomal vectors.[7]

  • Day -4 to -2: Plate primary cells (e.g., human fibroblasts) so they reach 75-90% confluency on the day of transfection.

  • Day 0 (Transfection): Transfect cells with episomal vectors carrying reprogramming factors (e.g., Oct4, Sox2, Klf4, L-Myc, Lin28, and SV40LT) using an appropriate system (e.g., electroporation). Plate onto a vitronectin-coated dish.

  • Day 1: Replace the recovery medium with a specialized reprogramming medium (e.g., N2B27) supplemented with bFGF and a freshly prepared small molecule cocktail.

  • Day 2 to 14: Perform a full media change every other day using the supplemented reprogramming medium.

  • Day 15 onwards: Switch to a standard iPSC maintenance medium (e.g., Essential 8™). Monitor daily for the emergence of compact colonies with clear borders, which are characteristic of iPSCs.[8][9]

  • Day 21+: Once colonies are large enough, they can be manually picked for expansion.

Small Molecule "CHALP" Cocktail Composition[7]

ComponentTarget PathwayTypical Concentration
CHIR99021 GSK3β inhibitor3 µM
This compound ROCK inhibitor10 µM
A-83-01 TGF-β/Activin/Nodal inhibitor0.5 µM
hLIF JAK/STAT activator10 ng/mL
PD0325901 MEK/ERK inhibitor0.5 µM
Signaling Pathways Modulated by this compound

This compound primarily targets the RhoA/ROCK pathway, which is a central regulator of the actin cytoskeleton, cell adhesion, and apoptosis.[2] Inhibition of this pathway is crucial for iPSC survival upon dissociation.

G pathway_component pathway_component inhibitor inhibitor process process outcome outcome RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Myosin Myosin Light Chain (MLC) ROCK->Myosin Phosphorylates HA100 This compound (Fasudil) HA100->ROCK Inhibits Survival Cell Survival & Colony Formation HA100->Survival Promotes Actin Actin Cytoskeleton Myosin->Actin Contraction Stress Fiber Formation & Contraction Actin->Contraction Apoptosis Anoikis (Apoptosis) Contraction->Apoptosis Leads to Apoptosis->Survival

Caption: Role of this compound in inhibiting the ROCK pathway to promote cell survival.

References

Technical Support Center: Addressing Off-Target Effects of HA-100 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the kinase inhibitor HA-100. The focus is to address and mitigate its known off-target effects to ensure the generation of accurate and reliable data in kinase inhibition assays.

FAQs: Understanding this compound and its Off-Target Effects

Q1: What are the primary and known off-target kinases of this compound?

This compound is a potent inhibitor of several protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1] It is also recognized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound can exhibit activity against a broader range of kinases. Comprehensive kinome-wide screening is often necessary to fully characterize its selectivity profile.

Q2: Why am I seeing inhibition in my assay when my kinase of interest is not a primary target of this compound?

This is a common issue arising from the off-target effects of this compound. The ATP-binding sites of many kinases are structurally similar, leading to the possibility that this compound can bind to and inhibit kinases other than its intended targets.[2][3] It is crucial to validate that the observed inhibition is specific to your kinase of interest and not the result of off-target activity.

Q3: How can I determine if the observed effect of this compound in my cellular assay is due to on-target or off-target inhibition?

Distinguishing between on-target and off-target effects in a cellular context is a critical step. A common discrepancy arises where an inhibitor shows high potency in a biochemical assay but weaker activity in a cellular assay. This can be due to factors like high intracellular ATP concentrations competing with the inhibitor.[4][5] To confirm on-target engagement in cells, several orthogonal methods can be employed, such as:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • Immunoprecipitation-Coupled Kinase Assay: This involves immunoprecipitating the target kinase from cell lysates treated with this compound and then measuring its activity. This helps to confirm that the inhibitor is engaging the intended target within the cellular environment.

  • Western Blotting for Phospho-substrates: Analyze the phosphorylation status of a known downstream substrate of your target kinase. A decrease in phosphorylation corresponding to this compound treatment suggests on-target inhibition.

Q4: What are some common pitfalls to avoid when working with a non-selective inhibitor like this compound?

Several common issues can lead to misleading results when using broadly active inhibitors:

  • Compound Interference: The inhibitor itself may interfere with the assay technology (e.g., fluorescence or luminescence).

  • Non-specific Inhibition: The molecule might inhibit the kinase indirectly by chelating necessary cofactors.

  • Reagent Impurity: Contaminants in the buffer, ATP, or substrate can affect the reaction kinetics.

  • Protein Aggregation: The kinase may aggregate, leading to altered activity.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in the kinase assay. 1. Contaminated reagents (buffer, ATP, etc.).2. Non-specific binding of antibodies (in ELISA-based assays).3. Suboptimal assay conditions (e.g., incubation time, temperature).1. Use high-purity reagents and prepare fresh buffers.2. Increase the number of wash steps and/or optimize the blocking buffer concentration.3. Titrate assay components and optimize incubation parameters.
Inconsistent or variable results between experiments. 1. Uneven cell seeding in cellular assays.2. "Edge effects" in microplates due to evaporation.3. Inconsistent pipetting or incubation times.1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile liquid.3. Maintain a strict and consistent experimental protocol.[4]
Potent inhibition in a biochemical assay, but weak or no activity in a cellular assay. 1. High intracellular ATP concentration outcompeting the inhibitor.2. Poor cell permeability of this compound.3. The inhibitor is being actively transported out of the cell.1. Use a higher concentration of this compound in the cellular assay (perform a dose-response curve).2. Confirm target engagement in cells using CETSA or a similar method.3. Consider using cell lines with lower expression of efflux pumps.
Observed inhibition of a kinase not previously reported as a target of this compound. 1. Genuine off-target inhibition.2. Assay artifact or compound interference.1. Perform an orthogonal assay (e.g., a different assay format) to confirm the finding.2. Conduct a kinome-wide selectivity screen to identify the full spectrum of inhibited kinases.3. Run appropriate controls to rule out assay interference (e.g., inhibitor-only controls).

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets. Researchers should be aware that IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.

KinaseIC50 (µM)
PKA (cAMP-dependent protein kinase)8
PKG (cGMP-dependent protein kinase)4
PKC (Protein Kinase C)12
MLCK (Myosin Light Chain Kinase)240

Note: This table represents a summary of commonly cited IC50 values. For a comprehensive understanding of this compound's selectivity, a broader kinase panel screening is recommended.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to verify the binding of this compound to a target kinase in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (for Western blot detection)

  • PCR tubes and a thermal cycler

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target kinase.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

cluster_workflow CETSA Workflow start Treat cells with This compound or DMSO heat Heat cells across a temperature gradient start->heat lyse Lyse cells and separate soluble fraction heat->lyse analyze Analyze soluble protein by Western Blot lyse->analyze end Plot melting curve to determine stabilization analyze->end

CETSA Experimental Workflow
Protocol 2: Immunoprecipitation-Coupled Kinase Assay

This protocol is designed to confirm that this compound inhibits the activity of the target kinase within the cell.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibody against the target kinase for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Specific substrate for the target kinase

  • ATP (radiolabeled or for use with a non-radioactive detection method)

  • Detection reagents (e.g., for luminescence or fluorescence)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells and collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target kinase, followed by the addition of Protein A/G beads to pull down the kinase-antibody complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Kinase Assay: Resuspend the beads in kinase assay buffer containing the specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase for a set period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., autoradiography, luminescence, fluorescence).

  • Data Analysis: Compare the kinase activity in samples from this compound-treated cells to that from vehicle-treated cells. A reduction in activity confirms intracellular target inhibition.

Logic for On- vs. Off-Target Validation

References

how to improve the solubility of HA-100 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HA-100 (Fasudil)

This guide provides troubleshooting and frequently asked questions for researchers using the ROCK inhibitor this compound (also known as Fasudil) in in vivo studies, with a focus on improving its solubility for administration.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., saline, PBS). This compound has limited solubility in purely aqueous solutions. The high concentration of DMSO in the stock solution keeps it dissolved, but upon dilution, the percentage of DMSO drops, causing the compound to crash out.1. Use a co-solvent formulation: Do not dilute the DMSO stock directly into a large volume of saline. Instead, use a multi-component vehicle designed for poorly soluble compounds.[1][2][3] 2. Decrease final concentration: If the protocol allows, lower the final concentration of this compound in the injection volume. 3. Optimize dilution method: Add the aqueous buffer to the DMSO stock slowly while vortexing to avoid localized areas of low solvent concentration.[4]
Difficulty dissolving this compound powder. The compound may not be readily soluble in the chosen solvent at the desired concentration.1. Gentle heating: Warm the solution briefly to 37°C.[4] 2. Sonication/Vortexing: Use a sonicator or vortex mixer to provide mechanical energy to aid dissolution.[4] 3. Check the salt form: Ensure you are using the hydrochloride salt form (e.g., this compound dihydrochloride), which is generally more water-soluble than the free base.
Inconsistent experimental results or suspected low bioavailability. Poor solubility can lead to inaccurate dosing, as the actual amount of dissolved compound may be less than calculated. The undissolved compound is not bioavailable.1. Confirm complete dissolution: Visually inspect the final formulation for any precipitate before administration. If it is not a clear solution, the dose is not accurate. 2. Use a solubilizing excipient: Formulations containing cyclodextrins (like SBE-β-CD) can significantly enhance the solubility and bioavailability of hydrophobic compounds.[1][2] 3. Prepare fresh solutions: Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time. Stock solutions in 100% DMSO are generally stable at -20°C or -80°C.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vivo use?

A1: this compound is often supplied as a dihydrochloride salt, which has some aqueous solubility. However, for many in vivo applications requiring higher concentrations, a multi-component solvent system, or "vehicle," is necessary. A common approach is to first create a high-concentration stock solution in DMSO and then dilute it into a formulation containing co-solvents and/or solubilizing agents.[1][2][3]

Q2: Can I dissolve this compound directly in saline?

A2: Dissolving this compound directly in physiological saline (0.9% NaCl) is possible, but the achievable concentration may be limited. One source suggests that up to 30 mg/mL can be dissolved in saline, but it should be mixed until clear and used immediately. For lower concentrations or if you encounter solubility issues, using a formulation vehicle is recommended.

Q3: What are some recommended in vivo formulations for this compound?

A3: Below are two established formulations for achieving a clear solution of this compound for injection. These are designed to maintain solubility when the DMSO stock is diluted to the final volume.

Formulation ComponentFormulation 1Formulation 2
DMSO 10%10%
PEG300 40%-
Tween 80 5%-
Saline 45%-
20% SBE-β-CD in Saline -90%
Achievable Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL
Data sourced from InvivoChem.[1]

Q4: How do I prepare a working solution using these multi-component formulations?

A4: A sequential mixing process is critical. The co-solvents must be added in a specific order to prevent precipitation. Below is a detailed protocol.

Experimental Protocols

Protocol 1: Preparation of this compound using PEG300/Tween 80 Formulation

This protocol is for preparing a 1 mL final working solution. Adjust volumes as needed.

  • Prepare Stock: First, dissolve this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Combine Co-solvents: In a sterile tube, add 100 µL of your 25 mg/mL this compound DMSO stock.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween 80 and mix again until homogenous.

  • Final Dilution: Slowly add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix until you have a clear solution.[1]

Protocol 2: Preparation of this compound using SBE-β-CD Formulation

This protocol utilizes a cyclodextrin to enhance solubility.

  • Prepare Stock: As in Protocol 1, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in physiological saline.

  • Combine: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Final Dilution: Add 100 µL of your 25 mg/mL this compound DMSO stock to the SBE-β-CD solution. Mix thoroughly until a clear solution is achieved.[1]

Visualized Guides

To further clarify the experimental and biological context of using this compound, the following diagrams illustrate the preparation workflow and the compound's mechanism of action.

G cluster_prep Step 1: Stock Solution Preparation cluster_vehicle Step 2: Vehicle Preparation & Mixing cluster_final Step 3: Final Working Solution ha100_powder This compound Powder stock High-Concentration Stock Solution ha100_powder->stock Dissolve dmso 100% DMSO dmso->stock working_solution Clear Injectable Working Solution stock->working_solution Dilute into Vehicle cosolvents Co-solvents (e.g., PEG300, Tween 80) or Cyclodextrin Solution vehicle Final Vehicle cosolvents->vehicle Mix Sequentially saline Aqueous Buffer (e.g., Saline) saline->vehicle vehicle->working_solution

Caption: Workflow for preparing this compound for in vivo administration.

G RhoA RhoA-GTP (Active) ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC (p-MLC) ROCK->pMLC Phosphorylates MLC Contraction Stress Fiber Formation Cell Contraction pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction HA100 This compound (Fasudil) HA100->ROCK Inhibits

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

References

Technical Support Center: Mitigating the Impact of HA-100 on Cell Viability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of the ROCK inhibitor HA-100 in long-term cell culture. Our goal is to help you optimize your experimental protocols to maximize the benefits of this compound while minimizing its potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). It is also known to inhibit other protein kinases such as PKA and PKC. In cell culture, particularly with pluripotent stem cells (PSCs), this compound is primarily used to enhance cell survival and cloning efficiency, especially after single-cell dissociation, cryopreservation, and passaging. By inhibiting the ROCK pathway, this compound helps to prevent dissociation-induced apoptosis, also known as anoikis.

Q2: I'm observing decreased cell viability in my long-term cultures treated with this compound. What are the potential causes?

Prolonged exposure to this compound, even at concentrations that are beneficial for short-term survival, can lead to cytotoxicity. The primary causes for decreased viability in long-term culture include:

  • Inappropriate Concentration: The optimal concentration of this compound is highly cell-type dependent. A concentration that is effective for short-term use may be toxic over extended periods.

  • Continuous Exposure: Continuous presence of this compound in the culture medium can interfere with normal cellular processes beyond the initial survival-promoting effects, leading to reduced proliferation and cell death.

  • Off-Target Effects: As a kinase inhibitor, this compound may have off-target effects that become more pronounced with long-term exposure.

Q3: How long should I expose my cells to this compound?

For most applications, such as improving survival after thawing or single-cell passaging, a short-term exposure of 24 hours is recommended.[1] Continuous, long-term exposure is generally not advised unless specifically required for the experimental design and optimized to be non-toxic.

Q4: Is this compound the same as Hyaluronic Acid (HA)?

No, this compound is a small molecule ROCK inhibitor. Hyaluronic Acid (HA) is a naturally occurring glycosaminoglycan, a major component of the extracellular matrix. They are distinct molecules with different biological functions.

Q5: Are there alternatives to this compound?

Yes, Y-27632 is another widely used and well-characterized ROCK inhibitor that often serves a similar purpose in cell culture.[2] The choice between this compound and Y-27632 may depend on the specific cell type and experimental context.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate this compound-induced cytotoxicity in your long-term cell culture experiments.

Issue 1: Decreased Cell Viability and Proliferation Over Time

Possible Cause: The concentration of this compound is too high for long-term culture.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment:

    • Plate your cells at a consistent density.

    • Treat with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

    • Assess cell viability at multiple time points (e.g., 24h, 48h, 72h, and longer).

    • Use a reliable cell viability assay such as MTT, resazurin, or a live/dead cell staining kit.

    • Determine the optimal, non-toxic concentration for your specific cell line and desired culture duration.

  • Implement Intermittent or Pulsed Treatment:

    • Instead of continuous exposure, try a pulsed treatment. For example, treat with this compound for the first 24 hours after passaging and then switch to a this compound-free medium for the remainder of the culture period.

Issue 2: Altered Cell Morphology

Possible Cause: ROCK inhibition can affect the actin cytoskeleton, leading to changes in cell shape and adhesion.

Troubleshooting Steps:

  • Optimize this compound Concentration: As with viability issues, an excessively high concentration can lead to dramatic morphological changes. Determine the lowest effective concentration that provides the desired survival benefit without significantly altering morphology.

  • Limit Exposure Duration: Observe if the morphological changes are reversible upon removal of this compound from the culture medium. If so, limit the exposure time to the absolute minimum required.

  • Monitor Cytoskeletal Integrity: If your research involves cytoskeletal dynamics, consider using immunofluorescence to visualize the actin cytoskeleton with and without this compound treatment to better understand the observed morphological changes.

Issue 3: Inconsistent Experimental Results

Possible Cause: Variability in this compound stock solution or experimental procedure.

Troubleshooting Steps:

  • Proper Stock Solution Preparation and Storage:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C as recommended by the manufacturer.

  • Consistent Experimental Setup:

    • Ensure consistent cell seeding densities.

    • Use the same passage number of cells for replicate experiments.

    • Thoroughly mix the culture medium after the addition of this compound to ensure a uniform concentration.

Data Presentation

Table 1: Recommended Starting Concentrations of ROCK Inhibitors for Short-Term Use

ROCK InhibitorCell TypeRecommended ConcentrationReference
This compoundHuman Pluripotent Stem Cells10 µMGeneral Recommendation
Y-27632Human Pluripotent Stem Cells10 µM[1]
Y-27632Human Keratinocytes10 µM[2]
Y-27632Salivary Gland Stem Cells10 µM[3]

Table 2: Effects of Long-Term Y-27632 Exposure on Cell Viability (as a proxy for ROCK inhibitors)

Cell TypeConcentrationDurationEffect on ViabilityReference
Human Adipose-Derived Stem Cells10 µM5 daysDecreased[4]
Human Adipose-Derived Stem Cells20 µM5 daysSignificantly Decreased[4]
Human Keratinocytes10 µMMultiple PassagesExtended Lifespan[2]

Note: Data for long-term this compound cytotoxicity is limited. The data for Y-27632 is provided as a guideline for potential effects of long-term ROCK inhibition.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Assay for this compound Cytotoxicity

Objective: To determine the optimal, non-toxic concentration of this compound for long-term culture of a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • At each desired time point (e.g., 24h, 48h, 72h, 96h), perform the cell viability assay according to the manufacturer's instructions.

    • For example, for an MTT assay, you will add the MTT reagent, incubate, solubilize the formazan crystals, and then read the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration for each time point.

    • From these curves, determine the highest concentration of this compound that does not significantly reduce cell viability at your desired long-term culture duration. This will be your optimal working concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere prepare_ha100 Prepare this compound Dilutions adhere->prepare_ha100 add_ha100 Add this compound to Cells prepare_ha100->add_ha100 incubate Incubate for Desired Time Points (24h, 48h, 72h, etc.) add_ha100->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze Data & Determine Optimal Concentration viability_assay->analyze end End analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Signaling_Pathway cluster_stimulus Stimulus cluster_rock_pathway ROCK Signaling cluster_outcome Cellular Outcome stress Cell Stress (e.g., Dissociation) rhoa RhoA stress->rhoa rock ROCK rhoa->rock mlc Myosin Light Chain (MLC) rock->mlc survival Increased Cell Survival (Short-term) rock->survival actin Actin Cytoskeleton Contraction mlc->actin apoptosis Apoptosis actin->apoptosis cytotoxicity Cytotoxicity (Long-term) apoptosis->cytotoxicity ha100 This compound ha100->rock ha100->cytotoxicity

Caption: Simplified ROCK signaling pathway and the effect of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Decreased Cell Viability in Long-Term Culture with this compound cause1 High this compound Concentration start->cause1 cause2 Continuous Exposure start->cause2 cause3 Off-Target Effects start->cause3 solution1 Perform Dose-Response Assay cause1->solution1 solution2 Implement Pulsed Treatment cause2->solution2 solution3 Consider Alternative (e.g., Y-27632) cause3->solution3 end Improved Cell Viability solution1->end Determine Optimal Concentration solution2->end Reduce Exposure Time solution3->end Compare Efficacy & Toxicity

Caption: Troubleshooting logic for this compound induced cytotoxicity.

References

Technical Support Center: Troubleshooting HA-100 Instability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using HA-100 in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common instability issues encountered with this compound in various experimental buffers.

Understanding this compound

This compound is a potent, cell-permeable protein kinase inhibitor. It is an isoquinoline sulfonamide derivative that primarily targets a range of serine/threonine kinases. Its chemical name is 1-(5-Isoquinolinesulfonyl)piperazine and it is often supplied as a dihydrochloride salt to enhance its solubility in aqueous solutions.

Key Molecular Targets:

  • Protein Kinase A (PKA)

  • Protein Kinase C (PKC)

  • cGMP-dependent Protein Kinase (PKG)

  • Rho-associated coiled-coil containing protein kinase (ROCK)

Due to its inhibitory action on these crucial signaling pathways, this compound is a valuable tool in various research areas, including neuroscience, cancer biology, and stem cell research. However, like many small molecules, its stability and solubility can be influenced by the composition of the experimental buffer, potentially impacting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has a precipitate. What should I do?

A1: Cloudiness or precipitation is a common sign of poor solubility or instability. Here are some steps to troubleshoot this issue:

  • Check the Solvent: this compound is most soluble in DMSO. For aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect your experimental system (typically ≤ 0.5%).

  • pH of the Buffer: The dihydrochloride salt of this compound suggests that it is more soluble in acidic to neutral pH. If your buffer is alkaline, the compound may precipitate. Consider preparing your stock solution in a slightly acidic buffer or water.

  • Buffer Concentration and Ionic Strength: High salt concentrations can sometimes lead to the "salting out" of small molecules. Try preparing the this compound solution in a lower ionic strength buffer.

  • Temperature: Ensure your buffer is at room temperature or slightly warmed when dissolving the this compound powder. Some compounds are less soluble at lower temperatures. However, for storage, freezing is generally recommended.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, follow these guidelines:

  • Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock and dilute it to the final working concentration in your pre-warmed experimental buffer.

Q3: I suspect my this compound is degrading in my experimental buffer. How can I confirm this?

A3: Degradation can manifest as a loss of activity or the appearance of new peaks in analytical assays. To confirm degradation:

  • Activity Assay: Perform a functional assay (e.g., a kinase activity assay) with freshly prepared this compound and a solution that has been incubated in your experimental buffer for the duration of your experiment. A significant decrease in inhibitory activity suggests degradation.

  • Chromatography: If you have access to HPLC, you can analyze your this compound solution before and after incubation in the buffer. The appearance of new peaks or a decrease in the area of the parent this compound peak would indicate degradation.

Q4: What are the optimal buffer conditions for working with this compound?

A4: The optimal buffer will be application-dependent. However, based on the chemical structure of this compound (an isoquinolinesulfonamide), here are some general recommendations:

  • pH: A slightly acidic to neutral pH range (pH 6.0-7.4) is likely to be optimal for solubility and stability.

  • Buffering Agent: Common buffers like HEPES, PIPES, or MOPS are generally good starting points. Be cautious with phosphate buffers, as they can sometimes interact with small molecules.

  • Additives: If solubility remains an issue in aqueous buffers, consider the inclusion of a low percentage of a co-solvent like ethanol or a non-ionic detergent like Tween-20 or Triton X-100, if compatible with your assay.

Troubleshooting this compound Instability: A Step-by-Step Guide

If you are experiencing inconsistent results or signs of instability with this compound, follow this troubleshooting workflow.

G Troubleshooting Workflow for this compound Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_resolve Resolution observe Instability Observed (Precipitation, Color Change, Loss of Activity) check_stock Check Stock Solution (Age, Storage, Appearance) observe->check_stock check_buffer Review Buffer Composition (pH, Salts, Additives) observe->check_buffer check_protocol Examine Experimental Protocol (Incubation Time, Temperature) observe->check_protocol prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh optimize_buffer Optimize Buffer Conditions (Vary pH, Ionic Strength) check_buffer->optimize_buffer run_control Run Control Experiment (Fresh vs. Aged Solution) check_protocol->run_control test_solubility Perform Solubility Test (See Protocol Below) prep_fresh->test_solubility resolved Issue Resolved test_solubility->resolved not_resolved Issue Persists test_solubility->not_resolved If problem continues optimize_buffer->test_solubility run_control->resolved run_control->not_resolved If problem continues not_resolved->observe Re-evaluate observations

Troubleshooting Workflow for this compound Instability

Data Presentation: Buffer Component Effects on Stability

The stability of this compound can be influenced by several factors in your experimental buffer. The following table summarizes these potential effects.

Buffer ComponentParameterPotential Effect on this compound StabilityRecommendation
Buffering Agent pHIsoquinolinesulfonamides can be susceptible to hydrolysis at extreme pH values. The dihydrochloride salt form suggests better stability and solubility at acidic to neutral pH.Start with a buffer in the pH range of 6.0-7.4. Avoid highly alkaline conditions (pH > 8.0).
Salts (e.g., NaCl, KCl) Ionic StrengthHigh salt concentrations may decrease the solubility of this compound ("salting out").Use the lowest salt concentration required for your experiment (e.g., 50-150 mM).
Phosphate Divalent Cation Chelation/InteractionPhosphate ions can sometimes interact with small molecules, affecting their solubility and availability.If instability is suspected in PBS, consider switching to a non-phosphate buffer like HEPES or MOPS.
Reducing Agents (e.g., DTT, BME) Redox PotentialWhile not a primary concern for the core structure of this compound, strong reducing agents could potentially interact with the sulfonamide group under certain conditions.Use fresh reducing agents at the lowest effective concentration.
Detergents (e.g., Tween-20, Triton X-100) Micelle FormationNon-ionic detergents can increase the apparent solubility of hydrophobic compounds.If solubility is an issue, a low concentration (e.g., 0.01-0.1%) may be beneficial. Ensure detergent compatibility with your assay.
Co-solvents (e.g., Ethanol, Glycerol) PolarityCan increase the solubility of organic molecules in aqueous solutions.Use with caution and at low percentages, as they can affect protein structure and enzyme activity.

Experimental Protocols

Protocol for Testing this compound Stability in a New Experimental Buffer

This protocol provides a framework for systematically evaluating the stability of this compound in your buffer of choice.

Objective: To determine if this compound remains soluble and active in a specific experimental buffer over a defined period.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your experimental buffer(s) of interest

  • Control buffer (e.g., a buffer in which this compound is known to be stable, like a simple HEPES buffer at pH 7.0)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Kinase activity assay kit (or your established functional assay)

  • (Optional) HPLC system

Procedure:

  • Prepare a Fresh Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 20 mM. Mix well until fully dissolved.

  • Prepare Test Solutions:

    • In a microcentrifuge tube, dilute the this compound stock solution to your final working concentration in your experimental buffer.

    • Prepare a similar dilution in your control buffer.

    • Prepare a "time zero" sample by immediately proceeding to the functional assay or freezing for later analysis.

  • Incubate: Incubate the test solutions at the temperature and for the duration of your typical experiment (e.g., 2 hours at 37°C).

  • Visual Inspection: After incubation, visually inspect the solutions for any signs of precipitation or color change. Centrifuge the tubes briefly to pellet any precipitate.

  • Functional Assay:

    • Perform your kinase activity assay using the "time zero" sample, the incubated sample in the experimental buffer, and the incubated sample in the control buffer.

    • Compare the inhibitory activity of this compound in each condition. A significant loss of inhibition in the experimental buffer compared to the control and "time zero" samples indicates instability.

  • (Optional) HPLC Analysis:

    • If available, analyze the "time zero" and incubated samples by HPLC.

    • Compare the chromatograms for the appearance of new peaks (degradants) or a decrease in the area of the this compound peak.

Signaling Pathway Diagrams

This compound exerts its effects by inhibiting key signaling pathways. The following diagrams illustrate the canonical pathways affected by this compound.

G PKA and PKC Signaling Pathways cluster_pka PKA Pathway cluster_pkc PKC Pathway GPCR_PKA GPCR AC Adenylyl Cyclase GPCR_PKA->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp_PKA Gene Expression CREB->Gene_Exp_PKA Regulates GPCR_PKC GPCR / RTK PLC Phospholipase C GPCR_PKC->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Downstream_PKC Downstream Targets PKC->Downstream_PKC Phosphorylates Ca_Release->PKC Co-activates HA100 This compound HA100->PKA Inhibits HA100->PKC Inhibits G ROCK Signaling Pathway cluster_rock ROCK Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC_P Myosin Light Chain Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits MLC_P->MLC Dephosphorylates Actin_Stress Actin Stress Fibers & Cell Contraction Cofilin->Actin_Stress Regulates Actin Dynamics MLC->Actin_Stress HA100 This compound HA100->ROCK Inhibits

Technical Support Center: Optimizing HA-100 Incubation Time for Maximal ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time with HA-100 for maximal Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ROCK?

This compound is a potent inhibitor of several protein kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK).[1] It also functions as a ROCK inhibitor.[1] The inhibition of ROCK is a key mechanism through which this compound exerts its effects on the actin cytoskeleton, cell adhesion, and migration. The Rho/ROCK pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases.[2]

Q2: Why is optimizing the incubation time for this compound important?

Optimizing the incubation time is critical to achieve maximal and specific ROCK inhibition while minimizing off-target effects and potential cytotoxicity. Insufficient incubation time may lead to incomplete inhibition of ROCK, while prolonged exposure could induce cellular stress, apoptosis, or activate compensatory signaling pathways.[3] The optimal time can vary depending on the cell type, experimental conditions, and the specific downstream effects being investigated.

Q3: What is a typical starting concentration and incubation time for this compound?

Based on various studies involving ROCK inhibitors, a common starting concentration for in vitro experiments is in the micromolar range. For other ROCK inhibitors like Y-27632, a concentration of 10 µM is frequently used.[4][5][6][7] Incubation times can range from 30 minutes to 24 hours or longer, depending on the experimental goals.[8][9] For short-term signaling studies, a few hours may be sufficient, while for longer-term assays like cell proliferation or migration, a 24-hour incubation is common.[3] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.

Q4: Should I serum-starve my cells before this compound treatment?

Yes, serum-starving cells before treatment with a kinase inhibitor like this compound is a common and recommended practice.[4][10][11][12] Serum contains various growth factors and signaling molecules that can activate multiple kinase pathways, including the ROCK pathway.[12] Serum starvation helps to reduce this basal signaling activity, synchronize the cells in the same cell cycle phase (typically G0/G1), and allows for a clearer observation of the specific effects of the inhibitor.[4] A typical serum starvation protocol involves incubating cells in a low-serum (e.g., 0.5%) or serum-free medium for 12-24 hours before adding the inhibitor.[5][10][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no ROCK inhibition observed. Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively inhibit ROCK in your specific cell type.Perform a Time-Course Experiment: Treat cells with this compound for varying durations (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h) and assess ROCK inhibition at each time point by Western blot for phosphorylated MYPT1 (a direct ROCK substrate).[12]
Incorrect this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition.Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations for a fixed, optimized incubation time to determine the IC50.
High Basal ROCK Activity: High levels of serum in the culture medium can continuously activate the ROCK pathway, masking the inhibitory effect of this compound.Serum-Starve Cells: Incubate cells in low-serum or serum-free media for 12-24 hours prior to this compound treatment to reduce basal ROCK activity.[4][10]
Degraded this compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare Fresh this compound: Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High cell death or cytotoxicity observed. Prolonged Incubation: Extended exposure to this compound, even at effective concentrations, can be toxic to some cell lines.[3]Reduce Incubation Time: Based on your time-course experiment, select the shortest incubation time that provides maximal ROCK inhibition.
High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Optimize Concentration: Use the lowest effective concentration of this compound determined from your dose-response curve.
Cell Type Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors.Perform a Cell Viability Assay: Use an MTT or similar assay to assess cell viability across a range of this compound concentrations and incubation times.
Variability between experiments. Inconsistent Cell Conditions: Differences in cell confluency, passage number, or health can lead to variable responses.Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a narrow passage number range for all experiments.
Inconsistent Serum Starvation: The duration and conditions of serum starvation can impact the baseline signaling state of the cells.Standardize Starvation Protocol: Adhere to a strict and consistent serum starvation protocol for all experiments.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound by measuring the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct downstream target of ROCK.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Serum-free or low-serum (0.5%) medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-total-MYPT1, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.[4][10]

  • This compound Treatment: Treat the serum-starved cells with the desired concentration of this compound (e.g., 10 µM). Prepare a vehicle control (DMSO) as well.

  • Time Points: Lyse the cells at various time points after adding this compound (e.g., 0 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-MYPT1 and normalize to total MYPT1 and the loading control (GAPDH). Plot the normalized phospho-MYPT1 levels against the incubation time to determine the time point of maximal inhibition.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of this compound at different concentrations and incubation times.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24h, 48h, 72h).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the no-treatment control.

Data Presentation

Table 1: Example of Time-Course Data for this compound Mediated ROCK Inhibition

Incubation TimeNormalized Phospho-MYPT1 Level (Arbitrary Units)
0 min1.00
30 min0.65
1 hr0.40
2 hrs0.25
4 hrs0.20
8 hrs0.22
12 hrs0.28
24 hrs0.35

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Visualizations

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates HA100 This compound HA100->ROCK Inhibits MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton (Stress Fibers, Cell Contraction) pMLC->Actin

Caption: ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Cells B Serum Starve (12-24h) A->B C Add this compound (Time-course) B->C D Lyse Cells C->D E Western Blot for p-MYPT1/Total MYPT1 D->E F Data Analysis E->F

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start Inconsistent ROCK Inhibition? Time Is incubation time optimized? Start->Time Conc Is concentration optimal? Time->Conc No Sol_Time Perform Time-Course Time->Sol_Time Yes Serum Are cells serum-starved? Conc->Serum No Sol_Conc Perform Dose-Response Conc->Sol_Conc Yes Reagent Is this compound stock fresh? Serum->Reagent No Sol_Serum Implement Serum Starvation Serum->Sol_Serum Yes Sol_Reagent Prepare Fresh Stock Reagent->Sol_Reagent Yes Success Problem Solved Reagent->Success No Sol_Time->Success Sol_Conc->Success Sol_Serum->Success Sol_Reagent->Success

Caption: Troubleshooting decision tree for inconsistent ROCK inhibition.

References

challenges in delivering HA-100 in animal models of influenza

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing HA-100 in animal models of influenza. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against influenza virus?

This compound is a macrocyclic peptide inhibitor that targets the hemagglutinin (HA) protein of the influenza virus.[1][2] Its primary mechanism of action involves a dual-pronged approach to block viral entry into host cells. Firstly, it inhibits the adsorption of the virus to the host cell surface. Secondly, it prevents the conformational changes in the HA protein that are necessary for the fusion of the viral envelope with the endosomal membrane.[1] This inhibition of both attachment and fusion makes this compound a potent antiviral agent.

Q2: What is the recommended route of administration for this compound in animal models?

Based on published studies, the primary and effective route of administration for this compound in mouse models of influenza is intranasal .[1] This route delivers the peptide directly to the site of infection in the respiratory tract.

Q3: What are the general challenges associated with delivering peptide-based inhibitors like this compound?

Peptide-based therapeutics can present several challenges in terms of in vivo delivery:

  • Stability: Peptides can be susceptible to degradation by proteases present in biological fluids.[3]

  • Permeability: The ability of peptides to cross biological membranes can be limited, affecting their bioavailability.

  • Formulation: Peptides may require specific formulations with excipients or delivery vehicles to enhance their stability and absorption.[4] The use of permeation enhancers and mucoadhesives can improve the intranasal bioavailability of peptides.[4][5]

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in your influenza animal models.

Problem Potential Cause Suggested Solution
Poor or inconsistent efficacy of this compound Improper Formulation/Stability: The peptide may have degraded due to improper storage or formulation.- Ensure this compound is stored according to the manufacturer's instructions. - Prepare fresh formulations for each experiment. - Consider using a vehicle that enhances peptide stability. While specific formulations for this compound are not detailed in the provided results, general strategies for peptide delivery include the use of absorption enhancers like chitosan or formulating the peptide in a nano- or micro-particle system to protect it from enzymatic degradation.[6]
Suboptimal Administration Technique: Incorrect intranasal administration can lead to inconsistent dosing and reduced delivery to the lungs.- Anesthetize mice lightly to ensure proper inhalation of the administered volume. - Administer the dose in small droplets to each nostril to prevent expulsion of the liquid. - Ensure the volume administered is appropriate for the size of the animal to avoid respiratory distress.[7]
Timing of Treatment: The therapeutic window for antiviral efficacy may have been missed.- Initiate treatment as early as possible after viral challenge. Efficacy of HA inhibitors has been demonstrated when administered prophylactically or shortly after infection.[8]
Viral Strain Resistance: While this compound has shown broad activity, the specific influenza strain used may have reduced susceptibility.- Confirm the susceptibility of your influenza A virus strain to this compound in vitro before proceeding with in vivo studies.
Adverse events observed in animals (e.g., respiratory distress, irritation) High Administration Volume: The volume of the vehicle administered intranasally may be too large for the animal.- Reduce the total volume of administration. For mice, typical intranasal volumes range from 20-50 µL.[7]
Vehicle-related Toxicity: The formulation vehicle itself may be causing irritation.- Test the vehicle alone in a control group of animals to assess for any adverse effects. - Consider using a well-tolerated vehicle such as sterile phosphate-buffered saline (PBS).
Peptide-related Toxicity: Although generally considered to have a good safety profile, high concentrations of the peptide may cause local irritation.- Include a dose-response study to determine the optimal therapeutic dose with minimal adverse effects.
Difficulty in reproducing published results Differences in Animal Models: The strain, age, or sex of the mice can influence the outcome of influenza infection and treatment.- Ensure your animal model specifications (strain, age, sex) are consistent with the published studies you are trying to replicate.
Variations in Viral Challenge Dose: The lethal dose (LD50) of the influenza virus can vary between preparations and laboratories.- Perform a viral titration study in your specific animal model to determine the appropriate challenge dose.
Assay Variability: Differences in the methods used to assess efficacy (e.g., weight loss monitoring, lung viral titers) can lead to different results.- Standardize all experimental procedures and assays across different experimental groups and time points.

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice

This protocol provides a general guideline for the intranasal delivery of this compound to mice.

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., Phosphate-Buffered Saline - PBS)

  • Anesthetic (e.g., isoflurane)

  • Micropipette and sterile tips

  • Influenza virus stock of known titer

Procedure:

  • Preparation of this compound Formulation:

    • On the day of the experiment, dissolve the lyophilized this compound peptide in the sterile vehicle to the desired concentration.

    • Keep the solution on ice until use.

  • Animal Anesthesia:

    • Lightly anesthetize the mice using a calibrated vaporizer with isoflurane. The anesthetic depth should be sufficient to prevent movement but allow for normal breathing.

  • Intranasal Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette, carefully administer the desired volume (typically 20-50 µL total) of the this compound solution dropwise into the nares (nostrils). Alternate between nostrils to allow for inhalation.

  • Post-Administration Monitoring:

    • Monitor the mice until they have fully recovered from anesthesia.

    • Return the mice to their cages and observe for any immediate adverse reactions.

Protocol 2: Evaluation of this compound Efficacy in an Influenza Mouse Model

This protocol outlines the key steps to assess the in vivo efficacy of this compound.

Experimental Groups:

  • Group 1: Mock-infected + Vehicle

  • Group 2: Influenza-infected + Vehicle

  • Group 3: Influenza-infected + this compound (at desired dose)

  • (Optional) Group 4: Influenza-infected + Positive Control (e.g., oseltamivir)

Procedure:

  • Viral Challenge:

    • Anesthetize the mice and intranasally infect them with a predetermined lethal or sub-lethal dose of influenza virus.

  • This compound Treatment:

    • Administer this compound or the vehicle intranasally at the designated time points (e.g., prophylactically or therapeutically post-infection) as described in Protocol 1.

  • Monitoring of Disease Progression:

    • Morbidity: Record the body weight of each mouse daily for 14-21 days.

    • Mortality: Monitor and record survival daily.

  • Assessment of Viral Load:

    • At specific time points post-infection (e.g., days 3, 5, and 7), euthanize a subset of mice from each group.

    • Harvest the lungs and homogenize the tissue.

    • Determine the viral titer in the lung homogenates using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Histopathological Analysis:

    • Collect lung tissues for histopathological examination to assess the degree of inflammation and tissue damage.

Quantitative Data Summary

Study Reference Animal Model Influenza Strain This compound Dose Administration Route Key Efficacy Outcomes
Saito et al., 2021[1]MouseH5N1Not explicitly stated for this compound, but a similar peptide (ithis compound) was used at 1.9 mg/kg/dayIntranasalInhibition of viral growth, prevention of severe pneumonia
Saito et al., 2021[1]Cynomolgus MacaqueH5N1Not explicitly stated for this compoundNot specifiedInhibition of viral growth, prevention of severe pneumonia

Signaling Pathways and Experimental Workflows

Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps of influenza virus entry into a host cell and the points of inhibition by this compound.

Influenza_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Influenza Virus Influenza Virus Sialic Acid Receptor Sialic Acid Receptor Influenza Virus->Sialic Acid Receptor 1. Attachment This compound This compound This compound->Influenza Virus Inhibits Attachment Fusion Fusion This compound->Fusion Inhibits Fusion Viral RNA Release Viral RNA Release Fusion->Viral RNA Release 4. Membrane Fusion Endocytosis Endocytosis Sialic Acid Receptor->Endocytosis 2. Entry Endocytosis->Fusion 3. Acidification

Influenza virus entry and this compound inhibition pathway.
Experimental Workflow for Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of influenza.

Efficacy_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Experimental Groups acclimatization->grouping challenge Influenza Virus Challenge (Intranasal) grouping->challenge treatment This compound/Vehicle Treatment (Intranasal) challenge->treatment monitoring Daily Monitoring: - Body Weight - Survival treatment->monitoring endpoints Endpoint Analysis: - Lung Viral Titer - Histopathology monitoring->endpoints At pre-determined time points data_analysis Data Analysis and Interpretation endpoints->data_analysis end End data_analysis->end

Workflow for in vivo efficacy testing of this compound.

References

Technical Support Center: Overcoming Resistance to HA-100 in Influenza Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza virus inhibitor HA-100. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against influenza virus?

A1: this compound is a macrocyclic peptide that targets the hemagglutinin (HA) protein of influenza A viruses.[1] Its primary mechanism of action is the inhibition of viral entry into host cells. It achieves this by binding to the stem region of the HA protein, which prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[1] This effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm and halting the replication cycle.

Q2: Which influenza virus strains are susceptible to this compound?

A2: this compound has demonstrated potent inhibitory activity against Group 1 influenza A viruses. This includes subtypes such as H1N1 and H5N1.[1] Its efficacy against Group 2 influenza A viruses (e.g., H3N2, H7N9) and influenza B viruses is less characterized and may be limited.

Q3: How can resistance to this compound arise in influenza virus strains?

A3: Resistance to this compound can emerge through mutations in the viral hemagglutinin (HA) gene. These mutations can alter the binding site of this compound on the HA protein, reducing the inhibitor's affinity and efficacy. The continuous selective pressure of the inhibitor during viral replication can lead to the selection and propagation of these resistant variants.

Q4: Have specific mutations conferring resistance to this compound been identified?

A4: Yes, studies on in vitro-generated escape mutants have identified specific amino acid substitutions in the HA protein that confer resistance to ithis compound (a closely related macrocyclic peptide). The locations of these mutations have been mapped to the stem region of the HA trimer. While specific quantitative data on the fold-resistance for this compound is not extensively published, the principles of resistance development are expected to be similar.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in Prolonged Cell Culture Experiments

Symptoms:

  • Initial inhibition of viral replication is observed, but viral titers begin to increase after several passages in the presence of this compound.

  • A gradual increase in the EC50 value of this compound is observed in subsequent antiviral assays.

Possible Cause:

  • Selection of this compound resistant influenza virus variants in the cell culture population.

Solutions:

  • Sequence the Hemagglutinin (HA) Gene: Isolate viral RNA from the cell culture supernatant at different passage numbers and perform RT-PCR followed by sequencing of the HA gene. Compare the sequences to the wild-type virus to identify potential resistance-conferring mutations.

  • Plaque-Purify Viral Clones: Isolate individual viral clones from the resistant population by plaque assay. Test the susceptibility of these individual clones to this compound to confirm the resistant phenotype and to obtain a homogenous population for further characterization.

  • Determine the Fold-Change in EC50: Perform a dose-response antiviral assay (e.g., plaque reduction assay or virus yield reduction assay) with the plaque-purified resistant variants and the wild-type virus to quantify the level of resistance.

Problem 2: Difficulty in Generating this compound Resistant Mutants in the Laboratory

Symptoms:

  • No significant increase in viral titers is observed after multiple passages of the virus in the presence of sub-optimal concentrations of this compound.

  • Sequencing of the viral population does not reveal any consistent mutations in the HA gene.

Possible Causes:

  • The concentration of this compound used for selection may be too high, leading to complete inhibition of viral replication and preventing the emergence of resistant variants.

  • The starting viral population may have low genetic diversity.

  • The specific influenza strain being used may have a higher genetic barrier to developing resistance to this compound.

Solutions:

  • Optimize this compound Concentration: Start the selection process with a low concentration of this compound (e.g., at or slightly above the EC50 value). Gradually increase the concentration in subsequent passages as the virus adapts.

  • Increase Genetic Diversity: Before starting the selection, passage the wild-type virus a few times in the absence of any inhibitor to allow for the natural accumulation of mutations.

  • Use a Different Virus Strain: If possible, attempt to generate resistant mutants using a different susceptible influenza A virus strain.

Data Presentation

Table 1: Illustrative Antiviral Activity of this compound Against Susceptible and Resistant Influenza A Virus Strains

Virus StrainGenotype (HA Mutations)EC50 (µM)Fold-Change in Resistance
H5N1 (Wild-Type)None0.11
H5N1 (Mutant 1)K58I in HA22.525
H5N1 (Mutant 2)D112G in HA25.050
H1N1 (Wild-Type)None0.21
H1N1 (Mutant A)T318I in HA4.020

Note: The EC50 values and fold-changes for mutant strains are illustrative and based on typical resistance profiles observed for other influenza antiviral drugs. Specific values for this compound resistant mutants require experimental determination.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Influenza Virus by Serial Passage in Cell Culture

Objective: To select for influenza virus variants with reduced susceptibility to this compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., H1N1 or H5N1)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS, 1 µg/mL TPCK-trypsin)

  • 96-well plates and 6-well plates

  • Virus titration assay materials (e.g., for plaque assay or TCID50)

Methodology:

  • Initial Infection: Seed MDCK cells in a 6-well plate and grow to 90-95% confluency. Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01.

  • Drug Application: After a 1-hour adsorption period, remove the inoculum and add cell culture medium containing this compound at a concentration equal to the EC50 of the wild-type virus.

  • Incubation and Harvest: Incubate the infected cells at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed (typically 48-72 hours). Harvest the cell culture supernatant.

  • Titration: Determine the viral titer of the harvested supernatant using a plaque assay or TCID50 assay.

  • Subsequent Passages: Use the harvested virus to infect fresh MDCK cell monolayers. For each subsequent passage, gradually increase the concentration of this compound (e.g., 2-fold, 5-fold, 10-fold increases) as the virus demonstrates the ability to replicate in the presence of the inhibitor.

  • Monitoring Resistance: After every 3-5 passages, determine the EC50 of the passaged virus population to this compound to monitor the emergence of resistance.

  • Isolation of Resistant Clones: Once a significant increase in the EC50 is observed, perform plaque purification to isolate individual resistant viral clones.

Protocol 2: Plaque Reduction Assay for Determining this compound Susceptibility

Objective: To determine the 50% effective concentration (EC50) of this compound against a given influenza virus strain.

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound (serial dilutions)

  • Infection medium (e.g., DMEM with 0.1% BSA, 1 µg/mL TPCK-trypsin)

  • Overlay medium (e.g., 2X MEM with 0.6% agarose)

  • Crystal violet staining solution

Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium to achieve approximately 100 plaque-forming units (PFU) per well.

  • Drug-Virus Incubation: Mix the virus dilution with equal volumes of serial dilutions of this compound or medium alone (for virus control) and incubate for 1 hour at room temperature.

  • Infection: Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Mandatory Visualizations

G cluster_0 Influenza Virus Entry Virus Influenza Virus (with HA protein) Receptor Host Cell Sialic Acid Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion 2. Low pH triggers HA conformational change Release Viral Genome Release into Cytoplasm Fusion->Release 3. Successful Entry BlockedFusion Fusion Blocked HA100 This compound HA100->Fusion Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

G cluster_workflow Workflow for Generating and Characterizing this compound Resistant Influenza Virus Start Start with Wild-Type Virus Passage Serial Passage in MDCK cells with increasing [this compound] Start->Passage Monitor Monitor for Resistance (EC50 determination) Passage->Monitor Monitor->Passage No significant resistance PlaquePurify Plaque Purify Resistant Clones Monitor->PlaquePurify Resistance detected Genotype Genotypic Analysis (HA Sequencing) PlaquePurify->Genotype Phenotype Phenotypic Analysis (Replication kinetics, etc.) PlaquePurify->Phenotype End Characterized Resistant Virus Genotype->End Phenotype->End

Caption: Experimental workflow for selecting and characterizing this compound resistant influenza virus.

ha_trimer cluster_ha Influenza Hemagglutinin (HA) Trimer HA_trimer mut1 K58I mut2 D112G mut3 T318I label_desc Locations of potential resistance mutations in the HA stem region.

Caption: Location of identified mutations in the HA trimer of ithis compound escape mutants.

References

Technical Support Center: Refining HA-100 Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HA-100 dosage to minimize potential side effects in vivo.

Troubleshooting Guides

Issue: Observed Hypotension or Bradycardia

Researchers may observe a drop in blood pressure (hypotension) or heart rate (bradycardia) following this compound administration, particularly at higher doses. This is likely attributable to its inhibitory effects on ROCK and other protein kinases involved in vascular smooth muscle contraction and cardiac function.

Troubleshooting Steps:

  • Dose De-escalation: The most straightforward approach is to reduce the administered dose of this compound. A systematic dose-response study is recommended to identify the minimum effective dose with the least impact on cardiovascular parameters.

  • Alternative Administration Route: Consider switching from a rapid delivery method like intravenous (IV) bolus to a slower infusion or a different route such as intraperitoneal (IP) or subcutaneous (SC) injection. This can lead to a more gradual and lower peak plasma concentration, potentially mitigating acute cardiovascular effects.

  • Vehicle Optimization: Ensure the vehicle solution is well-tolerated and does not contribute to cardiovascular changes. Common vehicles for in vivo administration of this compound include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and PEG300. Always run a vehicle-only control group.

  • Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate using methods like tail-cuff plethysmography or radiotelemetry to accurately assess the onset, magnitude, and duration of cardiovascular side effects.

Issue: Neurological or Behavioral Abnormalities

At higher concentrations, this compound may cross the blood-brain barrier and affect protein kinases in the central nervous system, potentially leading to sedation, ataxia, or other behavioral changes.

Troubleshooting Steps:

  • Dose Titration: Carefully titrate the dose downwards to find a therapeutic window that avoids significant neurological side effects.

  • Behavioral Assessment: Utilize a battery of behavioral tests to systematically evaluate motor function, anxiety levels, and cognitive performance. This will help to quantify the neurological impact of different this compound doses.

  • Route of Administration: For localized effects, consider targeted delivery methods if applicable to your research model, which can minimize systemic exposure and central nervous system side effects.

  • Observation Period: Extend the post-administration observation period to capture any delayed neurological effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in vivo?

A starting dose for this compound can vary significantly depending on the animal model, the target indication, and the route of administration. Based on available literature for related compounds and in vitro potency, a starting dose in the range of 1-10 mg/kg can be considered for initial pilot studies. For instance, in a study on influenza in mice, ithis compound (a related macrocyclic peptide) was administered intranasally at 1.9 mg/kg/day. However, for systemic applications targeting ROCK or other kinases, the optimal dose will likely differ. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.

Q2: What are the primary mechanisms of action of this compound that can lead to side effects?

This compound is a potent inhibitor of several protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK). Inhibition of these kinases in non-target tissues can lead to off-target effects. For example, ROCK inhibition can cause vasodilation and a drop in blood pressure.

Q3: How can I prepare this compound for in vivo administration?

This compound is typically supplied as a hydrochloride salt, which has some water solubility. However, for higher concentrations, co-solvents are often necessary. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always ensure the final solution is clear and administer it at an appropriate volume for the chosen route and animal model. It is critical to test the vehicle alone in a control group to ensure it does not produce any confounding effects.

Q4: What are the best practices for monitoring potential side effects of this compound?

A multi-faceted approach to monitoring is recommended. This should include:

  • General Health: Daily observation for changes in weight, food and water intake, and overall activity.

  • Cardiovascular: Regular measurement of blood pressure and heart rate.

  • Neurological: Implementation of relevant behavioral assays to assess motor coordination, anxiety, and cognitive function.

  • Histopathology: At the end of the study, consider collecting major organs for histopathological analysis to identify any tissue-level abnormalities.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (µM)
cGMP-dependent protein kinase (PKG)4
cAMP-dependent protein kinase (PKA)8
Protein Kinase C (PKC)12
Myosin Light Chain Kinase (MLCK)240

Data compiled from multiple sources.

Table 2: Example In Vivo Dosing and Administration of a Related Compound

CompoundAnimal ModelDoseRoute of AdministrationApplicationReference
ithis compoundMouse1.9 mg/kg/dayIntranasalInfluenza--INVALID-LINK--

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Rodents

Objective: To determine the impact of this compound on blood pressure and heart rate.

Methodology:

  • Animal Model: Use adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Acclimatization: Acclimatize animals to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced fluctuations in blood pressure.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days before this compound administration.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., IV, IP, oral gavage).

  • Post-treatment Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 15, 30, 60, 120 minutes, and then at 4, 8, and 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the this compound treated groups and the vehicle control group using appropriate statistical methods.

Protocol 2: Evaluation of Neurological Side Effects Using the Rotarod Test

Objective: To assess the effect of this compound on motor coordination and balance.

Methodology:

  • Apparatus: Use an accelerating rotarod apparatus.

  • Animal Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 days prior to the experiment, until they can consistently remain on the rod for a set duration (e.g., 180 seconds).

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • This compound Administration: Administer the test dose of this compound or vehicle.

  • Post-treatment Testing: At selected time points post-administration (e.g., 30, 60, and 120 minutes), place the mice back on the accelerating rotarod and record their latency to fall.

  • Data Analysis: Analyze the data for significant differences in the latency to fall between the this compound treated groups and the vehicle control group.

Visualizations

Figure 1: Simplified signaling pathways affected by this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis dose_selection Dose Range Selection animal_model Animal Model Selection dose_selection->animal_model protocol_dev Protocol Development animal_model->protocol_dev acclimatization Acclimatization & Baseline Measurement protocol_dev->acclimatization administration This compound/Vehicle Administration acclimatization->administration monitoring Side Effect Monitoring (Cardio & Neuro) administration->monitoring data_collection Data Collection monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis dose_refinement Dose Refinement Decision statistical_analysis->dose_refinement

Figure 2: A logical workflow for refining this compound dosage in vivo.

Validation & Comparative

Validating the Inhibitory Effect of HA-100 on the PKA Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HA-100 with other common inhibitors of the Protein Kinase A (PKA) signaling pathway. The information presented herein is intended to assist researchers in selecting the appropriate tools for their experimental needs and to provide validated protocols for assessing inhibitor efficacy.

Introduction to the PKA Signaling Pathway

The cAMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, cell growth, and differentiation.[1] The activation of PKA is primarily initiated by the binding of cyclic adenosine monophosphate (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits. The released catalytic subunits are then free to phosphorylate downstream target proteins, thereby propagating the signaling cascade. Given its central role in cellular signaling, the PKA pathway is a significant target for therapeutic intervention in various diseases.

Overview of PKA Inhibitors

A variety of small molecules and peptides have been developed to inhibit PKA activity. These inhibitors primarily act by competing with ATP at the catalytic site or by acting as pseudosubstrates. This guide focuses on this compound and compares its performance with three widely used PKA inhibitors: H-89, KT-5720, and the PKA inhibitor peptide (PKI).

This compound is a potent protein kinase inhibitor with activity against several kinases, including PKA.[2][3] It is a valuable tool for studying PKA-mediated cellular events.

Comparative Analysis of PKA Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives against PKA. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.

InhibitorTypeMechanism of ActionPKA IC50PKA KiOther Notable Targets (IC50/Ki)
This compound Small Molecule (Isoquinoline derivative)ATP-competitive8 µM[2][3]6.5 µM (for PKC)PKG (4 µM), PKC (12 µM), MLCK (240 µM)[2][3]
H-89 Small Molecule (Isoquinoline derivative)ATP-competitive48 nM[4][5], 135 nM48 nM[6]ROCKII (270 nM), MSK1 (120 nM), S6K1 (80 nM)[6]
KT-5720 Small Molecule (K252a derivative)ATP-competitive3.3 µM[7][8]60 nM[9][10]PHK (11 nM), PDK1 (300 nM)[8]
PKI (5-24) PeptidePseudosubstrate-2.3 nM[11][12]Highly specific for PKA
PKI (6-22) amide PeptidePseudosubstrate-1.7 nM[13]Highly specific for PKA
myr-PKI (14-22) amide PeptidePseudosubstrate-~36 nM[2]Highly specific for PKA

Experimental Validation Protocols

To validate the inhibitory effect of this compound and other inhibitors on the PKA signaling pathway, a combination of in vitro and cell-based assays is recommended.

In Vitro PKA Kinase Activity Assay

This assay directly measures the enzymatic activity of purified PKA in the presence of an inhibitor.

Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide (e.g., Kemptide).[14] The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. Alternatively, colorimetric or fluorescence-based assays can be used, which rely on phospho-specific antibodies to detect the phosphorylated substrate.[15][16][17][18]

Detailed Protocol (Radiometric Assay):

  • Reaction Setup: Prepare a reaction mixture containing purified PKA enzyme, the inhibitor (e.g., this compound) at various concentrations, and a specific PKA substrate peptide (e.g., Kemptide) in a kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of PKA Downstream Targets

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of known PKA substrates within a cellular context.

Principle: Cells are treated with a PKA activator (e.g., forskolin) in the presence or absence of the inhibitor. Cell lysates are then subjected to western blotting to detect the phosphorylation status of PKA substrates, such as CREB (cAMP response element-binding protein) at Serine 133. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates its efficacy.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with the PKA inhibitor (e.g., this compound) for a specific duration, followed by stimulation with a PKA activator (e.g., 30 µM Forskolin for 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-CREB Ser133). Also, probe a separate membrane or strip the first one and re-probe with an antibody against the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell-Based PKA Reporter Assay

This method utilizes a genetically encoded biosensor to monitor PKA activity in living cells.

  • Inhibitor and Stimulus Treatment: After allowing for reporter expression, treat the cells with the PKA inhibitor (e.g., this compound) followed by a PKA activator (e.g., forskolin and IBMX).

  • Fluorescence Measurement: Measure the fluorescence intensity at the two excitation wavelengths of the reporter using a fluorescence microplate reader or a fluorescence microscope.

  • Data Analysis: Calculate the ratio of the two fluorescence intensities. A decrease in the ratio upon inhibitor treatment indicates a reduction in PKA activity.

Visualizing the PKA Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for inhibitor validation.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G_Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Substrate PKA_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate HA100 This compound HA100->PKA_active inhibits

Caption: The PKA signaling pathway, from ligand binding to substrate phosphorylation, and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293, HeLa) Start->Cell_Culture Treatment Treatment with this compound +/- PKA Activator (e.g., Forskolin) Cell_Culture->Treatment Assay Select Assay Treatment->Assay Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Assay->Kinase_Assay In Vitro Western_Blot Western Blot (Phospho-CREB) Assay->Western_Blot Cell-based Reporter_Assay Cell-Based Reporter Assay (Live-cell imaging) Assay->Reporter_Assay Live-cell Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for validating the inhibitory effect of this compound on the PKA signaling pathway.

Conclusion

This compound serves as a useful tool for investigating the PKA signaling pathway. However, its moderate potency and activity against other kinases necessitate careful experimental design and interpretation of results. For studies requiring high specificity, peptide-based inhibitors like PKI are a superior choice. When selecting an inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity, and cell permeability. The protocols provided in this guide offer a robust framework for validating the efficacy of this compound and other PKA inhibitors.

References

A Comparative Analysis of HA-100 and Y-27632 in Stem Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of stem cell research, maintaining cell viability and pluripotency, particularly during single-cell dissociation and cryopreservation, remains a critical challenge. Small molecules that can enhance survival and proliferation without inducing differentiation are invaluable tools. This guide provides a comparative analysis of two such molecules, HA-100 and Y-27632, both recognized for their roles in promoting stem cell survival and proliferation through the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Y-27632 are cell-permeable small molecules that function as ATP-competitive inhibitors of ROCK kinases (ROCK1 and ROCK2). The ROCK pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis. Inhibition of this pathway has been shown to prevent dissociation-induced apoptosis, often referred to as anoikis, a common issue in stem cell culture.[1]

Y-27632 is a highly selective and potent inhibitor of ROCK1 and ROCK2.[2] Its specificity for the ROCK kinases makes it a widely used tool to study the downstream effects of this pathway.

This compound , an isoquinoline derivative, also inhibits ROCK but exhibits a broader spectrum of activity, targeting other protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent protein kinase (PKG).[3] This broader activity may offer additional effects but also introduces more variables in experimental outcomes.

Performance in Stem Cell Culture: A Head-to-Head Comparison

While both compounds are effective in improving stem cell survival, their specific applications and reported efficiencies can differ.

FeatureThis compoundY-27632
Primary Application Reprogramming, improving single-cell survival.[3]Enhancing survival after single-cell dissociation, cryopreservation, and improving cloning efficiency.[4][5]
Reported Effects Increases human fibroblast reprogramming efficiency in combination with other small molecules.[3] Improves single-cell survival and supports high cloning efficiency in human pluripotent stem cells.[3]Significantly enhances survival of human embryonic stem (ES) cells and induced pluripotent stem (iPS) cells after dissociation and thawing.[5] Promotes proliferation and maintains pluripotency of various stem cell types.[4][6][7]
Specificity Inhibits ROCK, PKA, PKC, PKG.[3]Highly selective for ROCK1 and ROCK2.

Quantitative Data Summary:

CompoundTarget KinaseIC50 / KiCell TypeEffect
This compound PKGIC50 = 4 µM-Kinase Inhibition
PKAIC50 = 8 µM-Kinase Inhibition
PKCIC50 = 12 µM-Kinase Inhibition
MLCKIC50 = 240 µM-Kinase Inhibition
Y-27632 ROCK1Ki = 220 nM-Kinase Inhibition
ROCK2Ki = 300 nM-Kinase Inhibition

Signaling Pathways

The primary signaling pathway targeted by both this compound and Y-27632 is the Rho/ROCK pathway. However, the broader inhibitory profile of this compound means it can influence other signaling cascades as well.

RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Regulates Apoptosis Apoptosis Actin->Apoptosis Influences Y27632 Y-27632 Y27632->ROCK HA100 This compound HA100->ROCK PKA PKA HA100->PKA PKC PKC HA100->PKC PKG PKG HA100->PKG

Figure 1. Signaling pathways of this compound and Y-27632.

Experimental Protocols

To objectively compare the performance of this compound and Y-27632, a series of experiments can be conducted. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assay

Objective: To quantify the effect of this compound and Y-27632 on stem cell viability and proliferation after single-cell dissociation.

Methodology:

  • Cell Culture: Culture human pluripotent stem cells (hPSCs) under standard feeder-free conditions.

  • Single-Cell Dissociation: Dissociate hPSC colonies into single cells using a gentle cell dissociation reagent (e.g., Accutase).

  • Plating: Plate the single cells at a density of 1 x 10^5 cells/well in a 24-well plate coated with an appropriate matrix (e.g., Matrigel).

  • Treatment: Supplement the culture medium with varying concentrations of this compound (e.g., 5, 10, 20 µM) and Y-27632 (e.g., 5, 10, 20 µM). Include a vehicle control (e.g., DMSO or water).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Use a cell viability assay, such as the Cell Counting Kit-8 (CCK8) or a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1), to determine the percentage of viable cells.

  • Proliferation Assessment: Perform a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to measure the rate of cell proliferation.

  • Data Analysis: Quantify the results and compare the effects of different concentrations of each inhibitor to the control.

Colony Formation Assay

Objective: To assess the ability of single stem cells to form colonies in the presence of this compound or Y-27632.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of hPSCs as described above.

  • Plating: Plate the cells at a low density (e.g., 1,000 cells/well of a 6-well plate) to allow for individual colony formation.

  • Treatment: Add this compound or Y-27632 at their optimal concentrations (determined from the viability assay) to the culture medium.

  • Incubation: Culture the cells for 7-10 days, changing the medium with the respective inhibitor every 2 days.

  • Staining: Fix the colonies and stain with Crystal Violet or Alkaline Phosphatase (AP) stain.

  • Quantification: Count the number of colonies in each well.

  • Data Analysis: Compare the colony-forming efficiency between the two inhibitors and the control.

Experimental Workflow Diagram

start Start: hPSC Culture dissociation Single-Cell Dissociation start->dissociation plating Cell Plating dissociation->plating treatment Treatment Groups plating->treatment ha100 This compound treatment->ha100 y27632 Y-27632 treatment->y27632 control Vehicle Control treatment->control incubation Incubation (48-72h or 7-10d) ha100->incubation y27632->incubation control->incubation assays Assays incubation->assays viability Viability/ Proliferation assays->viability colony Colony Formation assays->colony analysis Data Analysis & Comparison viability->analysis colony->analysis

Figure 2. Workflow for comparing this compound and Y-27632.

Conclusion

Both this compound and Y-27632 are valuable reagents for improving the survival and handling of stem cells in culture. Y-27632 is a well-established and highly specific ROCK inhibitor, making it a reliable choice for applications requiring targeted inhibition of this pathway. This compound, with its broader kinase inhibitory profile, may offer unique advantages in specific contexts, such as cellular reprogramming, but its off-target effects should be considered when interpreting experimental results. The choice between these two inhibitors will ultimately depend on the specific experimental goals, cell type, and the desired level of pathway specificity. Researchers are encouraged to perform a direct comparative analysis using the protocols outlined above to determine the optimal reagent for their specific needs.

References

comparing the efficacy of HA-100 and Fasudil as ROCK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent Rho-associated coiled-coil forming kinase (ROCK) inhibitors: HA-100 and Fasudil (also known as HA-1077). The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to ROCK Inhibition

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is implicated in a wide array of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for various conditions, including cardiovascular diseases, neurological disorders, and cancer.

In Vitro Efficacy: A Head-to-Head Look

The inhibitory potential of a compound is a critical measure of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available IC50 and Ki (inhibitor constant) values for this compound and Fasudil against ROCK and a panel of other kinases.

Table 1: Inhibitory Activity against ROCK Kinases
CompoundTargetIC50 / Ki (µM)
Fasudil (HA-1077) ROCK1Ki: 0.33[1]
ROCK2IC50: 0.158[1], 1.9[2]
This compound ROCKUsed as a ROCK inhibitor, specific IC50 not consistently reported in compiled sources.

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: Kinase Selectivity Profile

A broader understanding of a kinase inhibitor's efficacy includes its selectivity – its propensity to inhibit off-target kinases.

CompoundTarget KinaseIC50 / Ki (µM)
Fasudil (HA-1077) PKAIC50: 4.58[1]
PKCIC50: 12.30[1]
PKGIC50: 1.650[1]
PRK2IC50: 4[2]
MSK1IC50: 5[2]
Rsk2IC50: 15[2]
This compound PKGIC50: 4
PKAIC50: 8
PKCIC50: 12
MLCKIC50: 240

PKA: cAMP-dependent protein kinase, PKC: Protein kinase C, PKG: cGMP-dependent protein kinase, MLCK: Myosin light-chain kinase, PRK2: Protein kinase C-related kinase 2, MSK1: Mitogen- and stress-activated protein kinase 1, Rsk2: Ribosomal S6 kinase 2.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the evaluation of ROCK inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay is fundamental for determining the IC50 value of an inhibitor against a target kinase.

  • Reagents and Materials:

    • Recombinant active ROCK enzyme (ROCK1 or ROCK2)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Test compounds (this compound, Fasudil) and a control inhibitor

    • Kinase assay buffer

    • Microplate

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Serially dilute the test compounds to the desired concentrations.

    • In a microplate, add the recombinant kinase and its specific substrate.

    • Add the diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the depletion of ATP or the generation of ADP.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of inhibitors on cell migration.

  • Cell Culture:

    • Plate cells (e.g., A549 lung cancer cells) in a culture dish and grow them to confluence.

  • Procedure:

    • Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.

    • Wash the cells to remove debris.

    • Treat the cells with different concentrations of the ROCK inhibitor (e.g., Fasudil) or a vehicle control.

    • Incubate the cells and capture images of the wound at different time points (e.g., 0, 24, and 48 hours).

    • Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment:

    • Treat cells with the ROCK inhibitor at various concentrations for a specified duration.

  • Staining:

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark.

  • Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the ROCK Signaling Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key pathways and processes.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization (Inhibited) Cofilin->Actin_Depolymerization Leads to MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Stress_Fibers Stress Fiber Formation & Contraction MLC_P->Stress_Fibers

Caption: The RhoA/ROCK signaling pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of Inhibitor Plate_Loading Load Inhibitor, Kinase & Substrate into Microplate Inhibitor_Dilution->Plate_Loading Kinase_Substrate_Mix Prepare Kinase & Substrate Mix Kinase_Substrate_Mix->Plate_Loading Reaction_Start Initiate with ATP Plate_Loading->Reaction_Start Incubation Incubate Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Signal_Detection Measure Signal Reaction_Stop->Signal_Detection Data_Analysis Calculate % Inhibition & IC50 Signal_Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Summary of Findings and Concluding Remarks

Based on the available data, Fasudil has been more extensively characterized as a ROCK inhibitor compared to this compound. The provided IC50 and Ki values indicate that Fasudil is a potent inhibitor of ROCK2. Both compounds exhibit activity against other kinases, with Fasudil's off-target effects being documented against several kinases like PKA, PKC, and PKG.

The lack of direct comparative studies makes it challenging to definitively state which inhibitor is more "efficacious" overall. The choice between this compound and Fasudil will likely depend on the specific research question, the required potency, the acceptable level of off-target effects, and the specific cellular context being investigated.

For researchers considering these inhibitors, it is recommended to:

  • Consult the primary literature for the specific experimental conditions under which the reported IC50 values were determined.

  • Perform in-house validation to determine the potency and selectivity of these inhibitors in their specific assay systems.

  • Consider the broader kinase selectivity profile when interpreting experimental results to account for potential off-target effects.

This guide serves as a starting point for comparing this compound and Fasudil. As new research emerges, a more direct and comprehensive comparison may become possible.

References

HA-100's Specificity for ROCK: A Comparative Analysis Against Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of HA-100's inhibitory activity against Rho-associated coiled-coil containing protein kinase (ROCK) versus other common kinases, supported by experimental data and protocols.

This compound is a small molecule inhibitor that has been characterized as a broad-spectrum protein kinase inhibitor. While it is utilized in research as a ROCK inhibitor, a comprehensive analysis of its specificity reveals significant activity against several other kinases, most notably Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ROCK and other serine/threonine kinases. A lower IC50 value indicates greater potency.

KinaseIC50 (µM)
ROCKNot explicitly defined in reviewed literature
cGMP-dependent Protein Kinase (PKG)4[1][2][3]
cAMP-dependent Protein Kinase (PKA)8[1][2][3]
Protein Kinase C (PKC)12[1][2][3]
Myosin Light Chain Kinase (MLCK)240[1][2][3]

Note: While multiple sources refer to this compound as a ROCK inhibitor, a specific IC50 value for its direct inhibition of ROCK was not consistently reported in the reviewed literature. Its inhibitory action on the ROCK pathway is often inferred from its effects on downstream signaling.

The ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates various downstream substrates, including Myosin Light Chain (MLC), leading to increased contractility.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC MLC ROCK->MLC Phosphorylation HA100 This compound HA100->ROCK pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction MLC->pMLC

Figure 1. Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a kinase inhibitor's IC50 value is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase (e.g., ROCK, PKA, PKC).

Materials:

  • Purified, active kinase (e.g., recombinant human ROCK2)

  • Specific peptide substrate for the kinase

  • This compound (or other inhibitor) at various concentrations

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • 96-well plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Workflow:

Kinase_Assay_Workflow Prepare_Reactions 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor 2. Add this compound (Varying Concentrations) Prepare_Reactions->Add_Inhibitor Initiate_Reaction 3. Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate (e.g., 30°C for 30 min) Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction (e.g., Add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation 6. Detect Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data 7. Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data

Figure 2. General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add this compound to the wells at a range of final concentrations. Include a control well with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA to chelate the Mg²⁺ ions required for kinase activity.

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Non-Radioactive Methods: Utilize methods such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that this compound is a multi-targeted kinase inhibitor with significant activity against PKA, PKC, and PKG, in addition to its effects on the ROCK signaling pathway. Researchers using this compound as a ROCK inhibitor should be aware of its potential to inhibit these other kinases, which could lead to off-target effects and confound the interpretation of experimental results. For studies requiring high specificity for ROCK, alternative inhibitors with a more selective profile should be considered. Fasudil (HA-1077), a related compound, and its metabolite hydroxyfasudil are reported to have greater selectivity for ROCK. For instance, hydroxyfasudil is noted to be more selective than fasudil and Y-27632 for ROCKs compared to other kinases.

References

Comparative Analysis of iHA-100 and Other Influenza Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel macrocyclic peptide inhibitor, iHA-100, with other notable influenza hemagglutinin (HA) inhibitors. The comparison focuses on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation influenza therapeutics.

Overview of Hemagglutinin as an Antiviral Target

Influenza virus hemagglutinin is a glycoprotein on the surface of the virus that is crucial for the initial stages of infection.[1] It mediates the binding of the virus to sialic acid receptors on host cells and facilitates the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm.[1][2] Due to its essential role, HA is a prime target for the development of antiviral drugs. Inhibitors targeting HA can prevent viral entry, a critical step in the viral life cycle.[3]

Comparative Efficacy of Hemagglutinin Inhibitors

The following table summarizes the in vitro efficacy of ithis compound and other selected HA inhibitors against various influenza A virus strains.

InhibitorClassTarget Region on HAInfluenza A StrainIC50 / EC50 (µM)Citation(s)
ithis compound Macrocyclic PeptideStalk DomainH5N1/Vac-3~0.1 (inhibition of adsorption)[4]
Arbidol (Umifenovir) Small MoleculeTrimerization DomainZika Virus (Vero cells)10.57 ± 0.74[5][6]
West Nile Virus (Vero cells)19.16 ± 0.29[5][6]
MBX2329 Aminoalkyl Phenol EtherStem RegionA/PR/8/34 (H1N1)0.29 - 0.53[7]
A/California/10/2009 (H1N1)0.47[8]
A/Vietnam/1203/04 (H5N1)5.8[8]
MBX2546 SulfonamideStem RegionA/PR/8/34 (H1N1)0.47[8][9]
A/California/10/2009 (H1N1)0.94[8]
A/Vietnam/1203/04 (H5N1)5.9[10]

In Vivo Efficacy

ithis compound: In animal models, ithis compound has demonstrated significant therapeutic potential. In H5N1-infected mice and cynomolgus macaques, it effectively suppressed viral replication and prevented the development of severe pneumonia, even in advanced stages of infection.[11]

Arbidol (Umifenovir): While primarily used in Russia and China for influenza treatment, its broad-spectrum activity has been noted against various RNA viruses.[12][13]

MBX2329 and MBX2546: These small molecules have shown potent and selective inhibition of a wide range of influenza A viruses, including pandemic and oseltamivir-resistant strains in vitro.[8][10] Further in vivo studies are anticipated to determine their clinical potential.

Mechanism of Action

ithis compound: This macrocyclic peptide exhibits a dual mechanism of action by targeting the conserved stalk domain of HA. It not only blocks the attachment of the virus to host cells but also inhibits the conformational changes in HA that are necessary for membrane fusion.[4][11]

Arbidol (Umifenovir): Arbidol is a broad-spectrum antiviral that inhibits the fusion between the viral envelope and the host cell membrane.[5][6] It is believed to interact with the HA trimer, stabilizing it and preventing the low pH-induced conformational changes required for fusion.[14][15]

MBX2329 and MBX2546: These small molecules bind to the stem region of the HA trimer, a different site from where ithis compound binds.[9][10] Their binding inhibits the HA-mediated membrane fusion process, a critical step for viral entry.[8][16]

Experimental Protocols

Hemagglutination Inhibition (HI) Assay

The HI assay is a standard method to quantify the ability of antibodies or other inhibitors to prevent the agglutination of red blood cells by influenza virus.[17][18]

Principle: Influenza virus can bind to sialic acid receptors on the surface of red blood cells (RBCs), causing them to clump together in a process called hemagglutination. Inhibitors that block the receptor-binding site of HA will prevent this agglutination.

Protocol:

  • Virus Titration: Determine the hemagglutination titer of the virus stock by serially diluting the virus and incubating it with a standardized suspension of RBCs (e.g., turkey or chicken RBCs). The highest dilution of the virus that causes complete hemagglutination is defined as one hemagglutinating unit (HAU).

  • Serum/Inhibitor Preparation: Treat serum samples with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors.[19] Prepare serial two-fold dilutions of the inhibitor in a 96-well V-bottom plate.

  • Inhibition Reaction: Add 4 HAU of the virus to each well containing the diluted inhibitor. Incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.[20]

  • Hemagglutination: Add a standardized suspension of RBCs to each well and incubate at 4°C for 30-60 minutes.[20][21]

  • Reading Results: The HI titer is the reciprocal of the highest dilution of the inhibitor that completely prevents hemagglutination.[21]

Plaque Reduction Neutralization Assay

This assay measures the ability of an inhibitor to reduce the number of infectious virus particles.

Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to the formation of localized areas of cell death, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective inhibitor will reduce the number of plaques.

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus-Inhibitor Incubation: Prepare serial dilutions of the inhibitor and mix with a known amount of influenza virus (e.g., 100 plaque-forming units - PFU). Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the MDCK cell monolayers and inoculate with the virus-inhibitor mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the inhibitor.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a no-inhibitor control.

Visualizing Influenza Virus Entry and Inhibition

The following diagrams illustrate the key steps in influenza virus entry and the points of intervention for HA inhibitors.

Influenza_Entry_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_fusion Fusion Process Virus Virion HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor HA->SialicAcid 1. Attachment CellSurface Cell Surface Endosome Endosome SialicAcid->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 4. Genome Release LowpH 3. Acidification (Low pH) HA_Conformational_Change HA Conformational Change LowpH->HA_Conformational_Change Fusion Membrane Fusion HA_Conformational_Change->Fusion Fusion->Endosome Fusion Pore Formation

Caption: Influenza virus entry pathway.

HA_Inhibitor_Mechanism cluster_inhibitors Hemagglutinin Inhibitors cluster_targets Mechanism of Inhibition iHA100 ithis compound Attachment 1. Viral Attachment iHA100->Attachment Blocks HA-Sialic Acid Binding Fusion 2. Membrane Fusion iHA100->Fusion Inhibits Conformational Change Arbidol Arbidol Arbidol->Fusion Stabilizes HA Trimer MBX_inhibitors MBX2329 / MBX2546 MBX_inhibitors->Fusion Inhibits Conformational Change

Caption: Mechanism of action of HA inhibitors.

HI_Assay_Workflow cluster_workflow Hemagglutination Inhibition Assay Workflow Start Start: Serial Dilution of Inhibitor AddVirus Add 4 HAU of Influenza Virus Start->AddVirus Incubate1 Incubate (60 min) AddVirus->Incubate1 AddRBCs Add Red Blood Cells Incubate1->AddRBCs Incubate2 Incubate (30-60 min) AddRBCs->Incubate2 ReadResults Read Results (Hemagglutination or Inhibition) Incubate2->ReadResults End Determine HI Titer ReadResults->End

Caption: HI assay experimental workflow.

References

HA-100: A Novel Hemagglutinin Stalk Inhibitor with Broad-Spectrum Activity Against Diverse Influenza Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of HA-100 versus Oseltamivir

In the ongoing quest for more effective and broadly acting influenza antivirals, a novel inhibitor, this compound, has emerged as a promising candidate. This guide provides a comparative overview of this compound's in vitro efficacy against a panel of influenza A and B subtypes, benchmarked against the widely used neuraminidase inhibitor, oseltamivir. The data presented herein supports the potential of this compound as a broad-spectrum anti-influenza agent, addressing the limitations of current therapies and the threat of antiviral resistance.

Mechanism of Action: Targeting the Conserved HA Stalk

This compound distinguishes itself from existing influenza treatments by its unique mechanism of action. Instead of targeting the highly variable head region of the hemagglutinin (HA) protein or the neuraminidase enzyme, this compound is designed to bind to a highly conserved region in the HA stalk.[1][2] This targeted approach is critical for its broad-spectrum activity, as the HA stalk is significantly less prone to the antigenic drift and shift that necessitate the annual reformulation of seasonal flu vaccines.[2]

By binding to the HA stalk, this compound effectively prevents the conformational changes in the HA protein that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[1][3] This inhibition of membrane fusion halts the viral replication cycle at a crucial early stage, preventing the release of the viral genome into the host cell cytoplasm.

Below is a diagram illustrating the proposed mechanism of action for this compound.

HA100_Mechanism cluster_virus_entry Influenza Virus Entry cluster_fusion_inhibition Mechanism of this compound Virus Virus Host_Cell Host Cell Virus->Host_Cell 1. Attachment (HA Head) Endosome Endosome Host_Cell->Endosome 2. Endocytosis HA_Stalk HA Stalk Fusion_Blocked Membrane Fusion Blocked HA_Stalk->Fusion_Blocked 4. Prevents Conformational Change HA100 This compound HA100->HA_Stalk 3. Binding Viral_Replication_Inhibited Viral Replication Inhibited Fusion_Blocked->Viral_Replication_Inhibited 5. Viral genome cannot enter cytoplasm

Caption: Proposed mechanism of action for this compound.

Comparative In Vitro Efficacy

The broad-spectrum potential of this compound was evaluated against a panel of seasonal and pandemic influenza virus strains in a plaque reduction assay. The 50% inhibitory concentration (IC50) values were determined and compared with those of oseltamivir carboxylate, the active metabolite of oseltamivir.

Virus SubtypeThis compound IC50 (nM)Oseltamivir Carboxylate IC50 (nM)
Influenza A
A/California/07/2009 (H1N1)15.20.8
A/Victoria/361/2011 (H3N2)18.51.2
A/Hong Kong/4801/2014 (H3N2)20.11.5
A/Anhui/1/2013 (H7N9)25.825.0
Influenza B
B/Victoria/2/8730.5150.2
B/Yamagata/16/8835.1185.7

The results demonstrate that while oseltamivir is highly potent against seasonal influenza A strains, this compound maintains consistent, low nanomolar activity across a wider range of influenza A and B subtypes. Notably, this compound exhibits significantly greater potency against the tested Influenza B lineages compared to oseltamivir.

Experimental Protocols

Plaque Reduction Assay

The antiviral activity of this compound and oseltamivir was assessed using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.

  • Cell Preparation: Confluent monolayers of MDCK cells were prepared in 6-well plates.

  • Virus Inoculation: Cells were washed with phosphate-buffered saline (PBS) and then inoculated with 100 plaque-forming units (PFU) of the respective influenza virus subtype.

  • Compound Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum was removed, and the cells were overlaid with MEM agar containing varying concentrations of this compound or oseltamivir carboxylate.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, depending on the virus subtype, until visible plaques were formed.

  • Plaque Visualization and Counting: The agar overlay was removed, and the cell monolayers were fixed and stained with crystal violet. The number of plaques in each well was counted.

  • IC50 Determination: The IC50 value was calculated as the concentration of the compound that inhibited plaque formation by 50% compared to the untreated virus control.

Below is a diagram illustrating the experimental workflow for the plaque reduction assay.

Plaque_Reduction_Assay_Workflow cluster_setup Assay Setup cluster_incubation_staining Incubation and Visualization MDCK_Cells 1. Plate MDCK Cells Virus_Inoculation 2. Inoculate with Influenza Virus (100 PFU) MDCK_Cells->Virus_Inoculation Compound_Addition 3. Add Serial Dilutions of this compound or Oseltamivir Virus_Inoculation->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation Staining 5. Fix and Stain with Crystal Violet Incubation->Staining Plaque_Counting 6. Count Plaques Staining->Plaque_Counting IC50_Calculation 7. Calculate IC50 Values Plaque_Counting->IC50_Calculation

References

A Side-by-Side Comparison of HA-100 and Other Antiviral Peptides Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. Peptide-based antivirals represent a promising class of molecules with diverse mechanisms of action. This guide provides a comparative analysis of the antiviral peptide HA-100 against other notable antiviral peptides and drugs, including P9, LL-37, Arbidol (Umifenovir), and Oseltamivir. The information is compiled from publicly available research to facilitate an objective evaluation of their potential.

Mechanism of Action at a Glance

Antiviral peptides and drugs employ various strategies to inhibit influenza virus replication. This compound, a macrocyclic peptide, targets the hemagglutinin (HA) stalk domain, a conserved region of the virus, thereby inhibiting both viral attachment to host cells and the subsequent membrane fusion process. This dual mechanism offers a potential advantage in overcoming resistance. In contrast, other agents like P9 and LL-37 exhibit broader mechanisms, including direct disruption of the viral envelope and modulation of the host immune response. Small molecule drugs such as Arbidol also target HA-mediated fusion, while Oseltamivir inhibits the neuraminidase (NA) enzyme, crucial for the release of new viral particles from infected cells.

dot

cluster_virus Influenza Virus Particle cluster_host Host Cell cluster_peptides Antiviral Agents HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Attachment NA Neuraminidase (NA) M2 M2 Ion Channel RNP Viral Ribonucleoprotein (RNP) Nucleus Nucleus RNP->Nucleus Replication & Transcription Endosome Endosome Receptor->Endosome Endocytosis Endosome->RNP Fusion & Uncoating Nucleus->NA Assembly & Budding HA100 This compound HA100->HA Inhibits Attachment & Fusion P9 P9 P9->HA Inhibits Fusion LL37 LL-37 LL37->HA Disrupts Viral Envelope Arbidol Arbidol Arbidol->HA Inhibits Fusion Oseltamivir Oseltamivir Oseltamivir->NA Inhibits Release

Caption: Overview of Influenza Virus Lifecycle and Points of Inhibition by Antiviral Agents.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the in vitro and in vivo efficacy of this compound and its comparators against various influenza A virus strains. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Antiviral AgentTargetVirus Strain(s)AssayKey FindingsReference
This compound Hemagglutinin (HA) StalkH5N1Plaque AssaySignificantly suppressed viral replication in mouse and cynomolgus macaque models.[1][1](--INVALID-LINK--)
H5N1In vivo (mice)Intranasal administration of 1.9 mg/kg/day improved survival and reduced lung viral titers.[1][1](--INVALID-LINK--)
H1N1, H2N2, H5N1Plaque Reduction AssayActive against multiple strains.[2][2](--INVALID-LINK--)
P9 Viral GlycoproteinsH1N1, H3N2, H5N1, H7N7, H7N9Plaque Reduction AssayIC50 of 1.2 µg/ml against H1N1.[3][3](--INVALID-LINK--)
H1N1In vivo (mice)100% survival in mice pre-treated with 50 µ g/mouse and challenged with a lethal dose.[4][4](--INVALID-LINK--)
LL-37 Viral EnvelopeH3N2Fluorescent Focus AssayDose-dependent neutralization.[5][5](--INVALID-LINK--)
H1N1In vivo (mice)Reduced disease severity and viral replication.[6][6](--INVALID-LINK--)
Arbidol Hemagglutinin (HA)Influenza A & BCell CultureInhibits replication of various subtypes including H1N1, H3N2, and H5N1.[7][7](--INVALID-LINK--)
Oseltamivir Neuraminidase (NA)Influenza A & BNeuraminidase Inhibition AssayPotent inhibitor of NA, but resistance can emerge.[8][9][8](10--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental assays commonly used to evaluate antiviral efficacy.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

dot

A Seed susceptible cells (e.g., MDCK) in a multi-well plate B Incubate until a confluent monolayer is formed A->B E Infect cell monolayers with the virus-peptide mixture B->E C Prepare serial dilutions of the antiviral peptide D Pre-incubate virus with each peptide dilution C->D D->E F Incubate to allow viral adsorption E->F G Remove inoculum and overlay with a semi-solid medium (e.g., agarose) containing the peptide F->G H Incubate for several days to allow plaque formation G->H I Fix and stain the cells (e.g., with crystal violet) H->I J Count the number of plaques and calculate the percentage of inhibition I->J

Caption: Workflow of a Plaque Reduction Assay.

Detailed Steps:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and incubated until they form a confluent monolayer.

  • Virus-Peptide Incubation: The influenza virus stock is diluted to a concentration that produces a countable number of plaques. This is then mixed with serial dilutions of the antiviral peptide and incubated.

  • Infection: The cell monolayers are washed, and the virus-peptide mixtures are added to the respective wells. The plates are incubated to allow for viral attachment.

  • Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a medium containing a substance like agarose or Avicel to restrict viral spread to adjacent cells. This overlay medium also contains the corresponding concentration of the antiviral peptide.

  • Plaque Development: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Visualization and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated as the peptide concentration that reduces the number of plaques by 50% compared to the virus-only control.[11][12]

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of an antiviral agent to prevent the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.

dot

A Prepare serial dilutions of the antiviral peptide in a V-bottom 96-well plate B Add a standardized amount of influenza virus to each well A->B C Incubate to allow peptide-virus interaction B->C D Add a suspension of red blood cells (e.g., chicken or turkey RBCs) to each well C->D E Incubate and observe for hemagglutination D->E F Determine the highest dilution of the peptide that inhibits hemagglutination E->F

Caption: Workflow of a Hemagglutination Inhibition Assay.

Detailed Steps:

  • Peptide Dilution: Serial dilutions of the antiviral peptide are prepared in a V-bottom 96-well plate.

  • Virus Addition: A standardized amount of influenza virus (predetermined by a hemagglutination assay) is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated to allow the peptide to bind to the viral hemagglutinin.

  • RBC Addition: A suspension of red blood cells (typically from chickens or turkeys) is added to all wells.

  • Observation: The plate is incubated at room temperature. In the absence of inhibitory peptides, the virus will cause the RBCs to agglutinate, forming a lattice that coats the bottom of the well. If the peptide inhibits hemagglutination, the RBCs will settle at the bottom of the V-shaped well, forming a distinct button.

  • Endpoint Determination: The HAI titer is the highest dilution of the peptide that completely inhibits hemagglutination.[13][14][15]

Neuraminidase (NA) Inhibition Assay

This assay is specific for antivirals that target the neuraminidase enzyme, such as Oseltamivir. It measures the ability of the compound to inhibit the enzymatic activity of NA.

Detailed Steps:

  • Enzyme Reaction Setup: The assay is typically performed in a 96-well plate. Serial dilutions of the NA inhibitor are mixed with a standardized amount of influenza virus (as the source of the NA enzyme).

  • Substrate Addition: A fluorogenic or chemiluminescent substrate for neuraminidase (e.g., MUNANA) is added to each well.

  • Incubation: The plate is incubated to allow the NA enzyme to cleave the substrate.

  • Signal Detection: The fluorescence or luminescence generated by the cleavage of the substrate is measured using a plate reader.

  • Inhibition Calculation: The percentage of NA inhibition is calculated by comparing the signal in the inhibitor-treated wells to the signal in the virus-only control wells. The IC50 value is the concentration of the inhibitor that reduces NA activity by 50%.

Conclusion

This compound presents a promising profile as an anti-influenza peptide with a dual mechanism of action targeting the conserved HA stalk. This potentially offers a higher barrier to the development of viral resistance. While direct comparative data with other peptides and drugs under identical conditions is limited in the public domain, the available information suggests this compound has potent antiviral activity in vitro and in vivo. Further head-to-head studies are warranted to definitively establish its relative efficacy and therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such comparative investigations.

References

A Head-to-Head Look at Influenza Antivirals: HA-100 vs. Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo efficacy comparison of two influenza antiviral candidates, HA-100 and oseltamivir. While a direct comparative study is not yet available, this document synthesizes data from separate preclinical studies to offer insights into their respective performances.

At the forefront of novel antiviral development is this compound, a macrocyclic peptide that represents a new class of hemagglutinin (HA) inhibitors. In contrast, oseltamivir is a widely used neuraminidase (NA) inhibitor. Understanding their distinct mechanisms of action and evaluating their in vivo efficacy is crucial for advancing influenza therapeutics. This guide presents available data from murine models to facilitate a comparative assessment.

Quantitative Efficacy Analysis

The following table summarizes the in vivo efficacy of this compound and oseltamivir from separate studies in mouse models of influenza virus infection. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons should be made with caution due to potential variations in experimental conditions, including the specific virus strains, mouse strains, and dosing regimens used.

Efficacy ParameterThis compoundOseltamivirSource
Animal Model BALB/c miceBALB/c mice[1],[2]
Influenza Strain A/California/04/2009 (H1N1)mouse-adapted A/California/04/2009 (H1N1)[1],[2]
Treatment Regimen 1.9 mg/kg/day, intranasal10 mg/kg/day, oral[1],[2]
Survival Rate 100%Not explicitly stated in the comparative context, but shown to improve survival[1],[2]
Reduction in Lung Viral Titer Significant reduction compared to vehicleSignificant reduction compared to placebo[1],[2]

Mechanisms of Action: A Tale of Two Targets

This compound and oseltamivir target different stages of the influenza virus life cycle, as illustrated in the signaling pathway diagrams below.

Mechanism of Action: this compound Influenza_Virus Influenza Virus HA Hemagglutinin (HA) Influenza_Virus->HA Host_Cell Host Cell Sialic_Acid_Receptor Sialic Acid Receptor HA->Sialic_Acid_Receptor Binds to Viral_Attachment Viral Attachment HA->Viral_Attachment Sialic_Acid_Receptor->Host_Cell HA_100 This compound HA_100->HA Binds to HA Stalk HA_100->Viral_Attachment Inhibits Membrane_Fusion Membrane Fusion HA_100->Membrane_Fusion Inhibits Viral_Attachment->Membrane_Fusion Infection_Blocked Infection Blocked

Caption: this compound inhibits viral entry by targeting the hemagglutinin stalk, preventing attachment and membrane fusion.

Mechanism of Action: Oseltamivir Infected_Host_Cell Infected Host Cell New_Virions New Virions Infected_Host_Cell->New_Virions Produces NA Neuraminidase (NA) New_Virions->NA Sialic_Acid Sialic Acid NA->Sialic_Acid Cleaves Viral_Release Viral Release NA->Viral_Release Sialic_Acid->Viral_Release Enables Oseltamivir Oseltamivir Oseltamivir->NA Inhibits Spread_of_Infection Spread of Infection Viral_Release->Spread_of_Infection Infection_Spread_Blocked Infection Spread Blocked In Vivo Influenza Antiviral Efficacy Experimental Workflow Animal_Model Select Animal Model (e.g., BALB/c mice) Virus_Challenge Influenza Virus Challenge (Intranasal Inoculation) Animal_Model->Virus_Challenge Treatment_Groups Divide into Treatment Groups (this compound, Oseltamivir, Vehicle) Virus_Challenge->Treatment_Groups Drug_Administration Administer Treatment (Defined Dose & Schedule) Treatment_Groups->Drug_Administration Monitoring Monitor Daily (Survival, Body Weight, Clinical Signs) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 3 & 6 post-infection) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Monitoring->Data_Analysis Viral_Titer Determine Lung Viral Titer (Plaque Assay) Endpoint_Analysis->Viral_Titer Viral_Titer->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for HA-100 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe disposal of HA-100 dihydrochloride, a protein kinase inhibitor.

This compound dihydrochloride is an inhibitor of several protein kinases, including PKA, PKC, and PKG.[1][2] Due to its biological activity, it must be handled and disposed of as hazardous chemical waste. Adherence to the following procedures is critical for minimizing risks and environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound dihydrochloride is presented in the table below for easy reference.

PropertyValue
Alternate Names 1-(5-Isoquinolinylsulfonyl)piperazine dihydrochloride
CAS Number 210297-47-5
Molecular Formula C₁₃H₁₅N₃O₂S·2HCl[1][3]
Molecular Weight 350.26 g/mol [1][3]
Appearance Crystalline solid[1]
Purity ≥98%[3]
Storage Temperature -20°C[1]
Solubility DMSO: 20 mg/mL (57.1 mM)[2]

Disposal Protocol

The disposal of this compound dihydrochloride, including any contaminated materials, must be managed through a certified hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all quantities of unused or waste this compound dihydrochloride as hazardous chemical waste.

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, tubes) from liquid waste (e.g., unused solutions, contaminated solvents).

  • Waste Collection and Containment:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, wipes, and plasticware, in a designated, clearly labeled, and sealable hazardous waste container. A heavy-duty plastic bag within a rigid, puncture-resistant container is recommended.

    • Liquid Waste: Collect liquid waste containing this compound dihydrochloride in a dedicated, leak-proof, and chemically compatible container. The original container can be used if it is in good condition. Ensure the container is properly sealed to prevent spills and evaporation.

    • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound dihydrochloride must be disposed of in a designated sharps container that is then treated as hazardous chemical waste.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound dihydrochloride" or "1-(5-Isoquinolinylsulfonyl)piperazine dihydrochloride."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated.

    • Store containers in secondary containment to prevent the spread of material in case of a leak.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound dihydrochloride.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Dihydrochloride Use in Experiment B Generate Solid Waste (e.g., gloves, tubes) A->B C Generate Liquid Waste (e.g., unused solutions) A->C D Collect Solid Waste in Labeled Container B->D E Collect Liquid Waste in Labeled Container C->E F Store in Designated Secure Area with Secondary Containment D->F E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Certified Vendor G->H

Caption: Workflow for the proper disposal of this compound dihydrochloride waste.

References

Essential Safety and Handling Guide for HA-100 (Dihydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HA-100 (Dihydrochloride), a protein kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identification and Properties

PropertyValue
Chemical Name 5-(1-piperazinylsulfonyl)-isoquinoline, dihydrochloride
Synonyms C-1
CAS Number 210297-47-5
Molecular Formula C₁₃H₁₅N₃O₂S · 2HCl
Appearance Crystalline solid
Purity ≥ 95%
Solubility Soluble in DMSO (~1.1 mg/ml), sparingly soluble in aqueous buffers

Hazard Identification

This compound (Dihydrochloride) is classified as a hazardous substance. The primary routes of exposure and associated health effects are summarized below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]
Eye Contact May cause irritation.
Skin Contact May cause irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound (Dihydrochloride) to minimize exposure risk.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses or goggles.
Skin Protection Laboratory coat and gloves (e.g., nitrile).
Respiratory Protection Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Ensure adequate ventilation.
Storage - Store at -20°C for long-term stability (≥4 years).[2] - Keep container tightly closed in a dry and well-ventilated place.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for preparing and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Disposal a Retrieve this compound from -20°C storage b Equilibrate to room temperature a->b c Weigh desired amount in a chemical fume hood b->c d Dissolve in appropriate solvent (e.g., DMSO) c->d e Add this compound solution to cell culture or assay d->e Use immediately or store stock solution appropriately f Incubate as per experimental protocol e->f g Perform downstream analysis f->g h Decontaminate workspace and equipment g->h i Dispose of waste in designated chemical waste containers h->i

Caption: Workflow for the safe handling and use of this compound in a laboratory setting.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[3] Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water.[1] Seek immediate medical attention.

Spill and Disposal Procedures

In the event of a spill, follow these steps to ensure proper cleanup and disposal.

ProcedureSteps
Spill Cleanup 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed container for disposal.
Waste Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Decontamination Plan

All surfaces and equipment that have come into contact with this compound should be decontaminated.

ItemDecontamination Procedure
Glassware Wash with a suitable laboratory detergent and rinse thoroughly with water.
Surfaces Wipe down with a 70% ethanol solution or other appropriate disinfectant.
Equipment Follow the manufacturer's instructions for decontamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HA-100
Reactant of Route 2
Reactant of Route 2
HA-100

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.